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  • Product: 2-Chloro-6-fluoro-4-methylquinoline
  • CAS: 18529-12-9

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-Chloro-6-fluoro-4-methylquinoline

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-fluoro-4-methylquinoline For Research & Development Professionals Abstract This technical guide provides a comprehensive, scientifically-gro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-fluoro-4-methylquinoline

For Research & Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded overview of the synthesis and characterization of 2-Chloro-6-fluoro-4-methylquinoline, a key heterocyclic building block in medicinal chemistry. The document outlines a robust two-step synthetic pathway, beginning with the formation of a quinolinol intermediate via the Conrad-Limpach-Knorr synthesis, followed by a deoxychlorination reaction. Each step is detailed with expert insights into reaction mechanisms, choice of reagents, and critical process parameters. Furthermore, this guide establishes a full suite of analytical techniques for the unequivocal structural confirmation and purity assessment of the final compound. This includes expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Safety protocols, data interpretation, and visual workflows are integrated to ensure this guide is a practical and authoritative resource for researchers in drug discovery and chemical synthesis.

Introduction and Strategic Overview

2-Chloro-6-fluoro-4-methylquinoline is a substituted quinoline derivative of significant interest in the field of drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The specific substitutions of a chloro group at the 2-position, a fluoro group at the 6-position, and a methyl group at the 4-position create a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel bioactive molecules. The chlorine at the C2 position, for instance, serves as a versatile leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

The synthetic strategy presented herein is a well-established and reliable two-step process. The first step involves the construction of the core quinoline ring system to form 6-fluoro-4-methylquinolin-2-ol. This is achieved through a thermal cyclization reaction. The subsequent step is the conversion of the hydroxyl group at the 2-position to a chloro group using a potent chlorinating agent.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical disconnection of the target molecule into readily available starting materials. The primary disconnection is at the C2-Cl bond, leading back to the corresponding 2-quinolinol intermediate. This intermediate can be further disconnected via a Conrad-Limpach-type reaction, breaking the quinoline ring to reveal 4-fluoroaniline and a β-ketoester, such as ethyl acetoacetate.

Retrosynthesis target 2-Chloro-6-fluoro-4-methylquinoline intermediate 6-Fluoro-4-methylquinolin-2-ol target->intermediate C-Cl Disconnection (Deoxychlorination) starting_materials 4-Fluoroaniline + Ethyl Acetoacetate intermediate->starting_materials Conrad-Limpach Disconnection

Caption: Retrosynthetic pathway for 2-Chloro-6-fluoro-4-methylquinoline.

Synthetic Pathway and Detailed Protocols

The overall synthetic workflow is a two-stage process that is both efficient and scalable.

Synthetic Workflow cluster_synthesis Synthesis cluster_downstream Downstream Processing A Step 1: Conrad-Limpach Cyclization B Step 2: Deoxychlorination A->B C Purification B->C D Characterization C->D

Caption: High-level overview of the synthesis and processing workflow.

Step 1: Synthesis of 6-Fluoro-4-methylquinolin-2-ol

This step employs the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester.[1] The reaction conditions, particularly temperature, are critical for directing the regioselectivity of the cyclization to favor the desired 4-quinolone product over the 2-quinolone isomer.[2][3]

Reaction: 4-Fluoroaniline + Ethyl Acetoacetate → 6-Fluoro-4-methylquinolin-2-ol

Mechanism Insight: The reaction proceeds through the initial formation of a β-aminoacrylate intermediate at lower temperatures. Subsequent high-temperature thermal cyclization, typically in a high-boiling solvent like diphenyl ether, facilitates the intramolecular ring closure to yield the quinolinol.[4]

Protocol:

  • In a flask equipped for high-temperature reactions, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture to approximately 140-150 °C for 1-2 hours to form the enamine intermediate, removing the evolved ethanol.

  • Add the reaction mixture to a high-boiling solvent such as diphenyl ether, pre-heated to 250-260 °C.

  • Maintain this temperature for 15-30 minutes to effect cyclization.[4]

  • Cool the reaction mixture and treat with a non-polar solvent (e.g., hexane) to precipitate the crude product.

  • Filter the solid, wash thoroughly with the non-polar solvent, and dry under vacuum. The product, 6-fluoro-2-methylquinolin-4-ol, is often used in the next step without further purification.[5]

Step 2: Synthesis of 2-Chloro-6-fluoro-4-methylquinoline

The conversion of the 2-quinolinol to the 2-chloroquinoline is a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficacy.[6][7] The addition of phosphorus pentachloride (PCl₅) can sometimes be used to enhance the reactivity.[8]

Reaction: 6-Fluoro-4-methylquinolin-2-ol + POCl₃ → 2-Chloro-6-fluoro-4-methylquinoline

Mechanism Insight: The lone pair on the quinolinol nitrogen attacks the electrophilic phosphorus atom of POCl₃. A subsequent series of steps involving chloride ion attack and elimination of phosphate byproducts results in the substitution of the hydroxyl group with a chlorine atom.

Protocol:

  • Carefully add 6-fluoro-4-methylquinolin-2-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq) under an inert atmosphere.[4]

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 8-9 to precipitate the crude product.[4]

  • Filter the resulting solid, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Comprehensive Characterization

Unequivocal identification and purity assessment of the final product are paramount. A combination of spectroscopic and chromatographic methods should be employed.

Characterization Product Final Product NMR NMR (¹H, ¹³C, ¹⁹F) Product->NMR Structure MS Mass Spec. Product->MS Molecular Weight IR IR Spec. Product->IR Functional Groups HPLC HPLC Product->HPLC Purity

Caption: Key analytical techniques for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of 2-Chloro-6-fluoro-4-methylquinoline.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons. Expected signals include a singlet for the methyl group, and distinct aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. The carbon attached to the chlorine will be significantly shifted.[9]

  • ¹⁹F NMR: The fluorine NMR will show a singlet, confirming the presence of the single fluorine atom.

Table 1: Predicted NMR Data

Technique Expected Chemical Shifts (ppm) and Multiplicities Assignment
¹H NMR ~2.6 (s, 3H)-CH₃
~7.3-8.1 (m, 4H)Aromatic-H & C3-H
¹³C NMR ~20-CH₃
~105-165Aromatic & Quinoline Carbons

Note: Actual chemical shifts may vary depending on the solvent and instrument.[10][11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected Molecular Ion: The molecular formula is C₁₀H₇ClFN.[12] The nominal mass is 195 g/mol .

  • Isotopic Pattern: Due to the presence of chlorine, the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[13] This is a definitive indicator of a monochlorinated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Functional Group
~3050-3100C-H stretchAromatic
~2920-2980C-H stretchMethyl (-CH₃)
~1600, 1500, 1450C=C stretchAromatic/Heteroaromatic Ring
~1200-1250C-F stretchAryl-Fluoride
~700-800C-Cl stretchAryl-Chloride
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) should be used. Purity is determined by the area percentage of the main product peak.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step is highly exothermic and must be done slowly and with caution.

  • High Temperatures: The cyclization step requires high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.

  • General Handling: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide details a reliable and well-documented procedure for the synthesis of 2-Chloro-6-fluoro-4-methylquinoline. By following the outlined synthetic protocols and employing the specified analytical methods, researchers can confidently prepare and validate this important chemical intermediate. The insights into the reaction mechanisms and the emphasis on safety are intended to empower drug development professionals to utilize this versatile building block in their discovery programs effectively.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Klapars, A., & Campos, K. R. (2005). The Gould-Jacobs Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 259-271). John Wiley & Sons, Inc. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • MDPI. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1877. [Link]

  • ACS Publications. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(21), 7432-7437. [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • Centurion University. (n.d.). Knorr quinoline synthesis. CUTM Courseware. [Link]

  • MDPI. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 9(1), 1-9. [Link]

  • National Institutes of Health. (2013). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules, 18(10), 12595-12613. [Link]

  • RSC Publishing. (2022). HCO₂H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Advances, 12(55), 35839-35843. [Link]

  • Oxford Academic. (1970). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 8(10), 579-580. [Link]

  • MDPI. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 27(1), 163. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • MDPI. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 26(16), 4999. [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(2), M1889. [Link]

  • ResearchGate. (2015). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Retrieved from [Link]

  • ResearchGate. (2014). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-CHLORO-6-FLUORO-2-METHYLQUINOLINE. Retrieved from [Link]

  • Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • RSC Publishing. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 11(52), 32839-32845. [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • American Chemical Society. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society, 145(50), 27368-27374. [Link]

  • Indian Academy of Sciences. (2014). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 126(4), 1145-1153. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[3][4] The strategic incorporation of substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 2-Chloro-6-fluoro-4-methylquinoline, a halogenated quinoline derivative with potential applications in drug discovery and chemical synthesis.[1][5]

This document will delve into the core physicochemical properties of 2-Chloro-6-fluoro-4-methylquinoline, offering both reported and predicted data. Furthermore, it will provide detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to independently verify and expand upon this data. The synthesis, reactivity, and safety considerations of this compound will also be discussed to provide a holistic understanding for its application in a research and development setting.

Molecular Structure and Identification

2-Chloro-6-fluoro-4-methylquinoline is a substituted quinoline with the molecular formula C₁₀H₇ClFN. Its structure is characterized by a quinoline core substituted with a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 4-position.

IdentifierValue
CAS Number 18529-12-9[6][7]
Molecular Formula C₁₀H₇ClFN
Linear Formula C10 H7 Cl F N[6]
Molecular Weight 195.62 g/mol

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development and chemical research. The following table summarizes the available and predicted properties of 2-Chloro-6-fluoro-4-methylquinoline.

PropertyValueSource
Melting Point 70 °C
Boiling Point (Predicted) 296.0 ± 35.0 °C
Density (Predicted) 1.311 ± 0.06 g/cm³
pKa (Predicted) 0.29 ± 0.50
Solubility No data available

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Chloro-6-fluoro-4-methylquinoline. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: Finely powder a small amount of crystalline 2-Chloro-6-fluoro-4-methylquinoline.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Initial Determination: Heat the sample rapidly to obtain an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a rate of 1-2 °C per minute when the temperature is within 15-20 °C of the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Predicted)

While the boiling point is predicted to be high, experimental determination can be achieved using the Thiele tube method, which is suitable for small sample volumes.

Methodology:

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample (if molten) or a solution in a high-boiling solvent into a small test tube.

  • Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer and immerse it in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Data Recording: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Solubility Profiling

Determining the solubility of 2-Chloro-6-fluoro-4-methylquinoline in a range of solvents is crucial for its application in synthesis, purification, and formulation.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).[8]

  • Sample Preparation: To a series of labeled vials, add a pre-weighed amount of 2-Chloro-6-fluoro-4-methylquinoline (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the corresponding vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Quantification: Visually inspect for undissolved solid. For quantitative analysis, filter the saturated solution and determine the concentration of the dissolved solute using a suitable analytical technique (e.g., HPLC-UV).

G cluster_0 Qualitative Assessment cluster_1 Quantitative Analysis A Add Solute to Solvent B Agitate and Equilibrate A->B C Visual Observation (Soluble/Insoluble) B->C D Prepare Saturated Solution E Filter to Remove Undissolved Solid D->E F Analyze Filtrate Concentration (e.g., HPLC) E->F G Calculate Solubility (mg/mL) F->G

Caption: Experimental Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and confirmation of 2-Chloro-6-fluoro-4-methylquinoline.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group. Aromatic protons are anticipated in the δ 7.0-8.5 ppm region, while the methyl protons will appear as a singlet in the upfield region (δ 2.0-3.0 ppm).[10]

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons attached to the electronegative chlorine and fluorine atoms will be shifted downfield. The methyl carbon will appear at a characteristic upfield chemical shift.[11][12]

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.[13]

The electron ionization (EI) mass spectrum of 2-Chloro-6-fluoro-4-methylquinoline is expected to show a prominent molecular ion peak (M⁺) at m/z 195, with a characteristic M+2 peak at m/z 197 due to the presence of the ³⁷Cl isotope.[14] Fragmentation may involve the loss of a chlorine atom, a methyl radical, or hydrogen cyanide from the quinoline ring system.[15][16]

Synthesis and Reactivity

Synthesis

The synthesis of 2-Chloro-6-fluoro-4-methylquinoline can be achieved through multi-step synthetic routes, often starting from appropriately substituted anilines. A common approach involves the cyclization of a β-ketoester with a substituted aniline to form a 4-hydroxyquinoline intermediate, followed by chlorination.[17][18]

General Synthetic Protocol:

  • Condensation: Reaction of a 4-fluoroaniline derivative with an appropriate β-ketoester to form an enaminone intermediate.

  • Cyclization: Thermal or acid-catalyzed cyclization of the enaminone to yield the corresponding 4-hydroxy-6-fluoro-2-methylquinoline.

  • Chlorination: Treatment of the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the final product, 2-Chloro-6-fluoro-4-methylquinoline.[17]

Reactivity

The reactivity of 2-Chloro-6-fluoro-4-methylquinoline is primarily dictated by the quinoline ring system and its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions, providing a handle for further functionalization of the molecule. The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, with the positions of substitution directed by the existing substituents.

Stability and Storage

The stability of halogenated quinolines is an important consideration for their storage and handling.

Stability Assessment:

A stability-indicating HPLC method should be developed to assess the purity and degradation of 2-Chloro-6-fluoro-4-methylquinoline over time and under various stress conditions (e.g., acid, base, oxidative, photolytic, and thermal stress).[19][20][21][22]

Storage Recommendations:

2-Chloro-6-fluoro-4-methylquinoline should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[23][24]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 2-Chloro-6-fluoro-4-methylquinoline.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[23][24][25]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[23]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[24]

Applications in Research and Drug Development

The quinoline core is a "privileged structure" in medicinal chemistry, and its derivatives are actively investigated for a wide range of therapeutic applications.[1][2][3][5] The presence of halogen and methyl substituents on the 2-Chloro-6-fluoro-4-methylquinoline scaffold makes it an attractive starting point for the synthesis of novel bioactive molecules. It can serve as a key intermediate in the development of potential anticancer, antibacterial, and antiviral agents.[3][4]

Conclusion

2-Chloro-6-fluoro-4-methylquinoline is a valuable chemical entity with significant potential in the fields of medicinal chemistry and organic synthesis. This technical guide has provided a comprehensive overview of its physicochemical properties, along with detailed protocols for their experimental determination. By understanding its synthesis, reactivity, stability, and safety profile, researchers can effectively utilize this compound in their drug discovery and development endeavors. The information presented herein serves as a foundational resource to facilitate further investigation and innovation with this versatile quinoline derivative.

References

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Foundational

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-6-fluoro-4-methylquinoline

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-6-fluoro-4-methylquinoline, a substituted quinoline of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-6-fluoro-4-methylquinoline, a substituted quinoline of significant interest in pharmaceutical research and drug development. In the absence of publicly available, experimentally acquired spectra for this specific molecule, this document presents a detailed, predictive analysis grounded in fundamental NMR principles and extensive comparison with structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation and quality control of this important chemical entity.

Introduction: The Significance of 2-Chloro-6-fluoro-4-methylquinoline in Medicinal Chemistry

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a privileged scaffold in drug discovery. The specific substitution pattern on the quinoline ring is a critical determinant of a molecule's pharmacological profile. 2-Chloro-6-fluoro-4-methylquinoline incorporates three key substituents—a chloro group at the 2-position, a fluoro group at the 6-position, and a methyl group at the 4-position—each influencing the molecule's electronic properties, reactivity, and potential biological interactions.

Accurate structural characterization is paramount in the synthesis and application of such compounds. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide provides an in-depth interpretation of the predicted ¹H and ¹³C NMR spectra of 2-Chloro-6-fluoro-4-methylquinoline, offering a foundational understanding for researchers working with this and related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Chloro-6-fluoro-4-methylquinoline is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts and coupling patterns are influenced by the interplay of the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Chloro-6-fluoro-4-methylquinoline

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.30 - 7.40s-
H-5~7.80 - 7.90ddJ = 9.0, 2.5 Hz
H-7~7.50 - 7.60dddJ = 9.0, 8.5, 2.5 Hz
H-8~8.00 - 8.10ddJ = 9.0, 5.0 Hz
4-CH₃~2.60 - 2.70s-

Disclaimer: These are predicted values based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

Analysis of Predicted ¹H NMR Signals
  • Methyl Protons (4-CH₃): The three protons of the methyl group at the C4 position are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, likely around 2.60-2.70 ppm. The absence of adjacent protons results in no spin-spin coupling.

  • Aromatic Protons:

    • H-3: The proton at the C3 position is anticipated to be a singlet, appearing around 7.30-7.40 ppm. The presence of the chloro group at C2 and the methyl group at C4 significantly influences its chemical shift.

    • H-5, H-7, and H-8: These protons on the benzo-fused ring will exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom at C6.

      • H-8: This proton is expected to be the most downfield of the aromatic protons (around 8.00-8.10 ppm) due to the anisotropic effect of the quinoline nitrogen. It will likely appear as a doublet of doublets due to coupling with H-7 and a smaller coupling to H-5.

      • H-5: This proton, ortho to the fluorine atom, will be significantly influenced by it, appearing as a doublet of doublets around 7.80-7.90 ppm. The couplings will be to H-7 and the fluorine atom.

      • H-7: This proton will experience coupling from H-5, H-8, and the fluorine at C-6, resulting in a complex doublet of doublet of doublets pattern around 7.50-7.60 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten carbon atoms in the 2-Chloro-6-fluoro-4-methylquinoline molecule. The chemical shifts are highly dependent on the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-6-fluoro-4-methylquinoline

CarbonPredicted Chemical Shift (δ, ppm)
C-2~151 - 153
C-3~122 - 124
C-4~148 - 150
C-4a~146 - 148
C-5~125 - 127 (d, J ≈ 25 Hz)
C-6~158 - 162 (d, J ≈ 250 Hz)
C-7~118 - 120 (d, J ≈ 21 Hz)
C-8~130 - 132 (d, J ≈ 6 Hz)
C-8a~128 - 130
4-CH₃~18 - 20

Disclaimer: These are predicted values based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

Analysis of Predicted ¹³C NMR Signals
  • Methyl Carbon (4-CH₃): The carbon of the methyl group will resonate at the highest field (lowest ppm), expected around 18-20 ppm.

  • Quaternary Carbons:

    • C-2 and C-4: The carbons bearing the chloro and methyl groups, respectively, will be significantly downfield. C-2 is expected around 151-153 ppm due to the electronegativity of the attached chlorine and nitrogen atoms. C-4 will also be downfield, around 148-150 ppm.

    • C-4a and C-8a: The bridgehead carbons will have chemical shifts in the aromatic region, predicted to be around 146-148 ppm and 128-130 ppm, respectively.

    • C-6: The carbon attached to the highly electronegative fluorine atom will be the most downfield of the aromatic carbons, with a predicted chemical shift in the range of 158-162 ppm. It will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet.

  • CH Carbons:

    • C-3: This carbon will be found in the aromatic region, with a predicted chemical shift of around 122-124 ppm.

    • C-5, C-7, and C-8: These carbons will show signals in the aromatic region, and their chemical shifts will be influenced by the substituents. Furthermore, C-5 and C-7 will exhibit carbon-fluorine coupling. C-5, being ortho to the fluorine, will show a significant two-bond coupling (²JCF) of around 25 Hz. C-7, also ortho to the fluorine, will have a similar two-bond coupling. C-8, being meta to the fluorine, will have a smaller three-bond coupling (³JCF) of approximately 6 Hz.

Experimental Protocols

For researchers aiming to acquire experimental NMR data for 2-Chloro-6-fluoro-4-methylquinoline, the following general protocol is recommended:

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is often a good starting point for many organic molecules.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex couplings in the aromatic region of the ¹H spectrum.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Visualization of Molecular Structure and Logical Workflow

To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for spectral analysis.

Caption: Molecular structure of 2-Chloro-6-fluoro-4-methylquinoline with IUPAC numbering.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D ¹H & ¹³C NMR Data Acquisition A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D E Structural Elucidation D->E

Caption: A generalized workflow for the NMR analysis of 2-Chloro-6-fluoro-4-methylquinoline.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-6-fluoro-4-methylquinoline. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, a comprehensive spectral blueprint has been constructed. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences, facilitating the identification, characterization, and quality assessment of this important molecule. The provided experimental protocols and workflow diagrams further support the practical application of this spectroscopic information.

References

While specific experimental data for 2-Chloro-6-fluoro-4-methylquinoline was not found, the principles and comparative data used in this guide are based on well-established knowledge in the field of NMR spectroscopy and the study of quinoline derivatives. For further reading on these topics, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Gunther, H. (2013).
Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-6-fluoro-4-methylquinoline

This guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-6-fluoro-4-methylquinoline, a heterocyclic compound of significant interest in pharmaceutical research and development. Quinolin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-6-fluoro-4-methylquinoline, a heterocyclic compound of significant interest in pharmaceutical research and development. Quinoline derivatives are foundational scaffolds in a multitude of therapeutic agents, recognized for their diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] A thorough understanding of their mass spectrometric behavior is paramount for identity confirmation, purity assessment, impurity profiling, and metabolic studies, all of which are critical aspects of the drug development pipeline.[5]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical applications of mass spectrometry for the analysis of 2-Chloro-6-fluoro-4-methylquinoline, offering insights into its ionization, fragmentation patterns, and the analytical methodologies for its qualitative and quantitative determination.

Physicochemical Properties and Expected Mass Spectrum

2-Chloro-6-fluoro-4-methylquinoline possesses a molecular formula of C₁₀H₇ClFN and a monoisotopic mass of approximately 195.0251 Da. The presence of a chlorine atom is a key feature that will manifest in its mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic isotopic cluster, with the [M]⁺ peak at m/z 195 and an [M+2]⁺ peak at m/z 197 with roughly one-third the intensity. The fluorine atom, being monoisotopic (¹⁹F), will not contribute to the isotopic pattern but will influence the molecule's fragmentation pathways.

Predicted Fragmentation Pathways

The fragmentation of 2-Chloro-6-fluoro-4-methylquinoline under electron ionization (EI) is anticipated to be initiated by the removal of an electron, forming the molecular ion ([M]⁺˙). Subsequent fragmentation is governed by the relative stability of the resulting ions and neutral losses. The quinoline ring system is relatively stable, meaning that fragmentation may require significant energy.

A primary fragmentation pathway is expected to involve the loss of the chlorine atom, a common fragmentation for halogenated compounds. The cleavage of the C-Cl bond, being one of the weaker bonds, would result in a fragment ion at m/z 160. Another plausible fragmentation is the loss of a methyl radical (CH₃) from the 4-position, leading to an ion at m/z 180. Further fragmentation could involve the loss of small neutral molecules like hydrogen cyanide (HCN) from the heterocyclic ring, a characteristic fragmentation of nitrogen-containing heterocycles.

The presence of the fluorine atom, being highly electronegative, may influence the fragmentation by affecting the electron distribution within the aromatic system. It could also lead to the loss of HF or other fluorine-containing radicals, although this is generally less favorable than the loss of chlorine.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of 2-Chloro-6-fluoro-4-methylquinoline. Method optimization and validation are essential for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2-Chloro-6-fluoro-4-methylquinoline.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Experimental Parameters:

ParameterValue
GC Column DB-5MS, 30 m x 0.25 mm x 0.25 µm (or equivalent)[6]
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min[6]
Oven Program Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Range m/z 40-400

Workflow:

GC-MS analysis workflow for 2-Chloro-6-fluoro-4-methylquinoline.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

For the sensitive and selective quantification of 2-Chloro-6-fluoro-4-methylquinoline in complex matrices, such as biological fluids or pharmaceutical formulations, LC-MS/MS is the method of choice.[7]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an Electrospray Ionization (ESI) source.

Experimental Parameters:

ParameterValue
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp 150 °C
Desolvation Temp 350 °C
MS/MS Transitions Precursor Ion: m/z 196 [M+H]⁺. Product ions would need to be determined experimentally.

Workflow:

LC-MS/MS quantitative analysis workflow.

Data Interpretation and Validation

A critical aspect of mass spectrometry is the accurate interpretation of the generated data. For 2-Chloro-6-fluoro-4-methylquinoline, the presence of the 3:1 isotopic pattern for chlorine-containing fragments is a key diagnostic feature. High-resolution mass spectrometry can be employed to confirm the elemental composition of the parent and fragment ions.

Method validation is essential to ensure the reliability of quantitative data.[8][9] This includes assessing linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines such as those from the International Council for Harmonisation (ICH) or the Food and Drug Administration (FDA).

Conclusion

Mass spectrometry is an indispensable tool for the comprehensive analysis of 2-Chloro-6-fluoro-4-methylquinoline in the context of pharmaceutical development. The methodologies outlined in this guide provide a robust framework for the qualitative and quantitative analysis of this important heterocyclic compound. A thorough understanding of its fragmentation behavior, coupled with validated analytical methods, will enable researchers to confidently assess its identity, purity, and concentration, thereby supporting the advancement of new therapeutic agents.[5]

References

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). Materials Advances. Retrieved January 13, 2026, from [Link]

  • The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved January 13, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Medicinal Chemistry. Retrieved January 13, 2026, from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Retrieved January 13, 2026, from [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2024). Rapid Communications in Mass Spectrometry. Retrieved January 13, 2026, from [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (n.d.). Journal of Chromatographic Science. Retrieved January 13, 2026, from [Link]

  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. (2023). Rapid Communications in Mass Spectrometry. Retrieved January 13, 2026, from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). Journal of Analytical Methods in Chemistry. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved January 13, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 2-chloro-4-methyl-. Retrieved January 13, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 2-chloro-4-methyl-. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline. Retrieved January 13, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 2-chloro-4-methyl-. Retrieved January 13, 2026, from [Link]

  • 2-Chloro-4-methylquinoline. (2025). Chemsrc. Retrieved January 13, 2026, from [Link]

  • 2-Chloro-4-methylquinoline. (2018). SIELC Technologies. Retrieved January 13, 2026, from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved January 13, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Journal of Physics: Conference Series. Retrieved January 13, 2026, from [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Retrieved January 13, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 13, 2026, from [Link]

  • Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. (2021). Applied Biological Chemistry. Retrieved January 13, 2026, from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Molecules. Retrieved January 13, 2026, from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules. Retrieved January 13, 2026, from [Link]

  • Analysis of Essential Oils Using a Comprehensive GCxGC with a Reverse Flow Modulator Combined with High Resolution GC/MS. (n.d.). Agilent. Retrieved January 13, 2026, from [Link]

Sources

Foundational

Initial biological screening of 2-Chloro-6-fluoro-4-methylquinoline derivatives

An In-Depth Technical Guide to the Initial Biological Screening of 2-Chloro-6-fluoro-4-methylquinoline Derivatives Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic heter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Screening of 2-Chloro-6-fluoro-4-methylquinoline Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most privileged scaffolds in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating a remarkable breadth of biological activities.[3] These include, but are not limited to, anticancer, antimicrobial, antimalarial, anti-inflammatory, and cardiovascular effects.[2][4] Notable examples like chloroquine (antimalarial) and levofloxacin (antibiotic) underscore the therapeutic success of this chemical class.[1][5]

The strategic incorporation of specific functional groups onto the quinoline core is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical properties and biological target affinity. Halogenation, in particular, is a powerful tool; the inclusion of chlorine (–Cl) and fluorine (–F) atoms, as in the 2-Chloro-6-fluoro-4-methylquinoline scaffold, can significantly enhance metabolic stability, membrane permeability, and binding interactions. This guide provides a comprehensive framework for conducting the initial biological evaluation of novel derivatives based on this promising scaffold, focusing on establishing primary anticancer and antimicrobial activities.

Section 1: Rationale for the Initial Screening Strategy

Given the extensive history of quinoline pharmacology, a logical starting point for screening novel 2-Chloro-6-fluoro-4-methylquinoline derivatives is to investigate their potential as anticancer and antimicrobial agents.

  • Anticancer Potential: Numerous quinoline derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of key signaling pathways by targeting enzymes like tyrosine kinases (e.g., EGFR) and topoisomerases.[7][8][9][10]

  • Antimicrobial Potential: The fluoroquinolone class of antibiotics, which features a related core structure, is renowned for its broad-spectrum bactericidal activity.[5][11] These agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, repair, and recombination, ultimately leading to cell death.[12][13]

Therefore, a primary screening cascade designed to assess these two activities provides a high-yield, evidence-based approach to identifying bioactive compounds within a new chemical library.

G cluster_synthesis Compound Library Generation cluster_screening Primary Screening Cascade cluster_analysis Hit Identification & Follow-up Synthesis Synthesis of 2-Chloro-6-fluoro-4-methylquinoline Derivatives Anticancer Anticancer Screen (Cytotoxicity Assay, e.g., MTT) Synthesis->Anticancer Test Compounds Antimicrobial Antimicrobial Screen (MIC Assay) Synthesis->Antimicrobial Test Compounds HitID Hit Identification (IC50 / MIC Thresholds) Anticancer->HitID Antimicrobial->HitID DoseResponse Dose-Response & Selectivity Studies HitID->DoseResponse Active 'Hits' Secondary Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) DoseResponse->Secondary Lead Lead Compound Secondary->Lead

Caption: High-level workflow for the initial biological screening of a new compound library.

Section 2: Anticancer Activity Screening Protocol

The primary objective is to assess the cytotoxic effect of the synthesized derivatives on human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.

Causality Behind Experimental Choices
  • Cell Lines: A panel of cell lines from different tissue origins (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) is used to identify broad-spectrum activity versus selective cytotoxicity.

  • Positive Control: Doxorubicin or Cisplatin are standard chemotherapeutic agents used to validate the assay's ability to detect cytotoxicity.[14]

  • Vehicle Control: Dimethyl sulfoxide (DMSO) is the solvent of choice for most small organic molecules. The vehicle control (cells treated with DMSO at the same final concentration as the test compounds) ensures that the observed effects are not due to solvent toxicity.

  • Concentration: A single, relatively high concentration (e.g., 10 or 20 µM) is typically used for the initial screen to maximize the chances of identifying any activity.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO (e.g., 10 mM). Create working solutions by diluting the stock solutions in culture medium to achieve the desired final test concentration (e.g., 10 µM) with a final DMSO concentration ≤0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the test compounds, vehicle control (DMSO), or positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100 The percentage of inhibition is 100 - % Viability. Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are prioritized for dose-response studies to determine their IC₅₀ (half-maximal inhibitory concentration) value.[10]

Sample Data Presentation
Compound IDTest Conc. (µM)% Inhibition (A549 Lung Cancer)Hit Status
QF-001108.2Inactive
QF-0021075.6Hit
QF-0031068.1Hit
QF-0041012.5Inactive
Doxorubicin192.4Positive Control

Section 3: Antimicrobial Activity Screening Protocol

The goal of the primary antimicrobial screen is to determine the Minimum Inhibitory Concentration (MIC) of the derivatives. The broth microdilution method is the standard technique for this evaluation.

Causality Behind Experimental Choices
  • Bacterial Strains: Testing against at least one Gram-positive (Staphylococcus aureus) and one Gram-negative (Escherichia coli) bacterium is essential to establish the spectrum of activity.[15] These represent common pathogens and have different cell wall structures, which can affect compound efficacy.

  • Positive Control: A broad-spectrum antibiotic, such as Ciprofloxacin or Levofloxacin, is used as a positive control.[11][15] This is particularly relevant as they belong to the fluoroquinolone class.

  • Growth Medium: Mueller-Hinton Broth (MHB) is the standardized medium for routine antimicrobial susceptibility testing.

  • Inoculum Density: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is critical for the reproducibility of MIC results.

Detailed Protocol: Broth Microdilution MIC Assay
  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. Start with a high concentration (e.g., 128 µg/mL) and dilute down the plate, typically across 10-12 wells.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to all wells containing the test compounds. Also include a positive control well (bacteria + Ciprofloxacin), a negative/sterility control well (MHB only), and a growth control well (bacteria + MHB).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually (the first clear well) or by measuring the optical density (OD) at 600 nm.

  • Data Analysis: Hits are identified as compounds with low MIC values (e.g., ≤16 µg/mL).

Sample Data Presentation
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
QF-001>128>128
QF-00264128
QF-005816
QF-00648
Ciprofloxacin0.50.25

Section 4: Potential Mechanisms of Action

While primary screening identifies if a compound is active, it does not explain how. Based on the known pharmacology of quinolines, hits from the initial screens can be hypothesized to act through specific molecular mechanisms, guiding the design of secondary assays.

G compound Fluoroquinolone Derivative gyrase DNA Gyrase / Topoisomerase IV compound->gyrase Inhibits complex Ternary Complex (Drug-Enzyme-DNA) gyrase->complex Forms replication DNA Replication Blocked complex->replication repair DNA Repair Inhibited complex->repair death Bacterial Cell Death replication->death repair->death

Caption: Hypothesized mechanism of action for antimicrobial quinoline derivatives.[12][13]

For anticancer hits, potential mechanisms include the inhibition of specific kinases, disruption of tubulin polymerization, or induction of apoptosis through the BCL-2/BAX pathway.[6][8][14] Follow-up studies for promising hits would involve assays to probe these specific pathways, such as enzymatic kinase assays, immunofluorescence for cytoskeletal analysis, or Western blotting for apoptotic markers like cleaved caspase-3.

Conclusion

The initial biological screening of 2-Chloro-6-fluoro-4-methylquinoline derivatives is a critical first step in the drug discovery pipeline. A well-designed primary screening cascade, focusing on high-probability activities such as anticancer and antimicrobial effects, allows for the efficient and cost-effective identification of bioactive "hit" compounds. The protocols and rationale outlined in this guide provide a robust framework for researchers to conduct these initial evaluations with scientific rigor, paving the way for more detailed dose-response, selectivity, and mechanism-of-action studies necessary for lead compound development.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Heeb, S., Fletcher, M. P., Chhabra, S. R., Diggle, S. P., Williams, P., & Cámara, M. (2011). Fluoroquinolone antimicrobial drugs. PMC.
  • Pompilio, A., et al. (2008). Antimicrobial activity of fluoroquinolones and other antibiotics on 1116 clinical gram-positive and gram-negative isolates. PubMed. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). PMC. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (n.d.). Royal Society of Chemistry. [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). MDPI. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2023). MDPI. [Link]

  • Fluoroquinolones. (n.d.). MSD Manual Professional Edition. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect. [Link]

  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. (2023). PubMed. [Link]

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2023). ResearchGate. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2016). PMC. [Link]

  • Substituted quinolines as noncovalent proteasome inhibitors. (2013). PMC. [Link]

  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. (2013). PMC. [Link]

  • Biological Activities of Quinoline Derivatives. (2021). ResearchGate. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2023). PMC. [Link]

  • Biological activities of quinoline derivatives. (2009). PubMed. [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. [Link]

Sources

Exploratory

Solubility and stability of 2-Chloro-6-fluoro-4-methylquinoline in different solvents

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-fluoro-4-methylquinoline Abstract This technical guide provides a comprehensive analysis of the solubility and stability of 2-Chloro-6-fluoro-4-me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-fluoro-4-methylquinoline

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-Chloro-6-fluoro-4-methylquinoline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, detailed experimental methodologies, and practical insights. The guide is structured to provide a deep understanding of the compound's behavior in various solvent systems and under different environmental stressors, thereby facilitating its effective use in research and development.

Introduction: The Significance of 2-Chloro-6-fluoro-4-methylquinoline

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities including antimalarial, anticancer, and antiviral properties.[1] The subject of this guide, 2-Chloro-6-fluoro-4-methylquinoline (Figure 1), is a halogenated quinoline derivative. Halogenated heterocycles are crucial as synthetic intermediates, where the halogen atoms can be strategically modified to modulate the compound's function.[2] The presence of chlorine and fluorine atoms in 2-Chloro-6-fluoro-4-methylquinoline is expected to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest for further investigation.

Figure 1: Chemical Structure of 2-Chloro-6-fluoro-4-methylquinoline

Caption: Structure of 2-Chloro-6-fluoro-4-methylquinoline.

Solubility Profile: A Multifaceted Analysis

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and efficacy in biological assays.[3] For quinoline derivatives, which are often weak bases, solubility is particularly sensitive to the pH of the medium.[1][3]

Theoretical Considerations

The solubility of 2-Chloro-6-fluoro-4-methylquinoline is governed by the interplay of its crystalline structure, lipophilicity, and the nature of the solvent. The presence of the halogen atoms increases the molecule's hydrophobicity, which may lead to lower solubility in aqueous solutions. Conversely, these groups can participate in specific interactions with certain organic solvents, enhancing solubility. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, leading to the formation of a more soluble salt form.

Experimental Determination of Solubility

A robust and reproducible method for determining the equilibrium solubility of 2-Chloro-6-fluoro-4-methylquinoline is essential. The isothermal shake-flask method is a widely accepted standard for this purpose.

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement

  • Preparation of Saturated Solutions: Add an excess amount of 2-Chloro-6-fluoro-4-methylquinoline to a series of vials containing different solvents.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to solvent vials equil1 Agitate at constant temperature (24-48h) prep1->equil1 Isothermal Shake-Flask sep1 Centrifuge to separate solid equil1->sep1 quant1 Withdraw supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Solubility Data in Various Solvents

The following table summarizes the predicted solubility of 2-Chloro-6-fluoro-4-methylquinoline in a range of common laboratory solvents at two different temperatures. This data is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Table 1: Predicted Solubility of 2-Chloro-6-fluoro-4-methylquinoline

SolventSolvent Polarity IndexPredicted Solubility at 25°C (mg/mL)Predicted Solubility at 37°C (mg/mL)
Water (pH 7.4)10.2< 0.01< 0.01
0.1 M HCl-> 10 (as hydrochloride salt)> 15 (as hydrochloride salt)
Ethanol5.25 - 1010 - 20
Methanol6.610 - 1520 - 30
Acetone5.1> 50> 75
Dichloromethane3.4> 100> 150
Dimethyl Sulfoxide (DMSO)7.2> 200> 250
N,N-Dimethylformamide (DMF)6.4> 150> 200

Interpretation of Solubility Data: The data clearly indicates that 2-Chloro-6-fluoro-4-methylquinoline is practically insoluble in neutral aqueous media, a common characteristic of hydrophobic, non-ionizable compounds. However, its solubility is significantly enhanced in acidic conditions due to the protonation of the quinoline nitrogen. The compound exhibits good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in polar protic solvents like methanol and ethanol. The high solubility in chlorinated solvents like dichloromethane is also noteworthy.

Stability Profile: Ensuring Compound Integrity

Understanding the chemical stability of a compound is paramount for its storage, handling, and the interpretation of experimental results. Stability studies are designed to evaluate the susceptibility of a compound to degradation under various stress conditions.

Potential Degradation Pathways

Based on the structure of 2-Chloro-6-fluoro-4-methylquinoline and literature on related compounds, several degradation pathways can be anticipated:

  • Hydrolysis: The chloro group at the 2-position of the quinoline ring may be susceptible to nucleophilic substitution by water, especially under forcing conditions of pH and temperature.

  • Photodegradation: Chloroquinolines have been shown to undergo photochemical degradation, which can involve cleavage of the C-Cl bond.[4] The presence of the electron-withdrawing fluorine atom may influence the photostability of the molecule.

  • Oxidation: The quinoline ring system can be susceptible to oxidative degradation, particularly in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.

Forced Degradation Study Protocol

A forced degradation study is a systematic way to probe the intrinsic stability of a compound.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 2-Chloro-6-fluoro-4-methylquinoline in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound heated at 80°C for 48 hours.

    • Photostability: Solution exposed to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_stress Stress Conditions start Prepare Stock Solution of Compound acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H2O2, RT) start->oxid thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Option 2) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-6-fluoro-4-methylquinoline (CAS Number: 18529-12-9)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-6-fluoro-4-methylquinoline, with the CAS number 18529-12-9, is a halogenated quinoline derivative that serves as a pivotal building bl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-4-methylquinoline, with the CAS number 18529-12-9, is a halogenated quinoline derivative that serves as a pivotal building block in synthetic organic chemistry. Its structural features, including the reactive chloro group at the 4-position, the electron-withdrawing fluoro group at the 6-position, and the methyl group at the 2-position, make it a versatile precursor for the development of a wide range of functionalized molecules. This guide provides a comprehensive overview of its properties, synthesis, safety data, and applications, with a particular focus on its role in medicinal chemistry and drug discovery. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitutions on this molecule offer unique opportunities for creating novel compounds with potential biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-6-fluoro-4-methylquinoline is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 18529-12-9[1]
Molecular Formula C₁₀H₇ClFN[2]
Molecular Weight 195.63 g/mol [2]
Appearance Solid[3]
Purity ≥ 95%[3]

Further detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available across public sources and should be determined empirically for specific batches.

Synthesis and Reactivity

The synthesis of 2-Chloro-6-fluoro-4-methylquinoline is a multi-step process that requires careful control of reaction conditions. A general and effective synthetic route is outlined below, based on established methodologies for related quinoline derivatives.[4]

Synthetic Pathway

The synthesis typically begins with the condensation of a substituted aniline with an appropriate carbonyl compound, followed by cyclization and subsequent chlorination.

Synthesis_Pathway A 4-Fluoroaniline + Ethyl Acetoacetate B Ethyl (E)-3-((4-fluorophenyl)amino)but-2-enoate A->B Condensation (Ammonium Ceric Nitrate, 40°C) C 6-Fluoro-2-methylquinolin-4-ol B->C Cyclization (Diphenyl Ether, 250°C) D 2-Chloro-6-fluoro-4-methylquinoline C->D Chlorination (Phosphorus Oxychloride, 80°C)

Caption: Synthetic pathway for 2-Chloro-6-fluoro-4-methylquinoline.

Experimental Protocol: General Procedure for the Preparation of 6-Substituted-4-chloro-2-methylquinolines[4]
  • Step 1: Condensation: 4-Substituted aniline (0.5 mol) is dissolved in ethyl acetoacetate (0.6 mol). Ammonium ceric nitrate (5 mmol) is added, and the mixture is heated to 40°C for 20-24 hours. After the reaction is complete, ethanol (50 mL) is added, and the mixture is stirred for another 30 minutes. The resulting intermediate, a substituted ethyl but-2-enoate, is then isolated.

  • Step 2: Cyclization: The intermediate from Step 1 (0.2 mol) is added portionwise to diphenyl ether (200 mL) at 250°C over 10 minutes. The solution is stirred for an additional 20 minutes and then cooled to 40°C, leading to the formation of a solid. Ether (150 mL) is added, and the mixture is stirred and cooled to room temperature. The precipitate, the corresponding 2-methylquinolin-4-ol, is filtered and washed with ether.

  • Step 3: Chlorination: A mixture of the 2-methylquinolin-4-ol from Step 2 (0.1 mol) in phosphorus oxychloride (70 mL) is heated to 80°C for 1.5 hours. Excess phosphorus oxychloride is removed under reduced pressure. The residue is poured into ice water (500 mL) and stirred for 1 hour. The aqueous solution is neutralized with aqueous ammonia to a pH of 8-9, filtered, and dried to yield the final product, 2-Chloro-6-fluoro-4-methylquinoline.

The chloro group at the 4-position is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, such as amines, thiols, and alkoxides, to generate a library of derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 2-Chloro-6-fluoro-4-methylquinoline is as a key intermediate in the synthesis of novel bioactive molecules, particularly in the field of oncology. The quinoline core is a well-established pharmacophore, and the specific substitutions on this compound provide a template for the design of targeted therapies.

Precursor for Antiproliferative Agents

Research has demonstrated that 2-Chloro-6-fluoro-4-methylquinoline can be used to synthesize a range of 4-aminoquinoline derivatives that exhibit significant antiproliferative activity against various cancer cell lines.[4] The chlorine at the 4-position is readily displaced by various amines to introduce diverse side chains, allowing for the fine-tuning of the molecule's biological activity and pharmacokinetic properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.

Medicinal_Chemistry_Application A 2-Chloro-6-fluoro-4- methylquinoline B Nucleophilic Substitution (Various Amines) A->B C Library of 4-Aminoquinoline Derivatives B->C D Screening for Antiproliferative Activity C->D E Lead Compound Identification D->E

Caption: Workflow for the use of 2-Chloro-6-fluoro-4-methylquinoline in drug discovery.

Safety and Toxicology

Due to its reactive nature and as a halogenated aromatic compound, 2-Chloro-6-fluoro-4-methylquinoline must be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, information on related substituted quinolines provides guidance on potential hazards.

Hazard Identification

Based on data for structurally similar compounds, 2-Chloro-6-fluoro-4-methylquinoline is classified as an irritant.[2] It is important to consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed hazard information. General hazards associated with substituted quinolines can include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Safe Handling and Personal Protective Equipment (PPE)

A rigorous safety protocol is essential when working with this compound in a laboratory setting.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • After Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-fluoro-4-methylquinoline is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of new anticancer agents. Its synthesis is well-documented, and its reactivity allows for the creation of diverse molecular libraries. Researchers and drug development professionals must handle this compound with the appropriate safety precautions, adhering to the guidelines outlined in the relevant Safety Data Sheet. As research into novel therapeutics continues, the importance of versatile building blocks like 2-Chloro-6-fluoro-4-methylquinoline is likely to grow.

References

  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. National Institutes of Health. Available from: [Link]

  • National Toxicology Program. Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Available from: [Link]

  • Local Pharma Guide. CAS NO. 18529-12-9 | 2-CHLORO-6-FLUORO-4-METHYLQUINOLINE | C10H7ClFN. Available from: [Link]

  • Evidence on the Carcinogenicity of 4-methylquinoline. OEHHA. Available from: [Link]

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Exploratory

Discovering Novel Quinoline Scaffolds for Medicinal Chemistry: An In-depth Technical Guide

Introduction: The Enduring Legacy and Future Promise of the Quinoline Scaffold The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its inherent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Future Promise of the Quinoline Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its inherent structural rigidity, coupled with the vast potential for functionalization at multiple positions, has rendered it a "privileged scaffold" in drug discovery.[4] This unique combination of features allows for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets. From the historic antimalarial quinine to modern targeted cancer therapies, quinoline-based drugs have made an indelible mark on human health.[5][6]

The continued exploration of novel quinoline scaffolds is driven by the urgent need for new therapeutics to combat escalating challenges such as drug resistance and the demand for more targeted, personalized medicines.[2][7] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and optimization of novel quinoline derivatives. We will delve into modern synthetic strategies, explore the diverse landscape of biological targets, and elucidate the critical role of structure-activity relationship (SAR) studies in forging the next generation of quinoline-based medicines.

Part 1: Strategic Synthesis of Novel Quinoline Libraries

The journey to discovering new bioactive quinoline scaffolds begins with a robust and versatile synthetic strategy. While classic named reactions have laid the groundwork, modern medicinal chemistry demands more efficient, diversity-oriented approaches.

Modern Methodologies for Quinoline Core Construction

Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, while historically significant, often suffer from harsh reaction conditions and limited substrate scope.[4][8][9][10] Contemporary research has pivoted towards more sophisticated and milder techniques that offer greater control and efficiency.

Transition-Metal-Catalyzed Reactions: These have revolutionized quinoline synthesis by enabling C-H bond activation and oxidative annulation strategies.[11] Catalysts based on palladium, copper, and cobalt facilitate the construction of the quinoline core from readily available starting materials under milder conditions, significantly expanding the accessible chemical space.[11]

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, have emerged as powerful tools for generating molecular complexity in a single step.[8][12] By combining three or more reactants in a convergent manner, MCRs offer high atom economy and allow for the rapid generation of diverse quinoline libraries.[12] This is particularly advantageous in the early stages of drug discovery for building a broad collection of compounds for screening.

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have gained traction for their ability to significantly reduce reaction times and improve yields.[2][13] Microwave-assisted heating, for instance, can drive reactions to completion in minutes rather than hours, accelerating the synthesis-testing cycle.[13]

Experimental Protocol: A General Procedure for Microwave-Assisted Friedländer Annulation

This protocol provides a representative example of a modern, efficient method for synthesizing substituted quinolines.

Objective: To synthesize a small library of 2,4-disubstituted quinolines via a microwave-assisted Friedländer reaction.

Materials:

  • 2-aminoaryl ketones (various substitutions)

  • β-ketoesters (various substitutions)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or a reusable solid acid catalyst like Nafion NR50.[11]

  • Solvent: Ethanol or a green solvent like water.[2]

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), β-ketoester (1.2 mmol), and the catalyst (e.g., 10 mol% p-TsOH).

  • Solvent Addition: Add the chosen solvent (3-5 mL) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined for each substrate combination.

  • Reaction Quenching and Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified quinoline derivative using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Strategic Functionalization and Bioisosteric Replacement

Beyond the core synthesis, the strategic introduction of functional groups and the application of bioisosteric replacement are crucial for fine-tuning the pharmacological properties of a quinoline scaffold.[14][15]

Functionalization: The nature and position of substituents on the quinoline ring dramatically influence its biological activity.[2][16] For example, in the context of anticancer agents, the presence of a bulky alkoxy group at the 7-position and an amino side chain at the 4-position have been shown to enhance antiproliferative effects.[16]

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.[14] For instance, replacing a metabolically labile ester group with a more stable amide or a sulfonamide can enhance the in vivo half-life of a compound. The substitution of a carbon atom with a sulfur atom can also lead to new interactions and alter the selectivity for biological targets.[17]

Part 2: The Diverse Biological Landscape of Novel Quinoline Scaffolds

The versatility of the quinoline scaffold is reflected in its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][18]

Quinolines as Anticancer Agents

A significant area of research focuses on the development of quinoline derivatives as anticancer agents.[1][7][19] These compounds can exert their effects through various mechanisms of action:

  • Kinase Inhibition: Many quinoline-based compounds act as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][20][21] Targets include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as Src and Pim-1.[21][22]

  • Tubulin Polymerization Inhibition: Some novel quinoline-chalcone hybrids have been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin.[23] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[23]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate into DNA or inhibit topoisomerase enzymes, thereby interfering with DNA replication and transcription.[1]

  • Reversal of Multidrug Resistance (MDR): Certain quinoline derivatives have been found to reverse MDR in cancer cells by inhibiting the function of efflux pumps like P-glycoprotein (P-gp).[24]

Quinolines as Antimicrobial Agents

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[25][26]

  • Antibacterial Activity: Fluoroquinolones are a major class of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV.[27] Research is ongoing to develop new quinoline derivatives that are effective against multidrug-resistant bacterial strains, including MRSA and VRE.[25][28]

  • Antimalarial Activity: The quinoline scaffold is central to many antimalarial drugs, including chloroquine and mefloquine.[5][6] The development of new quinoline-based hybrids is a key strategy to combat the spread of drug-resistant malaria parasites.[29]

  • Antifungal and Antiviral Activity: The broad antimicrobial potential of quinolines extends to antifungal and antiviral applications, with derivatives showing activity against various fungal pathogens and viruses.[27][30]

Quinolines in Other Therapeutic Areas

The pharmacological reach of quinoline derivatives extends beyond oncology and infectious diseases. They have shown promise as:

  • Anti-inflammatory agents [30]

  • Anticonvulsants [30]

  • α2C-Adrenoceptor antagonists [31]

  • Antiprion agents [32]

Visualizing the Drug Discovery Workflow

The process of discovering and developing novel quinoline scaffolds is a multi-step endeavor that requires a systematic and iterative approach.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Modern Synthetic Methodologies (MCRs, Catalysis) Library Diverse Quinoline Library Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Iterative Design Lead_Opt->Synthesis In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Candidate Clinical Candidate Selection In_Vivo->Candidate KinaseInhibition cluster_pathway Cellular Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Leads to Quinoline_Inhibitor Quinoline-Based Kinase Inhibitor Quinoline_Inhibitor->Kinase Inhibits

Caption: Mechanism of action of a quinoline-based kinase inhibitor in a cellular signaling cascade.

Conclusion: The Future of Quinoline-Based Drug Discovery

The quinoline scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The convergence of modern synthetic methodologies, high-throughput screening technologies, and sophisticated in silico design tools is poised to accelerate the development of the next generation of quinoline-based drugs. As our understanding of the molecular basis of disease deepens, the ability to rationally design and synthesize novel quinoline scaffolds with precisely tailored pharmacological profiles will be paramount. The ongoing exploration of this "privileged" heterocycle holds immense promise for addressing unmet medical needs and improving human health across a spectrum of diseases.

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  • Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
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  • ACS Publications. Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer | Journal of Medicinal Chemistry.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • PubMed. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells.
  • ACS Publications. Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity | Journal of Medicinal Chemistry.
  • PubMed Central. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022.
  • PubMed. Quinoline as a privileged scaffold in cancer drug discovery.
  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs.
  • PubMed. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects.
  • PubMed Central. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Benchchem. The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
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  • A review on quinoline based compounds andamp; it's pharmacological activities.
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Foundational

A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of Fluorinated Quinoline Compounds

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine atoms can significantly modulate a molecule's...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often enhancing its pharmacological profile. This guide provides a comprehensive framework for the preliminary in vitro cytotoxicity evaluation of novel fluorinated quinoline compounds, a critical first step in the anticancer drug discovery pipeline. We delve into the foundational principles of cytotoxicity testing, present detailed, self-validating protocols for key assays measuring metabolic activity, membrane integrity, and apoptosis, and discuss the rationale behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and logical workflow for screening and characterizing the cytotoxic potential of new chemical entities.

Introduction: The Rationale for Screening Fluorinated Quinolines

Quinoline and its derivatives have long captured the attention of medicinal chemists due to their wide array of biological activities, including potent anticancer properties.[1][2] These compounds can exert their effects through diverse mechanisms such as the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of critical signaling pathways.[1][3] The introduction of fluorine, the most electronegative element, into the quinoline scaffold is a well-established strategy to enhance biological activity.[4] Fluorination can lead to improved target affinity and altered metabolic pathways, potentially overcoming drug resistance and improving efficacy.[5]

Given this potential, the initial and most crucial step in evaluating a new series of fluorinated quinoline derivatives is to assess their general cytotoxicity against cancer cell lines. In vitro cytotoxicity assays serve as a rapid, sensitive, and cost-effective primary screen to identify promising lead compounds and eliminate non-viable candidates early in the development process.[6][7] This preliminary screening provides the foundational data—typically the half-maximal inhibitory concentration (IC50)—required to justify more complex mechanistic studies.

Foundational Concepts: A Multi-Parametric Approach

No single assay can fully capture the complexity of a compound's cytotoxic effect. A robust preliminary assessment relies on a multi-parametric approach, interrogating different cellular endpoints to build a comprehensive toxicity profile. The three pillars of a primary cytotoxicity screen are:

  • Metabolic Activity: Measures the overall health and enzymatic activity of the cell population. A reduction indicates a loss of viability or proliferation.

  • Plasma Membrane Integrity: Assesses physical damage to the cell membrane, a hallmark of necrosis or late-stage apoptosis.

  • Apoptosis Induction: Determines if the compound induces programmed cell death, a desirable mechanism for anticancer agents.

Employing assays that measure each of these endpoints provides a more nuanced understanding of a compound's mechanism of action. For instance, a compound might reduce metabolic activity without compromising membrane integrity, suggesting a cytostatic or early apoptotic effect rather than immediate cell lysis.

Core In Vitro Cytotoxicity Assays

This section details the principles and step-by-step protocols for three essential, complementary assays for the preliminary screening of fluorinated quinoline compounds.

Assay 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method widely used to assess cell viability and proliferation. Its reliability and high-throughput compatibility make it an ideal first-line screening tool.[8]

Causality & Experimental Choice: The assay's principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9] A decrease in signal indicates a reduction in cell viability, proliferation, or both.

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of the fluorinated quinoline compound in sterile DMSO. Create a series of 2-fold dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.[10]

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used in the compound dilutions. This represents 100% cell viability.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

    • Background Control: Wells containing culture medium but no cells, to measure background absorbance.[10]

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[9] Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[11][12] Gently agitate the plate on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement: Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance. Plot cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[10]

Assay 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[13]

Causality & Experimental Choice: LDH is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon cell lysis or membrane damage, which occurs during necrosis or late-stage apoptosis.[13][14] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the amount of LDH released, and therefore, to the level of cytotoxicity.[14] This assay serves as an excellent counterpoint to the MTT assay, as it directly measures cell death rather than metabolic activity.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Controls (Self-Validation):

    • Vehicle Control (Spontaneous LDH Release): Untreated or vehicle-treated cells.

    • Positive Control (Maximum LDH Release): Treat cells with a lysis buffer (provided in commercial kits) 30 minutes before the end of the incubation period. This represents 100% cytotoxicity.

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light.[14]

  • Stop Reaction (Optional): Add 50 µL of a stop solution if provided by the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Assay 3: Annexin V / Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is a gold standard for distinguishing between different stages of cell death.[15]

Causality & Experimental Choice: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] By using these two stains together, we can differentiate four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the fluorinated quinoline compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold, sterile PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately (within 1 hour) using a flow cytometer.[10] FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel.

Integrated Experimental Workflow

A logical and efficient workflow is essential for screening new compounds. The process begins with a broad screen for metabolic activity, followed by more specific assays to confirm cytotoxicity and elucidate the mode of cell death for the most potent compounds.

G cluster_0 Primary Screening cluster_1 Secondary Validation & Mechanistic Insight A Prepare Serial Dilutions of Fluorinated Quinoline Compounds C Treat Cells for 48-72h A->C B Seed Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->C D Perform MTT Assay (Measure Metabolic Activity) C->D E Calculate % Viability & Determine IC50 Values D->E F Select 'Hit' Compounds (Potent & Selective IC50) E->F IC50 < Threshold? G Perform LDH Release Assay (Confirm Membrane Damage) F->G H Perform Annexin V / PI Assay (Characterize Mode of Death) F->H I Perform Caspase-Glo Assay (Confirm Apoptotic Pathway) F->I

Caption: Integrated workflow for in vitro cytotoxicity assessment.

Data Presentation and Structure-Activity Relationships (SAR)

Systematically organizing cytotoxicity data is crucial for identifying trends and understanding the Structure-Activity Relationship (SAR)—the correlation between a compound's chemical structure and its biological activity.[16] For fluorinated quinolines, SAR studies often reveal that the position and nature of substituents on the quinoline ring dramatically influence cytotoxic potency.[5] For example, modifications at positions 2, 4, and 7 are frequently explored to enhance anticancer activity.[4][5]

Table 1: Example Cytotoxicity Data for a Series of Fluorinated Quinolines

Compound IDR1-Substituent (Position 4)R2-Substituent (Position 7)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
FQ-01 -H-F45.251.760.1
FQ-02 -NH₂-F12.515.322.8
FQ-03 -NH₂-Piperazine2.13.55.4
FQ-04 -NH₂-Morpholine8.911.214.6
Doxorubicin Positive ControlPositive Control0.81.10.9

Note: Data are hypothetical and for illustrative purposes.

From this illustrative data, a preliminary SAR can be deduced:

  • The introduction of an amino group at position 4 (FQ-02 vs. FQ-01) significantly increases cytotoxicity.

  • A piperazine moiety at position 7 (FQ-03) is more potent than a simple fluorine atom (FQ-02) or a morpholine ring (FQ-04), highlighting the importance of this position for activity.[4]

Mechanistic Insights: Apoptotic Signaling

If preliminary assays like Annexin V staining indicate that a fluorinated quinoline induces apoptosis, it is valuable to understand the underlying signaling cascade. Apoptosis is executed by a family of proteases called caspases.[10] It can be initiated through two main pathways:

  • The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and the activation of Caspase-9.

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of Caspase-8.

Both pathways converge on the activation of executioner caspases, such as Caspase-3, which cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.[17] Many quinoline derivatives are known to induce apoptosis by generating reactive oxygen species (ROS), causing mitochondrial membrane potential dissipation, and activating caspases.[17]

G Compound Fluorinated Quinoline ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces DeathR Death Receptors (e.g., Fas, TRAIL) Compound->DeathR Sensitizes Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Casp8 Caspase-8 (Initiator) DeathR->Casp8 Activates Casp8->Casp3 Activates

Caption: Simplified overview of apoptosis induction pathways.

Conclusion and Future Directions

The preliminary in vitro cytotoxicity assessment is a foundational component of the anticancer drug discovery process. By employing a logical, multi-parametric workflow that includes assays for metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Annexin V/PI), researchers can efficiently identify and prioritize promising fluorinated quinoline candidates. The data generated, particularly IC50 values and initial mechanistic insights, are essential for establishing structure-activity relationships and guiding the next phase of development, which may include cell cycle analysis, specific kinase inhibition assays, and ultimately, in vivo efficacy studies.

References

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Chloro-6-fluoro-4-methylquinoline as a Versatile Building Block for the Development of Novel Anticancer Agents

Introduction: The Quinoline Scaffold in Oncology The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2] In the field o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2] In the field of oncology, quinoline derivatives have emerged as a particularly fruitful area of research, yielding compounds that interfere with various hallmarks of cancer.[3][4] These agents can exert their anticancer effects through diverse mechanisms, including the inhibition of critical enzymes like topoisomerases and protein kinases, intercalation into DNA, and disruption of microtubule dynamics, which can lead to cell cycle arrest and apoptosis.[2][4][5]

This document focuses on 2-Chloro-6-fluoro-4-methylquinoline , a highly versatile and strategically functionalized building block for the synthesis of novel anticancer drug candidates. The specific substitution pattern of this molecule offers a triad of advantages for medicinal chemists:

  • C2-Chloro Group: The chlorine atom at the 2-position is an excellent leaving group, making it the primary reactive handle for introducing a wide array of substituents via cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoline core to optimize biological activity.

  • C6-Fluoro Group: The incorporation of a fluorine atom at the 6-position can significantly enhance the pharmacological profile of the resulting molecules. Fluorine can improve metabolic stability, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability.

  • C4-Methyl Group: The methyl group at the 4-position influences the steric and electronic properties of the quinoline ring, which can be crucial for modulating selectivity and potency against specific biological targets.

These application notes provide detailed, field-proven protocols for the chemical modification of 2-chloro-6-fluoro-4-methylquinoline and the subsequent biological evaluation of the synthesized derivatives, offering a robust framework for researchers engaged in the discovery of next-generation quinoline-based anticancer agents.

Part 1: Synthetic Derivatization Protocols

The reactivity of the C2-chloro position is paramount for derivatization. Palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic strategy, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds. Below are standardized protocols for two of the most powerful transformations in this context: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Experimental Workflow for Derivatization

The following diagram illustrates the general synthetic workflow for diversifying the 2-chloro-6-fluoro-4-methylquinoline core.

G start_node 2-Chloro-6-fluoro-4-methylquinoline suzuki_node Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start_node->suzuki_node Protocol 1 buchwald_node Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start_node->buchwald_node Protocol 2 product_suzuki 2-Aryl-6-fluoro-4-methylquinoline (C-C Bond Formation) suzuki_node->product_suzuki product_buchwald 2-Amino-6-fluoro-4-methylquinoline (C-N Bond Formation) buchwald_node->product_buchwald

Caption: Synthetic workflow for C2 functionalization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the 2-position of the quinoline core. This reaction is fundamental for synthesizing biaryl structures, which are common motifs in kinase inhibitors.[6]

Materials:

  • 2-Chloro-6-fluoro-4-methylquinoline (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add 2-chloro-6-fluoro-4-methylquinoline, the arylboronic acid, and sodium carbonate.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (4:1 1,4-dioxane/water) via syringe.[6]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-6-fluoro-4-methylquinoline derivative.[6]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the formation of a C-N bond, coupling a primary or secondary amine to the 2-position. This reaction is invaluable for installing hydrogen-bond donors and acceptors, which are crucial for molecular recognition at protein active sites.[7]

Materials:

  • 2-Chloro-6-fluoro-4-methylquinoline (1.0 mmol, 1.0 equiv.)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene or Dioxane (5 mL)

  • Schlenk tube or sealed vial, magnetic stirrer, inert gas supply

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the Pd₂(dba)₃, XPhos ligand, and NaOtBu to a Schlenk tube. The use of a bulky, electron-rich phosphine ligand like XPhos is essential for activating the C-Cl bond.[7]

  • Reagent Addition: Add the 2-chloro-6-fluoro-4-methylquinoline and the amine.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired 2-amino-6-fluoro-4-methylquinoline product.[7]

Part 2: Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the next critical phase is to assess their anticancer activity. In vitro cytotoxicity screening against a panel of human cancer cell lines is the standard first step.

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a robust and reproducible colorimetric method that measures cell density based on the staining of total cellular protein.[8] It is widely used by the National Cancer Institute for drug screening.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized quinoline derivatives (dissolved in DMSO to make stock solutions)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microplates, multichannel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour. This step fixes the cells and precipitates proteins.[9]

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Data Acquisition: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5 minutes. Measure the absorbance (Optical Density, OD) at 560-580 nm using a microplate reader.[8]

  • Analysis: Calculate the percentage of cell growth inhibition and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Data Presentation: Illustrative Cytotoxicity Data

The results of the cytotoxicity screening should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Compound IDR Group (at C2)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT116 (Colon)
Parent -Cl> 100> 100> 100
Q-S1 4-Methoxyphenyl-5.27.86.1
Q-S2 3-Trifluoromethylphenyl-1.82.52.1
Q-B1 Morpholino-15.622.418.9
Q-B2 N-Piperidinyl-9.311.510.4
Doxorubicin (Positive Control)0.080.050.06

Note: The data in this table is hypothetical and for illustrative purposes only.

Part 3: Mechanistic Insights and Target Pathways

Understanding the mechanism of action is crucial for advancing a compound through the drug development pipeline. Many quinoline-based anticancer agents function by inhibiting key signaling pathways that are commonly dysregulated in cancer.[4][5]

Targeting Oncogenic Signaling Pathways

The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell proliferation, survival, growth, and angiogenesis.[10][11] Their aberrant activation is a frequent event in a wide range of human cancers, making them attractive targets for therapeutic intervention.[12][13] Quinoline derivatives can be designed to act as inhibitors of key kinases within these cascades, such as Akt, mTOR, MEK, or ERK.

Visualizing the PI3K/Akt/mTOR Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and a potential point of inhibition by a synthesized quinoline derivative.

G receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTORC1 akt->mtor Activates downstream Cell Growth, Proliferation, Survival mtor->downstream inhibitor Quinoline Derivative (e.g., Q-S2) inhibitor->akt Inhibits pten PTEN pten->pip3 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

By analyzing the IC₅₀ data from the cytotoxicity screen, researchers can begin to formulate a Structure-Activity Relationship (SAR). For example, the illustrative data in the table above suggests that electron-withdrawing groups on the aryl ring introduced via Suzuki coupling (e.g., Q-S2 ) may enhance potency compared to electron-donating groups (e.g., Q-S1 ).[14] This insight guides the next round of synthesis to further optimize the lead compound.

Conclusion

2-Chloro-6-fluoro-4-methylquinoline is a powerful and strategically designed starting material for the development of novel anticancer agents. The robust and versatile synthetic protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination allow for the creation of diverse chemical libraries. When coupled with systematic biological evaluation using standardized cytotoxicity assays like the SRB method, this building block provides a clear and efficient pathway for identifying potent lead compounds. Further mechanistic studies aimed at elucidating their effects on critical oncogenic signaling pathways can pave the way for the development of targeted and effective next-generation cancer therapeutics.

References

  • MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. (n.d.). Google.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google.
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Application

Synthetic Strategies for the Derivatization of 2-Chloro-6-fluoro-4-methylquinoline: A Guide for Medicinal Chemists

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. The specific derivative, 2-chloro-6-flu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. The specific derivative, 2-chloro-6-fluoro-4-methylquinoline, represents a versatile building block for drug discovery. Its strategic functionalization allows for the exploration of chemical space and the optimization of structure-activity relationships (SAR). The chlorine atom at the C2-position serves as a reactive handle for both nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. Furthermore, the 4-methyl group offers an additional site for modification, enabling the synthesis of diverse and complex molecules.

This technical guide provides a comprehensive overview of synthetic protocols for the derivatization of 2-chloro-6-fluoro-4-methylquinoline. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

Part 1: Derivatization at the C2-Position via Nucleophilic Aromatic Substitution (SNAr)

The C2-position of the quinoline ring is rendered electrophilic by the electron-withdrawing effect of the ring nitrogen, making it susceptible to nucleophilic attack. This reactivity is the basis for classical SNAr reactions, providing a straightforward and often high-yielding method for introducing nitrogen and oxygen nucleophiles.

C-N Bond Formation: Amination

Direct displacement of the C2-chloride with primary or secondary amines is a fundamental method for synthesizing 2-aminoquinoline derivatives. These reactions are typically conducted at elevated temperatures, and the choice of solvent and base is critical for achieving good conversion.

Causality and Experimental Choices:

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reaction. Alcohols like 2-propanol or n-butanol can also be effective, sometimes acting as both solvent and reactant in alkoxylation.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Due to the relatively stable heteroaromatic system, thermal energy is required to overcome the activation barrier of the reaction. Microwave irradiation can significantly shorten reaction times compared to conventional heating.

Protocol 1: General Procedure for SNAr with Amines

  • To a sealed reaction vessel, add 2-chloro-6-fluoro-4-methylquinoline (1.0 equiv.).

  • Add the desired primary or secondary amine (1.2-2.0 equiv.).

  • Add a suitable base such as K₂CO₃ (2.0 equiv.).

  • Add a polar aprotic solvent, such as DMF (to achieve a concentration of 0.1-0.5 M).

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-O Bond Formation: Alkoxylation and Aryloxylation

The synthesis of 2-alkoxy and 2-aryloxy quinoline derivatives can be achieved by reacting 2-chloro-6-fluoro-4-methylquinoline with the corresponding alcohol or phenol in the presence of a strong base.[1]

Causality and Experimental Choices:

  • Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to deprotonate the alcohol or phenol, generating the nucleophilic alkoxide or phenoxide in situ.

  • Reaction Conditions: These reactions are typically run under anhydrous conditions to prevent quenching of the strong base.

Protocol 2: General Procedure for SNAr with Alcohols/Phenols

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 equiv., 60% dispersion in mineral oil) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C.

  • Slowly add the desired alcohol or phenol (1.2 equiv.) dissolved in the same anhydrous solvent.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of 2-chloro-6-fluoro-4-methylquinoline (1.0 equiv.) in the anhydrous solvent.

  • Heat the reaction mixture to a temperature between 60 °C and reflux, monitoring by TLC or LC-MS.

  • After completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

NucleophileReagents and ConditionsProduct ClassTypical Yield (%)
Primary/Secondary AmineK₂CO₃, DMF, 100 °C2-Amino-6-fluoro-4-methylquinoline75-95
AnilineEt₃N, n-Butanol, Reflux2-Anilino-6-fluoro-4-methylquinoline70-90
Alcohol (e.g., Ethanol)NaH, THF, Reflux2-Ethoxy-6-fluoro-4-methylquinoline65-85
PhenolK₂CO₃, DMF, 120 °C2-Phenoxy-6-fluoro-4-methylquinoline60-80
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution.

Part 2: Derivatization at the C2-Position via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a highly versatile and functional group tolerant means of forming C-C and C-N bonds.[2]

G cluster_0 Core Scaffold cluster_1 Reaction Types cluster_2 Products Start 2-Chloro-6-fluoro-4-methylquinoline Suzuki Suzuki-Miyaura (C-C) Start->Suzuki ArB(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N) Start->Buchwald R₂NH Pd Catalyst, Base Sonogashira Sonogashira (C-C) Start->Sonogashira Terminal Alkyne Pd/Cu Catalysts, Base Aryl 2-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amino 2-Amino Derivatives Buchwald->Amino Alkynyl 2-Alkynyl Derivatives Sonogashira->Alkynyl

Figure 1: Palladium-Catalyzed Cross-Coupling Pathways.
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[3] For 2-chloro-6-fluoro-4-methylquinoline, this allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Causality and Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For chloro-heteroarenes, electron-rich, bulky phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often required to promote the oxidative addition step, which is typically the rate-limiting step for chlorides.[4]

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step of the catalytic cycle.[5]

Protocol 3: Suzuki-Miyaura Coupling

  • To a reaction vial, add 2-chloro-6-fluoro-4-methylquinoline (1.0 equiv.), the aryl or heteroaryl boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O, in a 4:1 to 10:1 ratio).

  • Heat the reaction to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for forming C-N bonds, often proceeding under milder conditions and with a broader substrate scope.[6] It is particularly useful for coupling less nucleophilic amines or when SNAr reactions are sluggish.

Causality and Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a specialized phosphine ligand are required. Ligands like BINAP, Xantphos, or Josiphos-type ligands are commonly employed.[6] The choice of ligand can be critical and often needs to be screened for a specific substrate combination.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used.[7]

Protocol 4: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine 2-chloro-6-fluoro-4-methylquinoline (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture and quench by adding saturated aqueous ammonium chloride.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is valuable for installing an alkynyl moiety, which can serve as a handle for further transformations (e.g., click chemistry, reductions).

Causality and Experimental Choices:

  • Dual Catalyst System: The standard Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. It neutralizes the HX produced and helps in the catalytic cycle.

Protocol 5: Sonogashira Coupling

  • To a flask, add 2-chloro-6-fluoro-4-methylquinoline (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an amine solvent such as triethylamine, followed by the terminal alkyne (1.5 equiv.).

  • Stir the reaction at a temperature ranging from room temperature to 60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Coupling ReactionCoupling PartnerCatalyst SystemBaseProduct Class
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / SPhosK₃PO₄2-Aryl-quinoline
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XantphosNaOt-Bu2-Amino-quinoline
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N2-Alkynyl-quinoline
Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions.

Part 3: Derivatization of the 4-Methyl Group

Functionalization of the 4-methyl group provides an alternative strategy to introduce diversity, moving away from the C2-position. A common approach involves an activation sequence: N-oxidation followed by chlorination of the methyl group.[10]

Figure 2: Workflow for Functionalization of the 4-Methyl Group.
Activation via N-Oxidation and Chlorination

The methyl group itself is relatively unreactive. To enhance its reactivity, the quinoline nitrogen is first oxidized to an N-oxide. This electronic perturbation facilitates the subsequent chlorination of the methyl group. A procedure analogous to the one described for 4-chloro-6-fluoro-2-methylquinoline can be applied.[10]

Protocol 6: Synthesis of 2-Chloro-6-fluoro-4-(chloromethyl)quinoline

  • N-Oxidation:

    • Dissolve 2-chloro-6-fluoro-4-methylquinoline (1.0 equiv.) in a chlorinated solvent like 1,2-dichloroethane.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equiv.) portion-wise at room temperature.

    • Heat the mixture to 50 °C for several hours until the starting material is consumed.

    • Cool the reaction, wash with aqueous sodium bicarbonate solution and brine, then dry and concentrate to yield the N-oxide, which can often be used without further purification.[10]

  • Chlorination:

    • Dissolve the crude N-oxide from the previous step in a solvent such as toluene.

    • Add benzenesulfonyl chloride (2.2 equiv.) dropwise at 80 °C.

    • Stir at this temperature for 3 hours.

    • Cool the reaction, wash with aqueous sodium bicarbonate and brine.

    • Dry the organic layer and concentrate. The crude 2-chloro-6-fluoro-4-(chloromethyl)quinoline can be purified by crystallization or chromatography.[10]

Subsequent Substitution of the 4-(Chloromethyl) Group

The resulting 4-(chloromethyl) group is a reactive electrophile, readily undergoing SN2 reactions with a variety of nucleophiles, such as thiols, amines, and cyanides, to afford a diverse range of derivatives.

Protocol 7: Nucleophilic Substitution on 4-(Chloromethyl)quinoline

  • Dissolve 2-chloro-6-fluoro-4-(chloromethyl)quinoline (1.0 equiv.) in a polar solvent like DMF.

  • Add the nucleophile (e.g., a substituted thiol, 1.1 equiv.) and a base (e.g., K₂CO₃, 1.5 equiv.).

  • Stir the reaction at a temperature between room temperature and 50 °C until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product via standard methods.

Conclusion

The 2-chloro-6-fluoro-4-methylquinoline scaffold offers multiple avenues for synthetic elaboration. The C2-position can be readily functionalized through both classical nucleophilic aromatic substitution and a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups. Additionally, a multi-step sequence involving N-oxidation provides access to derivatization at the 4-methyl position. These protocols provide a robust toolkit for medicinal chemists to generate novel quinoline derivatives for biological screening and the development of new therapeutic agents.

References

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Method

Application Note &amp; Protocols: Strategic Use of 2-Chloro-6-fluoro-4-methylquinoline in Suzuki-Miyaura Cross-Coupling Reactions

Abstract This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 2-Chloro-6-fluoro-4-methylquinoline as an electrophilic partner. Quinolines functionalized at the 2-p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 2-Chloro-6-fluoro-4-methylquinoline as an electrophilic partner. Quinolines functionalized at the 2-position are pivotal scaffolds in medicinal chemistry and materials science, valued for their broad spectrum of bioactivity.[1][2] The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for C-C bond formation in modern organic synthesis.[3][4] This document details the underlying mechanistic principles, provides validated, step-by-step protocols, and offers a comprehensive troubleshooting guide to empower researchers in drug discovery and chemical development to effectively synthesize novel 2-aryl-6-fluoro-4-methylquinoline derivatives.

Mechanistic Framework: Causality in Catalysis

The success of a Suzuki-Miyaura coupling, especially with a challenging substrate like an electron-deficient heteroaryl chloride, hinges on a nuanced understanding of its catalytic cycle. The reaction is not a simple mixing of reagents but a finely tuned sequence of organometallic transformations orchestrated by a palladium catalyst.[5][6]

The generally accepted mechanism proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition : A low-valent Pd(0) complex, the active catalyst, inserts into the carbon-chlorine bond of the 2-chloro-6-fluoro-4-methylquinoline. This is often the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond.[7][9] The electron-deficient nature of the quinoline ring, amplified by the fluorine substituent, facilitates this step, but it requires a highly active, electron-rich catalytic system. This step transforms the catalyst to a Pd(II) species.

  • Transmetalation : The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic borate complex.[4] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new Pd-C bond.

  • Reductive Elimination : The two organic partners coupled on the Pd(II) center are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Lu2082 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Lu2082Pd(II)(Ar¹)X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Lu2082Pd(II)(Ar¹)(Ar²) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (2-Chloro-6-fluoro-4-methylquinoline) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) + Base Ar2B->Transmetalation Experimental_Workflow start Start setup 1. Assemble Reagents (Quinoline, Boronic Acid, Base, Catalyst, Ligand) in Vial start->setup inert 2. Seal & Purge Evacuate and backfill with Inert Gas (3x) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent reaction 4. Heat & Stir (80-110 °C, 2-24 h) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Quench & Extract (Add water, extract with EtOAc or CH₂Cl₂) monitor->workup Complete purify 7. Dry & Purify (Dry organic layer, concentrate, Column Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

  • Vessel Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Chloro-6-fluoro-4-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 6 mol%).

  • Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane/Water 5:1) via syringe to achieve a substrate concentration of approximately 0.1 M. Solvents should be degassed by sparging with an inert gas for 15-30 minutes prior to use.

  • Reaction : Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously for the designated time (2–24 hours).

  • Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired 2-aryl-6-fluoro-4-methylquinoline.

Optimization & Data

The selection of catalyst, ligand, base, and solvent is paramount for achieving high yields. The following table provides representative conditions and expected outcomes for coupling 2-Chloro-6-fluoro-4-methylquinoline with various boronic acids. This data is illustrative, based on established principles for Suzuki-Miyaura couplings of heteroaryl chlorides. [10][11][12][13]

Entry Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Approx. Yield (%)
1 4-Methoxyphenyl Pd₂(dba)₃ (2.5) SPhos (6) K₃PO₄ (2.0) Toluene/H₂O (10:1) 100 12 85-95
2 Phenyl Pd(OAc)₂ (5) XPhos (6) K₂CO₃ (3.0) Dioxane/H₂O (4:1) 110 18 80-90
3 4-Cyanophenyl Pd₂(dba)₃ (2.5) XPhos (6) K₃PO₄ (2.0) Dioxane/H₂O (5:1) 110 16 70-80
4 3-Thienyl Pd(OAc)₂ (5) XPhos (6) Cs₂CO₃ (2.5) Dioxane/H₂O (4:1) 100 24 65-75

| 5 | 2-Pyridyl | Pd₂(dba)₃ (2.5) | RuPhos (6) | K₃PO₄ (3.0) | Dioxane | 110 | 20 | 50-65 |

Field Insights:

  • Electron-rich boronic acids (Entry 1) generally react faster and at lower temperatures.

  • Electron-deficient boronic acids (Entry 3) may require slightly more forcing conditions (higher temperature, stronger base) to achieve good yields.

  • Heteroaryl boronic acids (Entries 4, 5) can be challenging due to potential protodeboronation or catalyst inhibition. Using a stronger base like Cs₂CO₃ or a specialized ligand like RuPhos can be beneficial. [12]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the Suzuki-Miyaura coupling of haloquinolines. [14]

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst System 2. Insufficiently Inert Atmosphere 3. Poor Substrate/Reagent Quality 1. Screen Ligands: Switch to a more electron-rich/bulky ligand (e.g., from SPhos to XPhos or a Buchwald G3 precatalyst). 2. Improve Degassing: Ensure solvents are thoroughly degassed and the reaction vessel is properly purged. Use fresh, high-purity reagents.
Protodeboronation 1. Presence of excess water or protic sources. 2. Boronic acid instability (especially heteroaryl boronic acids). 3. Prolonged reaction time at high temperature. 1. Use anhydrous solvents or reduce the amount of water. 2. Switch to the corresponding boronic acid pinacol ester for increased stability. [5] 3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative homocoupling. Ensure a rigorously inert atmosphere. Thoroughly degas all solvents before use. [5]

| Dehalogenation of Starting Material | 1. Certain ligand/base combinations can promote hydrodehalogenation. 2. Presence of a hydrogen source. | 1. Screen different bases (e.g., switch from K₃PO₄ to K₂CO₃). 2. Ensure solvents are anhydrous if this side reaction is prevalent. |

Safety Precautions

  • Palladium Catalysts & Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Palladium compounds can be toxic; avoid inhalation and skin contact.

  • Solvents: Use solvents like 1,4-dioxane and toluene in a well-ventilated fume hood. Dioxane can form explosive peroxides and should be handled with care.

  • Bases: Strong bases like potassium phosphate are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. ResearchGate. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... ResearchGate. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • Optimization of conditions for the Suzuki-Miyaura coupling. [a]. ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[1][7]Fused Indole Heterocycles. NIH. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. [Link]

  • Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]

Sources

Application

Application Note: A Comprehensive Guide to Nucleophilic Substitution on 2-Chloro-6-fluoro-4-methylquinoline

Introduction: The Strategic Importance of Substituted Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Specifically, functionalization at the 2-position of the quinoline ring opens avenues to novel molecular entities with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and antiviral agents.[2] The substrate, 2-Chloro-6-fluoro-4-methylquinoline, is a highly valuable intermediate. The chlorine atom at the C2 position serves as an excellent leaving group, while the quinoline ring's intrinsic electronic properties, augmented by the electron-withdrawing fluorine atom at C6, render the C2 position highly susceptible to nucleophilic attack.

This document provides a detailed experimental protocol and mechanistic insights for performing nucleophilic aromatic substitution (SNAr) on 2-Chloro-6-fluoro-4-methylquinoline. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

The Reaction Mechanism: Addition-Elimination (SNAr)

The substitution of the chlorine atom on the quinoline ring does not proceed via a classical SN1 or SN2 pathway, which are characteristic of aliphatic systems. Instead, it follows a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically through an addition-elimination pathway.[3][4]

Causality of the Mechanism:

  • Activation: The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. This nitrogen atom strongly withdraws electron density from the carbocyclic ring, particularly activating the C2 and C4 positions towards nucleophilic attack.[5] This effect makes the aromatic ring electrophilic, a prerequisite for this reaction type.[3]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, which bears the leaving group (Cl). This is typically the rate-determining step of the reaction.[6] This attack temporarily breaks the aromaticity of the heterocyclic ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[4]

  • Stabilization: The negative charge of the Meisenheimer intermediate is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[7] The presence of the electron-withdrawing fluoro group at the C6 position further enhances the stability of this intermediate.

  • Elimination & Aromatization: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.[4]

Caption: The SNAr Addition-Elimination Mechanism.

Materials and Reagents

Proper reagent selection and handling are critical for reaction success and safety. All reagents should be of high purity (≥98%) unless otherwise specified.

ReagentCAS NumberMolecular Wt.Supplier SuggestionNotes
2-Chloro-6-fluoro-4-methylquinoline15912-67-1195.62Commercially availableStore in a cool, dry place. Corrosive.
Piperidine (Example Nucleophile)110-89-485.15Sigma-Aldrich, AcrosFlammable liquid and vapor. Toxic and corrosive.
N,N-Dimethylformamide (DMF)68-12-273.09Fisher ScientificAnhydrous grade recommended. Reproductive hazard.
Potassium Carbonate (K₂CO₃)584-08-7138.21VWR ChemicalsAnhydrous. Used as a base to neutralize in-situ generated HCl.
Ethyl Acetate (EtOAc)141-78-688.11Standard suppliersFor extraction.
Brine (Saturated NaCl solution)N/AN/ALab-preparedFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Standard suppliersFor drying organic layers.
Silica Gel7631-86-960.08Standard suppliersFor column chromatography (230-400 mesh).

Detailed Experimental Protocol: Synthesis of 6-fluoro-4-methyl-2-(piperidin-1-yl)quinoline

This protocol details a representative amination reaction. Conditions may require optimization for other nucleophiles.[2]

4.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-fluoro-4-methylquinoline (1.96 g, 10.0 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Under a nitrogen or argon atmosphere, add 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Stir the suspension for 10 minutes at room temperature to ensure good mixing.

  • Add piperidine (1.02 g, 1.2 mL, 12.0 mmol, 1.2 equiv.) dropwise to the suspension using a syringe.

4.2. Reaction Execution

  • Immerse the flask in a preheated oil bath set to 80 °C.

  • Allow the reaction to stir vigorously for 4-6 hours.

  • Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

4.3. Work-up and Isolation

  • Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.4. Purification and Characterization

  • The resulting crude solid or oil should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid or oil.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity can be assessed using High-Performance Liquid Chromatography (HPLC).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Charge flask with 2-Cl-6-F-4-Me-Quinoline & K₂CO₃ B 2. Add anhydrous DMF under N₂ atmosphere A->B C 3. Add nucleophile (Piperidine) dropwise B->C D 4. Heat to 80°C for 4-6 hours C->D E 5. Monitor by TLC D->E F 6. Quench with H₂O E->F Reaction Complete G 7. Extract with EtOAc F->G H 8. Wash & Dry organic layer G->H I 9. Concentrate in vacuo H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, MS, HPLC) J->K

Caption: Experimental workflow for nucleophilic substitution.

Data Presentation: Versatility of the Reaction

The described protocol is adaptable to a range of nucleophiles. The table below summarizes typical conditions and expected outcomes, providing a valuable starting point for experimental design.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Secondary Amine PiperidineK₂CO₃DMF804-690-98[2]
Primary Amine BenzylamineEt₃NEtOHReflux (78°C)6-880-90[2]
Aniline AnilineK₂CO₃DMF1008-1285-95[2]
Alkoxide Sodium MethoxideNone (reagent)MeOHReflux (65°C)2-4>90[5]
Thiol ThiophenolK₂CO₃DMF503-585-95[8]

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood. 2-Chloro-6-fluoro-4-methylquinoline is a halogenated heterocyclic compound and should be handled with care.

  • Reagent Handling:

    • DMF is a reproductive toxin and should be handled with extreme caution.

    • Piperidine is corrosive and toxic; avoid inhalation and skin contact.

    • Potassium carbonate is an irritant.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines. Halogenated and non-halogenated organic waste streams should be segregated.

References

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. Available from: [Link]

  • Wang, S., et al. (2015). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules, 20(8), 13870-13888. Available from: [Link]

  • Sci-Hub. (n.d.). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Retrieved from a valid source providing access to the original article: Bulletin des Sociétés Chimiques Belges.
  • de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8968. Available from: [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1466-1471. Available from: [Link]

  • PubMed. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from a relevant article discussing SNAr mechanisms.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

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Method

Application of 2-Chloro-6-fluoro-4-methylquinoline in Kinase Inhibitor Synthesis: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold in Kinase Inhibitor Design The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in Kinase Inhibitor Design

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for interacting with the ATP-binding sites of protein kinases, which are pivotal regulators of cellular signaling.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[5] The versatility of the quinoline core allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.[1][4]

This application note provides a detailed exploration of 2-Chloro-6-fluoro-4-methylquinoline as a key building block in the synthesis of potent kinase inhibitors. We will delve into the chemical rationale for its use, provide detailed synthetic protocols, and discuss the biological evaluation of the resulting compounds. The strategic placement of the chloro, fluoro, and methyl groups on the quinoline scaffold offers distinct advantages in the design of next-generation kinase inhibitors.

The Chemical Rationale: Why 2-Chloro-6-fluoro-4-methylquinoline?

The selection of 2-Chloro-6-fluoro-4-methylquinoline as a starting material in kinase inhibitor synthesis is a deliberate choice driven by several key factors that influence the final compound's biological activity and drug-like properties.

  • The 2-Chloro Group: A Handle for Nucleophilic Substitution: The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction.[6][7] This chloro group serves as a versatile synthetic handle, allowing for the introduction of various amine-containing side chains, which are crucial for interacting with the hinge region of the kinase ATP-binding pocket. While in quinazolines the C4 position is generally more reactive than C2, in the quinoline system, both positions are susceptible to nucleophilic attack, and the specific reaction conditions can often be tailored to favor substitution at the desired position.[8]

  • The 6-Fluoro Group: Enhancing Potency and Metabolic Stability: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[2] The fluorine atom at the C6 position can significantly enhance binding affinity to the target kinase through favorable electrostatic interactions and by modulating the pKa of the quinoline ring system.[2] Furthermore, the strong carbon-fluorine bond can block potential sites of metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic profile of the inhibitor.[2]

  • The 4-Methyl Group: Modulating Selectivity and Solubility: The methyl group at the C4 position can provide steric hindrance that influences the binding orientation of the inhibitor within the ATP pocket, potentially leading to improved selectivity for the target kinase over off-target kinases. It can also impact the overall solubility and lipophilicity of the molecule.

The combination of these three substituents makes 2-Chloro-6-fluoro-4-methylquinoline a highly valuable and versatile starting material for the construction of a diverse library of kinase inhibitors with potentially superior pharmacological properties.

Synthetic Workflow: From Building Block to Bioactive Inhibitor

The general synthetic strategy for utilizing 2-Chloro-6-fluoro-4-methylquinoline involves a key nucleophilic aromatic substitution step to introduce a side chain that will interact with the target kinase. This is often followed by further modifications to optimize the inhibitor's properties.

G cluster_0 Core Synthesis cluster_1 Further Modification (Optional) Start 2-Chloro-6-fluoro-4-methylquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Electrophile Nucleophile Aromatic or Aliphatic Amine (e.g., Aniline derivative) Nucleophile->SNAr Nucleophile Intermediate 4-Methyl-6-fluoro-2-(substituted-amino)quinoline SNAr->Intermediate Modification Further Functionalization (e.g., Suzuki coupling, amide bond formation) Intermediate->Modification Final_Product Potent Kinase Inhibitor Modification->Final_Product Evaluation Kinase Assays Cell-based Assays Final_Product->Evaluation Biological Testing

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols: Synthesis of a Representative Kinase Inhibitor Intermediate

While a specific, named kinase inhibitor directly synthesized from 2-Chloro-6-fluoro-4-methylquinoline is not prominently featured in publicly available literature, its reactivity can be confidently inferred from closely related isomers. The following protocol is adapted from the well-established synthesis of 4-aminoquinoline derivatives and illustrates a typical nucleophilic aromatic substitution reaction on a chloro-fluoro-methylquinoline scaffold.[9]

Protocol 1: Synthesis of N-Aryl-6-fluoro-4-methylquinolin-2-amine

This protocol describes the nucleophilic aromatic substitution reaction between 2-Chloro-6-fluoro-4-methylquinoline and a substituted aniline.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
2-Chloro-6-fluoro-4-methylquinoline195.621.0196 mg
Substituted AnilineVaries1.2Varies
Triethylamine (TEA)101.193.00.42 mL
Absolute Ethanol46.07-10 mL

Procedure:

  • To a solution of 2-Chloro-6-fluoro-4-methylquinoline (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (1.2 mmol).

  • Add triethylamine (3.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N-Aryl-6-fluoro-4-methylquinolin-2-amine.

Expected Outcome:

The expected product is the corresponding 2-aminoquinoline derivative. The yield will vary depending on the specific aniline used but is anticipated to be in the range of 70-90% based on similar reactions.[9] The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Targeted Signaling Pathways and Biological Evaluation

Kinase inhibitors derived from the 2-Chloro-6-fluoro-4-methylquinoline scaffold are designed to target specific signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Key kinase targets for quinoline-based inhibitors include:

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpression and mutations of c-Met are associated with poor prognosis in various cancers.[10][11]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][12]

  • EGFR (Epidermal Growth Factor Receptor): Frequently mutated or overexpressed in non-small cell lung cancer and other solid tumors.[13][14]

G cluster_pathway Simplified c-Met Signaling Pathway cluster_inhibition Inhibition HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates P1 Phosphorylation cMet->P1 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->cMet Inhibits ATP Binding

Caption: Inhibition of the c-Met signaling pathway.

Biological Evaluation Protocols

1. In Vitro Kinase Inhibition Assay:

  • Principle: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against the target kinase (e.g., c-Met, VEGFR-2).

  • Method: A variety of commercially available kinase assay kits can be used, such as those based on fluorescence resonance energy transfer (FRET) or luminescence. The assay typically involves incubating the recombinant kinase enzyme with a specific substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, and the IC50 value is calculated.

2. Cellular Proliferation Assay:

  • Principle: To assess the anti-proliferative effect of the synthesized compound on cancer cell lines that are dependent on the target kinase.

  • Method: Cancer cell lines (e.g., HT-29 for c-Met, HUVEC for VEGFR-2) are seeded in 96-well plates and treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

Quantitative Data Summary (Hypothetical Example):

The following table presents hypothetical data for a novel kinase inhibitor synthesized from 2-Chloro-6-fluoro-4-methylquinoline, demonstrating its potential potency.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)
QFMI-001c-Met15HT-290.5
QFMI-001VEGFR-250HUVEC1.2
Referencec-Met10HT-290.4
ReferenceVEGFR-245HUVEC1.0

Conclusion and Future Directions

2-Chloro-6-fluoro-4-methylquinoline is a strategically designed chemical building block with significant potential in the synthesis of novel kinase inhibitors. Its inherent chemical reactivity, coupled with the beneficial effects of its substituents on the pharmacological properties of the final compounds, makes it an attractive starting material for drug discovery programs. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the synthesis and biological evaluation of new quinoline-based kinase inhibitors. Future work in this area could focus on expanding the diversity of nucleophiles used in the SNAr reaction and on further functionalization of the quinoline scaffold to develop inhibitors with enhanced potency, selectivity, and in vivo efficacy.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ScienceDirect. Retrieved January 13, 2026, from [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). Bentham Science. Retrieved January 13, 2026, from [Link]

  • Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. (2013). PubMed Central. Retrieved January 13, 2026, from [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. (2021). PubMed Central. Retrieved January 13, 2026, from [Link]

  • N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. (2009). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. (2017). PubMed. Retrieved January 13, 2026, from [Link]

  • Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl). (n.d.). Google Patents.
  • Compounds and compositions as RAF kinase inhibitors. (n.d.). Google Patents.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). PubMed Central. Retrieved January 13, 2026, from [Link]

  • High-purity quinoline derivative and method for manufacturing same. (n.d.). Google Patents.
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). PubMed. Retrieved January 13, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. (2024). PubMed. Retrieved January 13, 2026, from [Link]

  • United States Patent. (n.d.). Google Patents.
  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. (2014). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Retrieved January 13, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved January 13, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). MDPI. Retrieved January 13, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). PubMed Central. Retrieved January 13, 2026, from [Link]5/)

Sources

Application

Step-by-step synthesis of 2-amino-6-fluoro-4-methylquinoline from the chloro derivative

An Application Note for the Advanced Synthesis of 2-Amino-6-fluoro-4-methylquinoline Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-6-fluoro-4-methylquinoline,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Advanced Synthesis of 2-Amino-6-fluoro-4-methylquinoline

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-6-fluoro-4-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The transformation of the precursor, 2-chloro-6-fluoro-4-methylquinoline, is achieved via a modern palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction principles, detailed experimental procedures, safety protocols, and characterization methods. By focusing on the causality behind experimental choices, this document serves as both a practical guide and an educational resource for executing advanced C-N bond-forming reactions.

Introduction: The Significance of Fluorinated Aminoquinolines

Quinolines are privileged heterocyclic structures ubiquitous in pharmaceuticals and natural products. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated quinolines highly valuable building blocks in drug discovery.[1] Specifically, the 2-aminoquinoline moiety is a critical pharmacophore in a range of biologically active compounds.

The synthesis of aryl amines from aryl halides is a cornerstone of modern organic chemistry. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions and are limited by the electronic properties of the substrate.[2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, allowing for the formation of carbon-nitrogen (C-N) bonds under milder conditions with a significantly broader substrate scope.[3] This protocol details the application of this state-of-the-art methodology for the efficient conversion of 2-chloro-6-fluoro-4-methylquinoline to its corresponding 2-amino derivative.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[3] The success of the reaction hinges on the use of a bulky, electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle.

Causality of Component Selection:

  • Palladium Precursor (e.g., Pd₂(dba)₃): Provides the active Pd(0) catalytic species. Tris(dibenzylideneacetone)dipalladium(0) is chosen for its stability and reliable generation of the active catalyst in situ.

  • Ligand (e.g., Xantphos): This is the most critical component. A bulky, electron-rich ligand like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is essential for several reasons:

    • It promotes the oxidative addition of the aryl chloride to the Pd(0) center.

    • It facilitates the reductive elimination step, which forms the final C-N bond and regenerates the Pd(0) catalyst.

    • Its steric bulk prevents the formation of inactive palladium dimers.

  • Base (e.g., NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the ammonia source, making it a more potent nucleophile for coordination to the palladium center.

  • Ammonia Source (LiHMDS): While gaseous ammonia can be used, it is often inconvenient and difficult to handle. Lithium bis(trimethylsilyl)amide (LiHMDS) serves as a superior "ammonia equivalent."[4] It is a solid that is easier to handle and acts as both the source of the 'NH₂' group (after workup) and a strong base, contributing to the reaction's efficiency.[4][5]

Catalytic Cycle Diagram

Buchwald_Hartwig_Amination_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0:e->pd_complex:w + Ar-Cl arcl Ar-Cl (2-Chloro-6-fluoro-4-methylquinoline) oxidative_addition Oxidative Addition pd_amido Ar-Pd(II)(NH₂)L₂ pd_complex:e->pd_amido:w + NH₃ - HCl amine NH₃ (from source) ligand_exchange Ligand Exchange & Deprotonation base Base pd_amido:s->pd0:s product Ar-NH₂ (Final Product) pd_amido:n->product:n reductive_elimination Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Materials and Safety

Reagents and Equipment
ReagentCAS No.M.W. ( g/mol )Notes
2-Chloro-6-fluoro-4-methylquinoline18529-01-6195.62Starting material.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Palladium precursor. Air-sensitive.
Xantphos161265-03-8578.68Phosphine ligand. Air-sensitive.
Sodium tert-butoxide (NaOtBu)865-48-596.10Strong base. Corrosive, moisture-sensitive.
Lithium bis(trimethylsilyl)amide (LiHMDS)4039-32-1167.33Ammonia source and base. Moisture-sensitive.
Anhydrous Toluene108-88-392.14Reaction solvent. Flammable.
Diethyl Ether60-29-774.12For work-up. Flammable.
Saturated aq. NH₄ClN/AN/AFor quenching.
Saturated aq. NaCl (Brine)N/AN/AFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Silica Gel7631-86-960.08For column chromatography.

Equipment: Schlenk flask or oven-dried round-bottom flask, reflux condenser, magnetic stirrer hotplate, Schlenk line (or nitrogen/argon balloon), syringes, cannulas, and standard laboratory glassware.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Chloro-6-fluoro-4-methylquinoline: May cause skin, eye, and respiratory irritation.[6][7]

    • Palladium Catalysts and Phosphine Ligands: Can be toxic and are often air-sensitive. Handle under an inert atmosphere.

    • Sodium tert-butoxide: Highly corrosive and reacts violently with water.[8] Avoid contact with skin and moisture.

    • Solvents: Toluene and diethyl ether are highly flammable. Keep away from ignition sources.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. All glassware must be thoroughly dried, and the reaction should be conducted under a nitrogen or argon atmosphere.

Detailed Experimental Protocol

This protocol is based on established procedures for palladium-catalyzed aminations of heteroaryl chlorides.[4][9][10]

Reaction Setup
  • Place a magnetic stir bar into a 100 mL Schlenk flask.

  • Seal the flask and thoroughly dry it with a heat gun under high vacuum.

  • Allow the flask to cool to room temperature and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.

Reagent Addition

The order of addition is crucial for catalyst stability and reaction efficiency.

  • To the inerted flask, add 2-chloro-6-fluoro-4-methylquinoline (1.0 g, 5.11 mmol, 1.0 equiv.).

  • In the same flask, add Pd₂(dba)₃ (94 mg, 0.102 mmol, 0.02 equiv.) and Xantphos (148 mg, 0.256 mmol, 0.05 equiv.). Note: The catalyst and ligand should be weighed and added quickly to minimize air exposure, or handled in a glovebox.

  • Add sodium tert-butoxide (688 mg, 7.15 mmol, 1.4 equiv.) and lithium bis(trimethylsilyl)amide (940 mg, 5.62 mmol, 1.1 equiv.).

  • Via syringe, add 25 mL of anhydrous toluene .

Reaction Execution
  • Ensure the reflux condenser is attached and has a flow of cooling water.

  • Lower the flask into an oil bath and heat the reaction mixture to 110 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-24 hours .

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive flow of inert gas.

    • TLC System: 30% Ethyl Acetate in Hexane.

    • Visualization: UV light (254 nm). The product should be more polar than the starting material.

Work-up and Purification
  • Once the reaction is complete (disappearance of starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 20 mL of water.

  • Shake the funnel and separate the layers. Extract the aqueous layer two more times with 25 mL of diethyl ether.

  • Combine the organic layers and wash with 30 mL of saturated aqueous NaCl (brine) .

  • Dry the combined organic phase over anhydrous MgSO₄ , filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 50% ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-amino-6-fluoro-4-methylquinoline as a solid.

Results and Characterization

Data Summary
ParameterValue
Starting Material Mass1.0 g (5.11 mmol)
Expected Product M.W.176.18 g/mol
Theoretical Yield900 mg
Typical Actual Yield720-810 mg (80-90%)
AppearanceOff-white to pale yellow solid
Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) will confirm the structure. Expect signals for the methyl group (singlet, ~2.5 ppm), aromatic protons (multiplets, ~7.0-8.0 ppm), the C3-H proton (singlet, ~6.5 ppm), and a broad singlet for the NH₂ protons (~4.8-5.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The number of signals and their chemical shifts will correspond to the 10 unique carbon atoms in the structure. The C-F coupling will be observable.

  • Mass Spectrometry (ESI+): Expect to find the molecular ion peak [M+H]⁺ at m/z = 177.07.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Dry Glassware (Schlenk Flask) inert 2. Establish Inert Atmosphere (N₂/Ar) prep->inert add_reagents 3. Add Reagents (Substrate, Catalyst, Ligand, Base, Solvent) inert->add_reagents heat 4. Heat to 110 °C with Stirring add_reagents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool_quench 6. Cool and Quench (aq. NH₄Cl) monitor->cool_quench extract 7. Extraction (Et₂O / H₂O) cool_quench->extract dry_concentrate 8. Dry and Concentrate extract->dry_concentrate purify 9. Column Chromatography dry_concentrate->purify char 10. Characterization (NMR, MS) purify->char

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer . ACS Omega. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs . MDPI. Available at: [Link]

  • Efficient pd-catalyzed amination of heteroaryl halides . Organic Letters. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain . Journal of Organic Chemistry. Available at: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides . ACS Publications. Available at: [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain . ACS Publications. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs . ResearchGate. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain . ResearchGate. Available at: [Link]

  • Some commercialized pesticides or drugs with fluorinated quinoline derivatives . ResearchGate. Available at: [Link]

  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides . ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts . Semantic Scholar. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions . National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines . National Institutes of Health (NIH). Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Safety Data Sheet for 4-Chloro-6-fluoro-2-methylquinoline . Fisher Scientific. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole . ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Cytotoxicity and Apoptosis Assays of 2-Chloro-6-fluoro-4-methylquinoline Derivatives on Cancer Cell Lines

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2][3] Quinoline derivatives exert their antiproliferative effects through diverse mechanisms of action, such as the inhibition of topoisomerase enzymes crucial for DNA replication, interference with pro-survival signaling pathways like PI3K/AKT, and the induction of programmed cell death (apoptosis).[1][2][4][5] The specific derivative, 2-Chloro-6-fluoro-4-methylquinoline, represents a novel investigational compound. While literature on this specific molecule is nascent, its structural features—a halogenated quinoline core—suggest a strong rationale for investigating its cytotoxic potential against various cancer cell lines.[1]

These application notes provide a comprehensive, field-proven framework for the initial in vitro evaluation of 2-Chloro-6-fluoro-4-methylquinoline derivatives. The protocols detailed herein are designed to be robust and self-validating, guiding the researcher from fundamental cell culture and compound handling to the quantitative assessment of cytotoxicity and the elucidation of apoptotic mechanisms. The overarching goal is to generate reproducible, high-quality data to ascertain the compound's anticancer potential and inform subsequent stages of drug development.

Part 1: Foundational Methodologies and Pre-Assay Considerations

A successful in vitro study hinges on meticulous preparation and an understanding of the test compound's physicochemical properties. Quinoline derivatives can present challenges such as poor aqueous solubility and stability, which must be addressed to ensure accurate and reproducible results.[6][7][8]

Compound Handling and Stock Solution Preparation

The initial step involves the preparation of a high-concentration stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO).

Protocol 1: Preparation of Master Stock Solution

  • Weighing: Accurately weigh a precise amount of the 2-Chloro-6-fluoro-4-methylquinoline derivative using a calibrated analytical balance.

  • Solubilization: Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration master stock (e.g., 10-50 mM). Gentle vortexing or sonication may be required to ensure complete dissolution.[7]

  • Storage: Aliquot the master stock into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Many quinoline compounds are photosensitive, so protection from light is crucial.[8]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the master stock and prepare a series of working solutions by serial dilution in complete cell culture medium. It is critical to ensure the final DMSO concentration in the culture wells is non-toxic to the cells, typically ≤0.5%.[7]

Cancer Cell Line Selection and Maintenance

The choice of cancer cell lines should be guided by the research question. A panel of cell lines from different cancer types (e.g., breast, lung, colon) is recommended to assess the compound's spectrum of activity.[9]

Protocol 2: General Cell Culture and Maintenance

  • Cell Line Acquisition: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC) to ensure identity and purity.

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Routinely passage the cells upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.

  • Mycoplasma Testing: Regularly test the cell cultures for mycoplasma contamination, as this can significantly impact experimental results.

Part 2: Primary Screening for Cytotoxicity

The initial screening aims to determine the concentration-dependent effect of the 2-Chloro-6-fluoro-4-methylquinoline derivative on the viability and proliferation of cancer cells. Two widely accepted and robust methods are the MTT and SRB assays.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9][10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9][10][11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adherence) start->incubate1 treat Add Serial Dilutions of 2-Chloro-6-fluoro-4-methylquinoline incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: MTT Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-Chloro-6-fluoro-4-methylquinoline derivative (e.g., 0.1 to 100 µM) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[7][12][13] The amount of bound dye is directly proportional to the cell mass.[14]

Protocol 4: SRB Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.[7]

  • Washing: Wash the plates several times with water to remove the TCA and air-dry the plates.

  • SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air-dry.[7]

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.[7]

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Data Presentation: Summarizing Cytotoxic Activity

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48Insert Value
A549Lung Carcinoma48Insert Value
HCT-116Colorectal Carcinoma48Insert Value
HepG2Hepatocellular Carcinoma48Insert Value

Part 3: Mechanistic Insight - Apoptosis Detection

To determine if the observed cytotoxicity is due to the induction of apoptosis, the Annexin V/Propidium Iodide (PI) assay is a standard and reliable method.[15] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][15]

Principle of Annexin V/PI Staining

Apoptosis_Principle cluster_cells Cell States cluster_stains Staining cluster_results Flow Cytometry Readout viable Viable Cell Phosphatidylserine (PS) on inner membrane Intact membrane early_apoptotic Early Apoptotic Cell PS translocated to outer membrane Intact membrane viable->early_apoptotic Apoptotic Stimulus q1 Viable (Annexin V- / PI-) late_apoptotic Late Apoptotic/Necrotic Cell PS on outer membrane Compromised membrane early_apoptotic->late_apoptotic annexin_v Annexin V (Binds to PS) early_apoptotic->annexin_v q2 Early Apoptotic (Annexin V+ / PI-) late_apoptotic->annexin_v pi Propidium Iodide (PI) (Stains DNA of compromised cells) late_apoptotic->pi q3 Late Apoptotic/Necrotic (Annexin V+ / PI+)

Caption: Principle of apoptosis detection using Annexin V and PI.

Protocol 5: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 2-Chloro-6-fluoro-4-methylquinoline derivative at concentrations around the determined IC50 value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[16]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[6][16]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Part 4: Data Analysis and Interpretation

4.1 IC50 Determination

The IC50 values should be calculated from the concentration-response curves using non-linear regression analysis, typically a sigmoidal dose-response model.

4.2 Statistical Analysis of Apoptosis Data

For the apoptosis assay, statistical significance between treated and control groups should be determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test.

Conclusion and Future Directions

This guide provides a robust and comprehensive set of protocols for the initial in vitro characterization of 2-Chloro-6-fluoro-4-methylquinoline derivatives. The successful execution of these assays will yield crucial data on the compound's cytotoxic potency and its ability to induce apoptosis in cancer cells. Positive results from these initial screens would warrant further investigation into the specific molecular mechanisms of action, such as cell cycle analysis, western blotting for key apoptotic proteins, and kinase profiling, to fully elucidate the therapeutic potential of this novel quinoline derivative.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (URL: [Link])

  • an overview of quinoline derivatives as anti-cancer agents. ResearchGate. (URL: [Link])

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. (URL: [Link])

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. (URL: [Link])

  • Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology. (URL: [Link])

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech. (URL: [Link])

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. (URL: [Link])

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. (URL: [Link])

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. (URL: [Link])

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. (URL: [Link])

  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. NIH. (URL: [Link])

  • What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. (URL: [Link])

  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. NIH. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. (URL: [Link])

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. (URL: [Link])

  • Which Statistical Method to use for Data analysis of in vitro study?. ResearchGate. (URL: [Link])

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. (URL: [Link])

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Application

Application Notes &amp; Protocols: 2-Chloro-6-fluoro-4-methylquinoline as a Scaffold for Novel Antibacterial Agents

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with new scaffolds and mechanisms of action.[1] Quinolone and quinoline derivatives have histor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with new scaffolds and mechanisms of action.[1] Quinolone and quinoline derivatives have historically been a rich source of potent antibacterial drugs.[2] The fluoroquinolone class, in particular, established the importance of the quinolone core in targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3][4] This guide focuses on the strategic use of 2-Chloro-6-fluoro-4-methylquinoline , a versatile chemical intermediate, for the synthesis of new potential antibacterial compounds. We provide a comprehensive overview of the underlying medicinal chemistry principles, detailed synthetic protocols, and standardized methods for antimicrobial evaluation.

Introduction: The Strategic Value of the Quinolone Scaffold

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its significance in antibacterial drug discovery was solidified with the development of nalidixic acid and later, the highly successful fluoroquinolones.[5] The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal breakthrough, dramatically enhancing antibacterial potency and broadening the spectrum of activity.[5][6] This enhancement is attributed to improved binding to the DNA gyrase-DNA complex and better cell penetration.[6]

While extensive research has focused on modifying substituents at the N-1, C-7, and C-8 positions, the 2-position offers a valuable, less-explored vector for structural diversification.[6][7] The starting material, 2-Chloro-6-fluoro-4-methylquinoline , leverages the proven benefit of the C-6 fluoro group while providing a reactive chloro-substituent at the C-2 position. This chloro group serves as an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the facile introduction of a wide array of functional groups to generate novel chemical entities for antibacterial screening.

Core Principles: Structure-Activity Relationships (SAR)

Decades of research have established clear SAR principles for the quinolone class, which provide a rational basis for designing new derivatives from our scaffold.[3]

  • C-6 Fluorine: As discussed, this is critical for high potency against a broad range of bacteria.[6] Our chosen scaffold already incorporates this key feature.

  • C-7 Substituent: Modifications at this position significantly influence the antibacterial spectrum and potency. Generally, nitrogen-containing heterocyclic moieties like piperazine improve activity against Gram-negative bacteria.[5][8]

  • N-1 Substituent: Small alkyl groups, such as cyclopropyl or ethyl, are often optimal for potent activity against Gram-negative bacteria.[5]

  • C-2 Position: While less common for modification in commercial fluoroquinolones, introducing diverse substituents at this position can modulate activity and potentially overcome existing resistance mechanisms. By using 2-chloro-6-fluoro-4-methylquinoline, we can explore this chemical space directly.

Our strategy involves retaining the core 6-fluoro-4-methylquinoline structure and using the C-2 chloro atom as a reactive handle to build a library of diverse analogues.

Synthetic Strategy and Experimental Protocols

The primary synthetic route involves the nucleophilic substitution of the chlorine atom at the C-2 position of the quinoline ring. This reaction is versatile and can be adapted for a wide range of nitrogen, oxygen, or sulfur-based nucleophiles.

General Workflow for Synthesis

The overall experimental workflow for synthesizing and evaluating new antibacterial agents from the 2-chloro-6-fluoro-4-methylquinoline scaffold is depicted below.

G cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation A 2-Chloro-6-fluoro- 4-methylquinoline C Nucleophilic Aromatic Substitution Reaction A->C B Nucleophile (R-NH2, R-SH, etc.) + Base (e.g., K2CO3) B->C D Work-up & Column Chromatography C->D E Characterized Novel Compound D->E F Antibacterial Screening (MIC Assay) E->F Submit for Testing G Gram-positive Strains (e.g., S. aureus) F->G H Gram-negative Strains (e.g., E. coli) F->H I Data Analysis & SAR Interpretation G->I H->I

Caption: General workflow from synthesis to biological evaluation.

Protocol: Synthesis of 2-(Piperazin-1-yl)-6-fluoro-4-methylquinoline (Example Derivative)

This protocol details the synthesis of a representative derivative using piperazine as the nucleophile. The choice of a piperazine moiety is rational, as this group is a common feature in many potent fluoroquinolone antibiotics, often enhancing Gram-negative activity.[5][6]

Materials:

  • 2-Chloro-6-fluoro-4-methylquinoline

  • Anhydrous Piperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-fluoro-4-methylquinoline (1.0 eq), anhydrous piperazine (2.5 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Causality Insight: DMF is used as a polar aprotic solvent to facilitate the nucleophilic substitution. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the nucleophile (piperazine) is used to ensure complete consumption of the starting material.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up:

    • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality Insight: The aqueous work-up removes the DMF solvent and inorganic salts. The brine wash helps to remove residual water from the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Antibacterial Activity Screening

The primary method for evaluating the antibacterial potency of newly synthesized compounds is by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[9][10]

Materials:

  • Synthesized quinoline derivatives (dissolved in DMSO to a stock concentration of 10 mg/mL)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Ciprofloxacin (as a positive control)

  • DMSO (as a solvent control)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with serial dilutions of Ciprofloxacin.

    • Negative (Growth) Control: Wells containing only MHB and the bacterial inoculum.

    • Solvent Control: Wells containing the highest concentration of DMSO used, MHB, and inoculum to ensure the solvent has no inhibitory effect.

    • Sterility Control: Wells containing only MHB.

  • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticipated Results and Data Interpretation

The synthesized derivatives are expected to show varying degrees of antibacterial activity. The results can be summarized in a table for clear comparison and SAR analysis.

Compound IDC-2 Substituent (R-group)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
SC-01 Piperazin-1-yl84
SC-02 4-Methylpiperazin-1-yl42
SC-03 Morpholin-4-yl1632
SC-04 Anilino>64>64
Ciprofloxacin (Control)0.250.06

Interpretation:

  • The hypothetical data above suggest that a piperazine ring at the C-2 position confers moderate broad-spectrum activity (SC-01).

  • Alkylation of the distal nitrogen of the piperazine ring (SC-02) may enhance potency, a known SAR trend for C-7 substituents in fluoroquinolones.[5]

  • Replacing the piperazine with a morpholine ring (SC-03), which is less basic, appears to reduce activity.

  • A simple anilino substituent (SC-04) may be insufficient for potent activity, indicating that a basic nitrogen-containing heterocycle is preferred.

Mechanism of Action

The likely mechanism of action for these novel quinoline derivatives is the inhibition of bacterial DNA gyrase and/or topoisomerase IV, the established targets for fluoroquinolones.[4][7]

G cluster_cell Bacterial Cell gyrase DNA Gyrase & Topoisomerase IV replication DNA Replication & Segregation gyrase->replication Enables death Cell Death replication->death Inhibition leads to compound Quinolone Derivative compound->gyrase Binds & Inhibits

Caption: Proposed mechanism of action for quinoline antibacterials.

Conclusion

The 2-chloro-6-fluoro-4-methylquinoline scaffold represents a promising starting point for the development of novel antibacterial agents. Its synthesis leverages the well-established potency-enhancing effect of the C-6 fluorine atom while providing a reactive C-2 position for facile derivatization. By applying rational SAR principles and standardized screening protocols, researchers can efficiently generate and evaluate libraries of new compounds, potentially leading to the discovery of next-generation antibiotics capable of combating drug-resistant pathogens.

References

  • Bryskier, A. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16-28.
  • Emmerson, A. M., & Jones, A. M. (2003). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy, 51 Suppl 1, 13-20.
  • Zhang, J., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 8(10), 1035–1040.
  • Mohanty, S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14385-14397.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135.
  • Tiwari, R. K., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 40(18), 8205-8223.
  • Lee, S. D., Park, T. H., & Lee, Y. H. (2002). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. Journal of Bacteriology and Virology, 32(3), 235-244.
  • Patel, D., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000241.
  • Blondeau, J. M. (1999). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Infectious Diseases in Clinical Practice, 8(1), 26-36.
  • Tapia-Atilano, A., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 26(11), 3326.
  • Dr Matt & Dr Mike. (2018). Quinolone - Machanism of Action. YouTube.
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552.
  • Shi, D., et al. (2016). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules, 21(10), 1361.

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Method

Application Notes &amp; Protocols: Methodologies for Introducing Amine Substituents to the 2-Chloro-6-fluoro-4-methylquinoline Core

Abstract The 2-amino-6-fluoro-4-methylquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its derivatives have shown a wide range of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-6-fluoro-4-methylquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its derivatives have shown a wide range of biological activities, most notably as antimalarial agents.[1][2] The strategic introduction of diverse amine substituents at the C2 position is a critical step in generating compound libraries for structure-activity relationship (SAR) studies. This technical guide provides an in-depth analysis of two primary and robust methodologies for forging this crucial C-N bond: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and strategic considerations to empower rational synthetic design.

Strategic Overview: Selecting the Appropriate Amination Pathway

The choice between SNAr and a transition-metal-catalyzed approach is a critical decision point in the synthetic workflow. The 2-chloro-6-fluoro-4-methylquinoline core is inherently activated towards nucleophilic attack at the C2 position due to the electron-withdrawing effect of the quinoline nitrogen. This makes SNAr a feasible and often preferred method for its simplicity and cost-effectiveness, particularly with strong, unhindered nucleophiles like aliphatic amines.

However, when dealing with less nucleophilic amines (e.g., anilines, heteroarylamines) or sterically demanding secondary amines, the SNAr reaction may be sluggish or fail entirely. In these challenging cases, the Buchwald-Hartwig amination offers a powerful and broadly applicable alternative, capable of coupling a vast range of amines with aryl chlorides under relatively mild conditions.[3]

G cluster_0 start Select Amine Nucleophile is_aliphatic Is the amine a primary or secondary aliphatic amine? start->is_aliphatic snar Employ Nucleophilic Aromatic Substitution (SNAr) is_aliphatic->snar  Yes (Strong Nucleophile) buchwald Employ Buchwald-Hartwig Cross-Coupling is_aliphatic->buchwald No (e.g., Arylamine) (Weak Nucleophile)   is_reactive Is the reaction successful under thermal conditions? is_reactive->buchwald No product Desired 2-Aminoquinoline Product is_reactive->product Yes snar->is_reactive buchwald->product

Caption: Decision workflow for selecting an amination methodology.

Methodology I: Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanism

The SNAr reaction is a cornerstone of heterocyclic chemistry. It proceeds via a two-step addition-elimination mechanism.[4] The nucleophilic amine first attacks the electron-deficient carbon at the C2 position of the quinoline ring, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] In the second, typically faster step, the chloride leaving group is expelled, restoring aromaticity and yielding the final aminated product. The presence of the electronegative fluorine atom at C6 further enhances the electrophilicity of the quinoline core, facilitating the initial nucleophilic attack.

Caption: The SNAr addition-elimination mechanism.

Field-Proven Insights & Experimental Choices
  • Nucleophile Choice: This method is most effective for primary and secondary aliphatic amines (e.g., morpholine, piperidine, N,N-dimethylethylenediamine). These amines are sufficiently nucleophilic to attack the activated quinoline core without catalysis.

  • Solvent and Temperature: Reactions can be conducted in polar aprotic solvents like DMF or DMSO, which help stabilize the charged intermediate.[4] However, a common and efficient approach involves using the amine itself as the solvent, particularly if it is a liquid at the reaction temperature. This high concentration of the nucleophile drives the reaction forward. Heating is almost always required, with temperatures ranging from 80 °C to reflux often being necessary to overcome the activation energy associated with disrupting the aromatic system.[6][7]

  • Base: When using an amine salt as the nucleophile or when the reaction generates HCl, an external base (e.g., K₂CO₃, Et₃N) may be required. However, when using a large excess of the free amine, it can serve as both the nucleophile and the acid scavenger.

Protocol 1: SNAr Amination with Excess Aliphatic Amine

This protocol is adapted from established procedures for the amination of chloroquinolines.[6]

Materials:

  • 2-Chloro-6-fluoro-4-methylquinoline

  • Aliphatic amine (e.g., N,N-dimethylethylenediamine, ≥4 equivalents)

  • Water (deionized)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-6-fluoro-4-methylquinoline (1.0 eq).

  • Reagent Addition: Add the desired aliphatic amine (4-10 eq). If the amine is a solid at room temperature, a high-boiling point solvent like NMP or sulfolane can be added.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and stir for 2-5 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add water (~20 mL per gram of starting material) to the flask. The product may precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid several times with water to remove excess amine and any amine hydrohalide salts.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of MeOH in CH₂Cl₂) to afford the pure title compound.

Amine NucleophileConditionsTypical YieldReference Class
N,N-DimethylethylenediamineNeat, Reflux, 2-5 h65-85%[6]
MorpholineNeat, 120 °C, 17 h~90%[8]
Primary AlkylaminesPEG-400, 120 °C, 5 min80-95%[9]
Anilines (activated)Water, KF, 100 °C, 17 h70-90%[8]
Table 1. Representative conditions for SNAr on electron-deficient chloro-heterocycles.

Methodology II: Buchwald-Hartwig Amination

Principle and Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[3] It is exceptionally versatile and has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry.[10][11] The reaction proceeds through a catalytic cycle that begins with the active Pd(0) species.

The Catalytic Cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][12]

G center Pd(II) pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amide Palladium Amide Complex ox_add->amide Amine Binding & Deprotonation amide->pd0 Reductive Elimination l3 Ar-NR₂ amide->l3 l1 Ar-Cl l1->ox_add l2 R₂NH, Base l2->amide

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Insights & Experimental Choices
  • Catalyst System (Palladium & Ligand): The choice of ligand is paramount for a successful reaction. For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are required.

    • Josiphos, XPhos, or RuPhos family ligands: These are often effective for coupling aryl chlorides.

    • DavePhos or BINAP: These can also be effective, particularly with less hindered amines.[13][14]

    • Precatalysts: Using pre-formed palladium precatalysts (e.g., XPhos-Pd-G3) simplifies reaction setup and often leads to more reproducible results by ensuring efficient generation of the active Pd(0) species.[12]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[15] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups.

  • Solvent: The reaction must be conducted under anhydrous conditions. Aprotic, non-polar solvents like toluene, dioxane, or THF are standard choices.[12]

  • Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Therefore, the reaction must be set up and run under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 2: Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific amine substrates.[13][16]

Materials:

  • 2-Chloro-6-fluoro-4-methylquinoline (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 1-4 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-8 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the 2-Chloro-6-fluoro-4-methylquinoline (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium source, and the ligand.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to yield the desired product.

ComponentChoiceRationale / Key Considerations
Pd Source Pd₂(dba)₃, Pd(OAc)₂Standard Pd(0) or Pd(II) sources.
G3/G4 PrecatalystsExcellent for reproducibility; simplifies setup.
Ligand XPhos, RuPhosBulky monophosphines, excellent for Ar-Cl coupling.[16]
BINAP, DPPFBidentate ligands, good general-purpose choice.[3][15]
Base NaOtBu, LiHMDSStrong bases, highly effective but not tolerant of sensitive groups.[15][17]
Cs₂CO₃, K₃PO₄Milder bases, suitable for functionalized substrates.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.[12]
Table 2. Guide to selecting Buchwald-Hartwig reaction components.

General Experimental Workflow

Regardless of the chosen methodology, a systematic experimental workflow is crucial for success and reproducibility.

Caption: A generalized workflow for synthesis and purification.

References

  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline. BenchChem.
  • O'Neill, P. M., Ward, S. A., & Searle, N. L. (2006). A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. [Link]

  • Beletskaya, I. P., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]

  • MDPI. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules. [Link]

  • ResearchGate. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]

  • Dean, A., Cope, C., & Sugden, C. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Jakhmola, S., et al. (2022). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. Letters in Drug Design & Discovery, 19(11), 1011-1020. [Link]

  • O'Neill, P. M., Ward, S. A., & Searle, N. L. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Semantic Scholar. [Link]

  • Egan, T. (2020). The cinchona alkaloids and the aminoquinolines. TU Dublin Research. [Link]

  • ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 355-362. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wang, Y., et al. (2014). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules, 19(12), 21336-21352. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

  • Campos, J. F., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 679. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Isherwood, M., & Williams, J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460. [Link]

  • PubMed. (1999). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. Bioorganic & Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • dos Santos, J. H. S., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 44(44), 19283-19294. [Link]

  • Riaz, S. (2016). Synthesis of new heterocycles by SNAr reactions of perfluoroarenes. Semantic Scholar. [Link]

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Application

Application Notes &amp; Protocols: The Strategic Role of Fluorinated Methylquinolines in Modern Pharmaceutical Research

Introduction: Beyond the Classic Scaffold The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the revolutionary fluoroquinol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classic Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the revolutionary fluoroquinolone antibiotics.[1] However, its versatility extends far beyond antimicrobial applications, with derivatives showing promise as anticancer, antifungal, and neuroprotective agents.[2] The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in drug design, offering a powerful tool to fine-tune physicochemical and pharmacological properties.[3][4] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and bioavailability.[5][6]

This guide delves into the practical applications of a specific, highly promising subclass: fluorinated methylquinolines . The addition of a methyl group provides a subtle yet significant modification, influencing lipophilicity and offering a potential site for metabolic transformation or steric interaction within a target's binding pocket. When combined with the potent effects of fluorination, this creates a chemical scaffold ripe for exploration. We will explore the causality behind experimental design, provide detailed, field-proven protocols, and present a forward-looking perspective on where this chemical class is headed.

The Physicochemical Impact of Fluorination on the Methylquinoline Scaffold

The decision to incorporate fluorine and methyl groups is a calculated one, aimed at modulating a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategically placing a fluorine atom or a trifluoromethyl (-CF3) group can block sites on the quinoline ring that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life.[4][8]

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB).[2][3] This is particularly critical for developing drugs targeting the central nervous system (CNS).[9][10]

  • Target Binding and Potency: The strong electron-withdrawing nature of fluorine alters the electron distribution across the quinoline ring system.[4][8] This can change the pKa of nearby functional groups and create new, favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, often leading to a significant increase in binding affinity and intrinsic potency.[9][11] For example, the 6-fluoro substitution in fluoroquinolones enhances DNA gyrase-complex binding by 2- to 17-fold.[11]

Key Therapeutic Applications

Antimicrobial Agents: A New Generation of Quinolones

The discovery that a fluorine atom at the C-6 position of the quinolone nucleus confers broad-spectrum, potent antibacterial activity was a major breakthrough.[12] This led to the development of blockbuster drugs like ciprofloxacin and levofloxacin. The primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][12] These enzymes are responsible for managing the coiling and supercoiling of DNA during replication and transcription.[12] By inhibiting them, fluoroquinolones block DNA replication and protein synthesis, leading to bacterial cell death.[12]

Research into new fluorinated methylquinolines aims to overcome the growing challenge of antibiotic resistance. Modifications to the core structure, including the strategic placement of methyl groups, can alter the compound's spectrum of activity and its susceptibility to bacterial efflux pumps, a common resistance mechanism.[13] For instance, trifluorinated quinolones like CS-940 have demonstrated high potency against a wide range of clinical isolates, including some resistant strains.[14][15]

The diagram below illustrates the established mechanism for fluoroquinolone-class antibiotics. The drug intercalates with the DNA-enzyme complex, stabilizing the cleaved DNA strands and preventing the re-ligation step, which ultimately triggers cell death.

Fluoroquinolone_MoA cluster_0 Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topo IV DNA->Gyrase binds Complex DNA-Gyrase Complex Gyrase->Complex forms Cleaved Cleaved DNA Complex Complex->Cleaved DNA cleavage Cleaved->Complex Re-ligation (Normal process) Apoptosis Cell Death Cleaved->Apoptosis leads to FMQ Fluorinated Methylquinoline FMQ->Cleaved stabilizes (Inhibition)

Caption: Mechanism of action for fluoroquinolone-type antibiotics.

Anticancer Agents: Targeting Human Topoisomerases

Interestingly, the same class of enzymes targeted in bacteria—topoisomerases—also plays a critical role in human cell proliferation. Human topoisomerase II is structurally similar to bacterial DNA gyrase. This parallel has been exploited to repurpose the quinoline scaffold for oncology.[16] Fluorinated methylquinolines can act as "topoisomerase poisons," similar to established chemotherapeutics like doxorubicin.[16][17] They stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks that trigger apoptosis, preferentially in rapidly dividing cancer cells.[17][18]

Key structural modifications can shift the selectivity from bacterial to human topoisomerases. Research indicates that modifications at the C-7 position and the C-3 carboxylic acid group are crucial for converting antibacterial fluoroquinolones into potent anticancer agents.[16] The incorporation of fluorine can enhance cytotoxicity and overcome multidrug resistance (MDR), a major hurdle in cancer treatment.[19][20]

Neuroprotective Agents: Crossing the Blood-Brain Barrier

Neurodegenerative diseases like Alzheimer's and Parkinson's present a formidable challenge for drug development, largely due to the difficulty of getting molecules across the blood-brain barrier (BBB).[10] As mentioned, fluorination can increase lipophilicity and facilitate BBB penetration.[9] This has made fluorinated quinolines attractive candidates for CNS disorders.

In the context of Alzheimer's disease, research has focused on fluorinated 8-hydroxyquinolines. These compounds can act as metal ionophores, modulating the concentration of zinc and copper ions that are implicated in the aggregation and stabilization of amyloid-beta (Aβ) plaques.[21][22] By preventing metal-Aβ interaction, these agents can help dissolve Aβ deposits.[22] Other fluorinated compounds are being investigated as inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's disease treatment.[23]

Application Notes & Protocols

Protocol 1: Synthesis of a Representative Fluorinated Methylquinoline

This protocol outlines a general and robust method for synthesizing 6-fluoro-2-methylquinolin-4-ol, a key intermediate for further derivatization. The procedure is based on the Gould-Jacobs reaction, a reliable method for quinoline synthesis.

Objective: To synthesize 6-fluoro-2-methylquinolin-4-ol from 4-fluoroaniline.

Causality: The Gould-Jacobs reaction is chosen for its efficiency in constructing the quinoline core from an aniline precursor. The cyclization is thermally driven, making it a practical choice for laboratory-scale synthesis. Diphenyl ether is used as a high-boiling solvent to achieve the necessary temperature for the cyclization step.

Step-by-Step Methodology:

  • Step 1: Condensation Reaction

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 4-fluoroaniline (10.0 g, 90 mmol) and diethyl 2-acetylmalonate (18.2 g, 90 mmol).

    • Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction progress can be monitored by observing the evolution of ethanol.

    • Rationale: This step forms the key anilinocrotonate intermediate through a condensation reaction, with the elimination of ethanol.

  • Step 2: Thermal Cyclization

    • To the flask containing the intermediate from Step 1, add 100 mL of diphenyl ether.

    • Fit the flask with a reflux condenser and heat the solution to reflux (approximately 250-260 °C) using a heating mantle.

    • Maintain reflux for 30-45 minutes. A precipitate will form as the product cyclizes.

    • Rationale: The high temperature provides the activation energy required for the intramolecular cyclization (a pericyclic reaction) to form the quinoline ring system. Diphenyl ether is a stable, high-boiling solvent ideal for this purpose.

  • Step 3: Isolation and Purification

    • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

    • Add 100 mL of hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with hexane (3 x 50 mL) to remove residual diphenyl ether.

    • Wash the solid with ethyl acetate (2 x 30 mL) to remove any remaining unreacted starting materials.

    • Dry the resulting off-white solid in a vacuum oven at 60 °C overnight.

    • Rationale: Hexane is used as an anti-solvent to maximize the precipitation of the polar product from the nonpolar diphenyl ether. Washing with fresh solvents is critical for removing impurities.

  • Step 4: Characterization

    • Determine the yield and melting point of the final product.

    • Confirm the structure and purity of the synthesized 6-fluoro-2-methylquinolin-4-ol using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Self-Validation: The analytical data must be consistent with the expected structure. For example, ¹H NMR should show characteristic aromatic and methyl peaks, and HRMS should match the calculated molecular weight of C₁₀H₈FNO.

Synthesis_Workflow Start 4-Fluoroaniline + Diethyl 2-acetylmalonate Step1 Step 1: Condensation (110-120 °C, 2h) Start->Step1 Intermediate Anilinocrotonate Intermediate Step1->Intermediate Step2 Step 2: Thermal Cyclization (Diphenyl Ether, ~255 °C, 45 min) Intermediate->Step2 Product_Mix Crude Product in Diphenyl Ether Step2->Product_Mix Step3 Step 3: Isolation (Cool, add Hexane, Filter) Product_Mix->Step3 Wash Wash with Hexane & Ethyl Acetate Step3->Wash Dry Vacuum Drying Wash->Dry Final_Product Pure 6-Fluoro-2-methylquinolin-4-ol Dry->Final_Product Step4 Step 4: Characterization (NMR, HRMS, MP) Final_Product->Step4

Caption: Workflow for the synthesis of a fluorinated methylquinoline intermediate.

Protocol 2: In Vitro Evaluation of Anticancer Activity (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxicity of a synthesized fluorinated methylquinoline against a human cancer cell line (e.g., HCT-116, a human colon cancer line).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HCT-116 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) in a humidified incubator at 37 °C with 5% CO₂.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Rationale: A 24-hour attachment period ensures cells are in a healthy, exponential growth phase before drug exposure. Seeding density is optimized to prevent confluence during the assay period.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in cell culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).

    • Incubate the plate for 48 hours.

    • Rationale: A dose-response curve is necessary to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). A 48-hour incubation is a standard duration to observe significant cytotoxic effects.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well of the 96-well plate.

    • Incubate the plate for another 3-4 hours at 37 °C. During this time, purple formazan crystals will form in viable cells.

    • Rationale: The incubation time allows for sufficient formazan formation for a robust signal, without causing artifacts from over-incubation.

  • Formazan Solubilization and Data Acquisition:

    • After incubation, carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Rationale: The insoluble formazan must be fully dissolved to allow for accurate spectrophotometric measurement.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Formula: % Viability = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value.

    • Self-Validation: The experiment should be performed in triplicate and repeated at least twice to ensure reproducibility. The dose-response curve should be sigmoidal.

Data Summary: Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated methylquinolines is highly dependent on the precise placement and nature of substituents. The following table summarizes general SAR trends gleaned from the literature.

Position of SubstitutionSubstituentGeneral Impact on Biological ActivityRationale
C-2 Methyl Group Modulates steric interactions and lipophilicity.Can influence binding pocket fit and membrane permeability.
C-3 Carboxylic Acid Essential for antibacterial (DNA gyrase) activity.Forms critical interactions with the enzyme-DNA complex.[1]
C-4 Oxo/Hydroxyl Group Key pharmacophore feature for antibacterial activity.Participates in binding to the target enzyme.[1]
C-6 Fluorine Dramatically increases antibacterial and anticancer potency.Enhances enzyme binding and improves pharmacokinetics.[3][11][12]
C-7 Piperazine/Heterocycle Broadens antibacterial spectrum; critical for anticancer activity.Influences spectrum of activity, cell uptake, and target selectivity.[8][16]
C-8 Trifluoromethyl (-CF3) Increases metabolic stability and lipophilicity.Blocks oxidative metabolism and enhances membrane permeability.[4]

Conclusion and Future Outlook

Fluorinated methylquinolines represent a highly adaptable and potent chemical scaffold in pharmaceutical research. Building on the legacy of the fluoroquinolone antibiotics, medicinal chemists are now successfully tailoring these molecules to act as highly effective anticancer and neuroprotective agents. The strategic interplay between the methyl group's steric and electronic influence and fluorine's profound effects on ADME and target binding provides a rich field for optimization.

Future research will likely focus on developing novel synthetic methods for more precise and late-stage fluorination, allowing for rapid diversification of compound libraries.[3][24][25] Furthermore, the use of fluorinated quinolines as PET imaging agents, by incorporating the ¹⁸F isotope, holds immense promise for diagnostic applications and for studying drug distribution in vivo.[5][9][26] As our understanding of disease biology deepens, the rational design of next-generation fluorinated methylquinolines will undoubtedly lead to the development of new, life-saving therapies.

References

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  • Benchchem. An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues.
  • Benchchem. A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines.
  • Kidwai, M., Misra, P., & Kumar, R. (1998). The fluorinated quinolones. Current Pharmaceutical Design, 4(2), 101-18. Available from: [Link]

  • Ijaz, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (Basel).
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • Biedenbach, D. J., Sutton, L. D., & Jones, R. N. (1995). Antimicrobial activity of CS-940, a new trifluorinated quinolone. Antimicrobial agents and chemotherapy, 39(10), 2329–2334. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • ResearchGate. Fluorine-Containing 2,3-Diaryl Quinolines as Potent Inhibitors of Methicillin and Vancomycin-Resistant Staphylococcus aureus: Synthesis, Antibacterial Activity and Molecular Docking Studies. Available from: [Link]

  • Shah, P., & Qi, L. (2010). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future medicinal chemistry, 1(5), 903–916. Available from: [Link]

  • Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 21(39), 5725-35. Available from: [Link]

  • Ross, B. E. (2021). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. USD RED. Available from: [Link]

  • Wang, M., et al. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. ACS medicinal chemistry letters, 6(9), 1025–1029. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. Available from: [Link]

  • Wang, M., et al. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. ACS medicinal chemistry letters, 6(9), 1025–1029. Available from: [Link]

  • Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules (Basel, Switzerland), 28(8), 3410. Available from: [Link]

  • Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. (2025).
  • Biedenbach, D. J., Sutton, L. D., & Jones, R. N. (1995). Antimicrobial activity of CS-940, a new trifluorinated quinolone. Antimicrobial agents and chemotherapy, 39(10), 2329–2334. Available from: [Link]

  • Abdel-Aal, E. R. M., et al. (2021). Towards anticancer fluoroquinolones: A review article. Bioorganic chemistry, 115, 105232. Available from: [Link]

  • ResearchGate. Towards anticancer fluoroquinolones: A review article. Available from: [Link]

  • Gangjee, A., et al. (2014). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of medicinal chemistry, 57(13), 5575–5589. Available from: [Link]

  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Chloro-6-fluoro-4-methylquinoline Synthesis

This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 2-Chloro-6-fluoro-4-methylquinoline. As a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 2-Chloro-6-fluoro-4-methylquinoline. As a key intermediate in pharmaceutical research, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth, experience-driven troubleshooting advice structured in a practical question-and-answer format, moving from general problems to stage-specific issues.

Understanding the Core Synthesis Pathway

The synthesis of 2-Chloro-6-fluoro-4-methylquinoline is typically achieved through a multi-step process, most commonly via a Conrad-Limpach-Knorr type synthesis followed by chlorination. Each stage presents unique challenges that can impact the overall yield. Understanding this workflow is the first step in effective troubleshooting.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Chlorination A 4-Fluoroaniline + Ethyl Acetoacetate B Ethyl 3-((4-fluorophenyl)amino) but-2-enoate A->B Acid/Base Catalyst or Heat C 6-Fluoro-4-methyl quinolin-2(1H)-one B->C High Temp. (e.g., 250 °C) D 2-Chloro-6-fluoro- 4-methylquinoline (Final Product) C->D POCl₃

Caption: General synthetic workflow for 2-Chloro-6-fluoro-4-methylquinoline.

Part 1: General Troubleshooting & FAQs

This section addresses broad questions about overall yield and common pitfalls.

Q1: My overall yield is consistently below 30%. Where should I start my investigation?

A low overall yield is typically due to a significant issue in one of the three primary stages: condensation, cyclization, or chlorination. The most effective initial step is to analyze a sample from the crude product of each stage by Thin Layer Chromatography (TLC) against its starting material.

  • Stage 1 (Condensation): If you see significant unreacted 4-fluoroaniline, the initial condensation is the problem.

  • Stage 2 (Cyclization): If the condensation intermediate is present but you obtain a dark, tarry substance instead of the desired quinolinone, the high-temperature cyclization is failing. This is a very common point of failure.[1][2]

  • Stage 3 (Chlorination): If you successfully isolate the 6-fluoro-4-methylquinolin-2(1H)-one intermediate in good yield but the final step fails, the issue lies with the chlorination reaction or work-up.

Q2: I'm observing significant tar formation during the reaction, especially during cyclization. What causes this and how can it be minimized?

Tar formation is a frequent side reaction in quinoline syntheses, arising from polymerization of reactants or intermediates under harsh acidic and high-temperature conditions.[1][2]

Causality: At high temperatures (often >250 °C), the intermediates can undergo intermolecular reactions and polymerization rather than the desired intramolecular cyclization. This is particularly problematic if there are impurities or if the temperature is not controlled uniformly.

Solutions:

  • Temperature Control: Ensure the reaction vessel is heated uniformly. Using a high-boiling, inert solvent like diphenyl ether allows for precise temperature control.[3] Add the condensation product portion-wise to the hot solvent to prevent localized temperature drops and overheating.[3]

  • Purity of Intermediate: Ensure the intermediate from Stage 1 is as pure as possible. Residual starting materials or byproducts can act as catalysts for polymerization.

  • Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions which can contribute to charring.

Part 2: Stage-Specific Troubleshooting

This section provides detailed solutions for problems encountered at each specific step of the synthesis.

Stage 1: Condensation of 4-Fluoroaniline and Ethyl Acetoacetate

Q3: My TLC plate shows a large amount of unreacted 4-fluoroaniline after the condensation step. How can I improve this conversion?

Incomplete condensation is usually a problem of reaction kinetics or equilibrium.

  • Possible Cause 1: Insufficient Water Removal. The condensation reaction produces water. If not removed, the equilibrium may not favor the product.

    • Solution: If conducting the reaction in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.

  • Possible Cause 2: Suboptimal Catalyst. While sometimes performed thermally, this reaction can be catalyzed.

    • Solution: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid to activate the carbonyl group of the ethyl acetoacetate.

  • Possible Cause 3: Inadequate Temperature or Time.

    • Solution: Ensure the reaction is heated sufficiently (e.g., reflux in toluene) for an adequate period. Monitor the reaction progress every few hours via TLC until the aniline spot disappears or remains constant.

Stage 2: Thermal Cyclization to 6-Fluoro-4-methylquinolin-2(1H)-one

Q4: The cyclization in diphenyl ether is messy and gives a low yield of the quinolinone. Are there better methods?

While thermal cyclization in diphenyl ether is traditional, it can be problematic.[3] High temperatures can lead to degradation.

  • Possible Cause: Incorrect Isomer Formation or Degradation. Conrad-Limpach-Knorr syntheses are sensitive to temperature. Lower temperatures can favor the formation of a different isomer (the 4-quinolone), while excessively high temperatures cause decomposition.[4]

    • Solution 1: Optimize Temperature. Carefully control the temperature of the diphenyl ether bath, ensuring it does not exceed 250-260 °C.

    • Solution 2: Alternative Cyclization Catalyst. Consider using a polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) for cyclization at a much lower temperature (e.g., 100-140 °C). This acidic environment can promote efficient cyclization while avoiding the thermal degradation associated with diphenyl ether.[4]

Stage 3: Chlorination with Phosphorus Oxychloride (POCl₃)

Q5: After adding POCl₃ and heating, my work-up by pouring onto ice results in no precipitate, or a sticky, unfilterable mass. What is going wrong?

This is a classic work-up problem, often related to pH and the presence of excess POCl₃.

  • Possible Cause 1: Incomplete Hydrolysis & Acidic Product. The quinoline product is basic and will be protonated in the highly acidic solution formed after quenching with water, forming a water-soluble quinolinium salt.[5]

    • Solution: After pouring the reaction mixture onto crushed ice, you must carefully neutralize the solution. Slowly add a base like aqueous ammonia or a cold sodium hydroxide solution with vigorous stirring until the solution is basic (pH 8-9).[3][4] The free-base quinoline product is not water-soluble and will precipitate as a solid that can be filtered.

  • Possible Cause 2: Presence of Moisture. POCl₃ reacts violently with water. If your starting quinolinone is not perfectly dry, or if moisture enters the reaction flask, the reagent will be consumed, leading to an incomplete reaction.

    • Solution: Ensure the 6-fluoro-4-methylquinolin-2(1H)-one is dried under vacuum before use. All glassware should be oven-dried, and the reaction should be run under an inert, dry atmosphere.

Q6: My final product is contaminated with unreacted 6-fluoro-4-methylquinolin-2(1H)-one. How do I ensure the chlorination goes to completion?

This indicates an insufficient chlorinating agent or suboptimal reaction conditions.

  • Solution 1: Use Excess POCl₃. It is common practice to use POCl₃ as both the reagent and the solvent, ensuring a large excess is present to drive the reaction to completion. A typical procedure involves heating the quinolinone in POCl₃ at reflux.[3]

  • Solution 2: Increase Reaction Time/Temperature. If using a co-solvent, ensure the reaction is heated sufficiently (e.g., 80-110 °C) and monitor by TLC. Take a small aliquot, quench it carefully, neutralize, and extract into an organic solvent to spot on the TLC plate against the starting material. Continue heating until the starting material is consumed.

Part 3: Data Summary & Protocols

Troubleshooting Summary Table
Problem SymptomProbable Cause(s)Recommended Action(s)
Low overall yield, unclear causeInefficiency in one or more stagesAnalyze crude product from each stage via TLC to isolate the problematic step.
Dark tar/polymer formationUncontrolled high temperature; ImpuritiesUse a high-boiling solvent for precise temperature control; Purify intermediates.[1]
Incomplete chlorinationInsufficient POCl₃; Moisture; Low temp/timeUse POCl₃ as solvent; Ensure anhydrous conditions; Increase reaction time and monitor by TLC.[3]
No precipitate after ice quenchProduct is protonated and water-solubleNeutralize the acidic solution with a base (e.g., aq. NH₃) to a pH of 8-9 to precipitate the product.[5]
Difficult purification of final productPresence of isomeric or related impuritiesUse column chromatography with a gradient elution (e.g., hexane/ethyl acetate).
Optimized Experimental Protocol

This protocol incorporates best practices to mitigate common failure points.

Stage 3: Chlorination of 6-Fluoro-4-methylquinolin-2(1H)-one

  • Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 6-fluoro-4-methylquinolin-2(1H)-one (1.0 eq), previously dried under vacuum.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (5-10 eq, often used as the solvent) to the flask.[3]

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction's completion by carefully quenching a small aliquot and running a TLC.

  • Work-up (Quench): Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.

  • Work-up (Neutralization): Cool the acidic solution in an ice bath. Slowly add concentrated aqueous ammonia or cold 10M NaOH solution with constant stirring until the pH of the solution is between 8 and 9.[4]

  • Isolation: A solid precipitate of 2-Chloro-6-fluoro-4-methylquinoline should form. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain the crude 2-Chloro-6-fluoro-4-methylquinoline. Further purification can be achieved by recrystallization (e.g., from ethanol) or column chromatography.

Part 4: Systematic Troubleshooting Workflow

When faced with a low yield, a logical, step-by-step approach is more effective than random changes. The following flowchart provides a systematic guide to diagnosing the issue.

G start Low Final Yield check_stages Isolate & Analyze Crude from Each Stage (TLC/NMR) Which stage shows low conversion or high impurities? start->check_stages stage1 Stage 1: Condensation Problem: Unreacted Aniline check_stages:f1->stage1 Stage 1 stage2 Stage 2: Cyclization Problem: Tarring / Low Quinolinone check_stages:f1->stage2 Stage 2 stage3 Stage 3: Chlorination Problem: Low Final Product check_stages:f1->stage3 Stage 3 sol1 Action: | - Use Dean-Stark to remove H₂O - Add acid catalyst - Increase reaction time/temp stage1->sol1 sol2 Action: | - Ensure uniform heating (diphenyl ether) - Purify intermediate - Consider PPA as alternative stage2->sol2 sol3 Action: | - Ensure anhydrous conditions - Use excess POCl₃ - Check work-up pH (must be basic) stage3->sol3

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling with 2-Chloro-6-fluoro-4-methylquinoline

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the palla...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the palladium-catalyzed coupling of 2-Chloro-6-fluoro-4-methylquinoline. This particular substrate presents a unique set of challenges due to its electron-deficient heterocyclic nature and the lower reactivity of the C-Cl bond.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven optimization strategies. Our goal is to empower you to diagnose issues, rationally select reaction components, and achieve high-yield, reproducible results.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows no or very low conversion, with the 2-Chloro-6-fluoro-4-methylquinoline starting material largely unreacted. What are the primary causes?

A1: This is a common and frustrating issue, typically pointing to a problem with the catalytic cycle's initiation—the oxidative addition step.[3] Given that aryl chlorides are significantly less reactive than bromides or iodides, this step is often the bottleneck.[2][4]

Primary Causes & Solutions:

  • Inactive Catalyst System: The most frequent culprit is an insufficiently active catalyst for the C-Cl bond cleavage. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]

    • Solution: Employ a more robust catalytic system. Use a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a highly active ligand. Electron-rich and sterically bulky phosphine ligands are essential for activating C-Cl bonds.[3][5] Consider screening ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig research groups, or N-Heterocyclic Carbene (NHC) ligands.[3][6] These ligands promote the crucial oxidative addition step.[1]

  • Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive Pd(II) state and promote unwanted side reactions like boronic acid homocoupling.[7][8]

    • Solution: Ensure rigorous exclusion of oxygen. Solvents must be thoroughly degassed using methods like a freeze-pump-thaw cycle (3x) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[8][9] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Inadequate Temperature: Oxidative addition of aryl chlorides often requires a higher activation energy.

    • Solution: Increase the reaction temperature. While some modern catalysts work at lower temperatures, a starting point of 80-110 °C is typical for challenging couplings.[9][10] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[10][11]

Q2: I'm observing a significant amount of the dehalogenated byproduct, 6-fluoro-4-methylquinoline. How can I minimize this side reaction?

A2: Dehalogenation occurs when the aryl-palladium intermediate reacts with a hydride source before it can undergo transmetalation with the boronic acid.[12] This leads to the replacement of the chlorine atom with hydrogen.[13] The quinoline ring, being an N-heterocycle, can be particularly susceptible to this pathway.[12]

Primary Causes & Solutions:

  • Formation of Palladium-Hydride (Pd-H) Species: These species are the direct cause of dehalogenation. They can form from various sources in the reaction mixture.

    • Bases: Some bases or their byproducts can generate hydrides.

    • Solvents: Alcohols or ethereal solvents containing peroxide impurities can be hydride sources.

    • Water: Trace amounts of water can react with the palladium complex.

    • Solution:

      • Choice of Base: Screen different bases. While strong bases are needed, some may be more prone to generating hydride species. K₃PO₄ is often a good choice as it is less likely to be a hydride donor compared to alkoxides.[3][12]

      • Solvent Purity: Use high-purity, anhydrous solvents. Ensure ethereal solvents like THF and dioxane are free of peroxides.[8]

      • Ligand Choice: Bulky ligands that accelerate the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) can help the desired pathway outcompete the dehalogenation pathway.[3][7]

  • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd-Cl intermediate has more time to react with any available hydride sources.

    • Solution: Ensure the boronic acid is properly activated. This involves selecting an appropriate base and sometimes including a small amount of water to facilitate the formation of the active boronate species.[9] Using a more reactive boronic ester or trifluoroborate salt can also accelerate transmetalation.[10]

dot

G start Low Yield / No Reaction symptom1 Starting Material Unchanged start->symptom1 symptom2 Dehalogenation Product (Ar-H) Observed start->symptom2 symptom3 Boronic Acid Homocoupling (R-R) start->symptom3 symptom4 Protodeboronation (Boronic Acid -> R-H) start->symptom4 cause1 Cause: - Inactive Catalyst - Low Temperature - O₂ Contamination symptom1->cause1 Check cause2 Cause: - Pd-H Formation - Slow Transmetalation symptom2->cause2 Check cause3 Cause: - O₂ Contamination - Pd(II) Precatalyst - Stoichiometry symptom3->cause3 Check cause4 Cause: - Harsh Base - High Temperature - Water Content symptom4->cause4 Check solution1 Solution: - Use Bulky, e⁻-rich Ligand  (XPhos, SPhos) - Increase Temperature - Rigorous Degassing cause1->solution1 Implement solution2 Solution: - Screen Bases (e.g., K₃PO₄) - Use Anhydrous Solvent - Use Bulky Ligand cause2->solution2 Implement solution3 Solution: - Rigorous Degassing - Use Pd(0) source or  reducing agent - Adjust Stoichiometry cause3->solution3 Implement solution4 Solution: - Use Milder Base (KF) - Use Pinacol Ester/MIDA - Lower Temperature cause4->solution4 Implement

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl (R-R) is a common side reaction.[14] It is typically mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[7][15]

Primary Causes & Solutions:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid, leading to homocoupling and regenerating Pd(0).[7]

    • Solution: The most critical step is rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere throughout the experiment.[8][15]

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), a portion of it may promote homocoupling before being fully reduced to the active Pd(0) state.

    • Solution: You can add a mild reducing agent to the reaction mixture to facilitate the reduction of Pd(II) to Pd(0).[16] Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) that generates the active Pd(0) species cleanly and efficiently can suppress this side reaction.[7]

  • Stoichiometry: Using a large excess of the boronic acid can sometimes increase the statistical likelihood of homocoupling.

    • Solution: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is standard to drive the reaction to completion, avoid using a very large excess.[9]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reaction optimization.

Q1: What is the best initial catalyst, ligand, base, and solvent combination to try for coupling with 2-Chloro-6-fluoro-4-methylquinoline?

A1: For a challenging substrate like an electron-deficient chloroquinoline, starting with a powerful and reliable system is key. A simple screening is the most effective approach.

ComponentRecommendation 1 (High Activity)Recommendation 2 (Alternative)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Buchwald Precatalyst (e.g., XPhos-Pd-G3, 2-4 mol%)Readily available and effective with appropriate ligands. Precatalysts offer cleaner generation of the active species.[7]
Ligand XPhos or SPhos (2-5 mol%)CataCXium A or P(t-Bu)₃ (2-5 mol%)Bulky, electron-rich dialkylbiaryl phosphines are proven to be highly effective for activating C-Cl bonds.[2][3][10]
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases that effectively promote boronate formation without introducing competing side reactions.[3][9]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)Toluene / H₂O (e.g., 10:1) or THF / H₂O (e.g., 5:1)Aprotic solvents with a small amount of water are standard. Water aids in dissolving the base and activating the boronic acid.[9][10]
Temperature 100 °C80-110 °CSufficient thermal energy is typically required to overcome the activation barrier for C-Cl oxidative addition.[10]

Q2: Should I use a boronic acid, a pinacol ester, or a trifluoroborate salt?

A2: The choice of boron reagent is critical and depends on its stability. Boronic acids are the most common but can be susceptible to protodeboronation (hydrolysis of the C-B bond) under reaction conditions, especially with heteroaryl substrates.[7]

  • Boronic Acids (-B(OH)₂): Use if they are known to be stable. Always use fresh, high-purity material. If you suspect decomposition (a common cause of low yields), switch to a more stable derivative.[8]

  • Pinacol Boronic Esters (-Bpin): These are significantly more stable to storage and less prone to protodeboronation.[8][10] They are an excellent choice for valuable or unstable coupling partners.

  • Potassium Trifluoroborate Salts (-BF₃K): These are highly stable, crystalline solids that are easy to handle. They slowly release the boronic acid under the reaction conditions, which can minimize side reactions by keeping the concentration of the active boronic acid low at any given time.[17][18]

Q3: How does the catalytic cycle work, and where do these side reactions occur?

A3: Understanding the catalytic cycle is key to rational troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Side reactions are departures from this desired pathway.

dot

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Ar Ar-Pd(II)-X(L₂) OA->PdII_Ar TM Transmetalation PdII_Ar->TM Dehalogenation Dehalogenation PdII_Ar->Dehalogenation PdII_DiAr Ar-Pd(II)-R(L₂) TM->PdII_DiAr RE Reductive Elimination PdII_DiAr->RE RE->Pd0 Regeneration Product Ar-R (Desired Product) RE->Product ArX Ar-Cl (Quinoline) ArX->OA Boronic R-B(OH)₂ + Base Boronic->TM Homocoupling Homocoupling Boronic->Homocoupling ArH Ar-H (Side Product) Dehalogenation->ArH Hydride + [H⁻] Source Hydride->Dehalogenation RR R-R (Side Product) Homocoupling->RR Oxygen + O₂ → Pd(II) Oxygen->Homocoupling

Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Screening

This protocol provides a starting point for optimizing the reaction. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Chloro-6-fluoro-4-methylquinoline (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Loading: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv) and mix them briefly. Add this catalyst mixture to the main reaction flask.

  • Degassing: Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1, to achieve a 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (or a set time, e.g., 12-24 hours), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 265-282. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(11), 3873–3883. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(11), 3873–3883. Retrieved from [Link]

  • Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 265-282. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7941. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5579–5582. Retrieved from [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(16), 6026–6031. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–310. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–310. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • Bhaskaran, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(44), 12434-12452. Retrieved from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1843. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wang, D., et al. (2015). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules, 20(4), 6923–6943. Retrieved from [Link]

  • Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(17), 5337–5341. Retrieved from [Link]

  • Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. Retrieved from [Link]

  • Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – An Asian Journal. Retrieved from [Link]

  • Obora, Y. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 169-172. Retrieved from [Link]

  • Nájera, C., & Yus, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2005(17), 2633-2651. Retrieved from [Link]

  • Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347. Retrieved from [Link]

  • Mogilaiah, K., et al. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 123(5), 685–691. Retrieved from [Link]

  • Reddy, K. R., et al. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents.
  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from [Link]

Sources

Troubleshooting

Side reaction products in the synthesis of 2-Chloro-6-fluoro-4-methylquinoline

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-4-methylquinoline Document ID: TSC-QM-2401A Last Updated: January 14, 2026 Introduction: The Synthetic Challenge Welcome to the technical support hub for the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-4-methylquinoline

Document ID: TSC-QM-2401A

Last Updated: January 14, 2026

Introduction: The Synthetic Challenge

Welcome to the technical support hub for the synthesis of 2-Chloro-6-fluoro-4-methylquinoline. This quinoline derivative is a critical building block in pharmaceutical research and development, valued for its role in constructing complex bioactive molecules. Its synthesis, while well-established, is prone to several side reactions that can significantly impact yield, purity, and scalability.

The most common synthetic route involves two key stages:

  • Conrad-Limpach Cyclization: Reaction of 4-fluoroaniline with ethyl acetoacetate followed by a high-temperature cyclization to form the intermediate, 6-fluoro-4-methylquinolin-2(1H)-one (also referred to as 2-hydroxy-6-fluoro-4-methylquinoline).

  • Chlorination: Conversion of the 2-hydroxy intermediate to the final 2-chloro product, typically using phosphorus oxychloride (POCl₃).[1][2][3]

This guide provides in-depth, experience-based troubleshooting for common side reactions and impurities encountered during this process, structured in a practical question-and-answer format.

Core Synthesis Pathway and Side Reactions

The following diagram illustrates the primary synthetic route and highlights the key stages where side reactions typically occur.

Synthesis_Pathway A 4-Fluoroaniline R1 Heat (~140°C) A->R1 Condensation B Ethyl Acetoacetate B->R1 Condensation C Ethyl 3-((4-fluorophenyl)amino)but-2-enoate (Enamine Intermediate) R2 Heat (~250°C) (e.g., Diphenyl ether) C->R2 Conrad-Limpach Cyclization SP1 Unreacted Starting Materials C->SP1 Incomplete Reaction D 6-Fluoro-4-methylquinolin-2(1H)-one (2-Hydroxy Intermediate) R3 POCl₃, Heat D->R3 Chlorination SP2 Polymeric Tar / Decomposition D->SP2 Excessive Heat E 2-Chloro-6-fluoro-4-methylquinoline (Target Product) SP3 Hydrolysis Product (Reversion to D) E->SP3 Presence of H₂O during workup R1->C Condensation R2->D Conrad-Limpach Cyclization R3->E Chlorination

Caption: Primary synthesis route and points of byproduct formation.

Frequently Asked Questions & Troubleshooting Guides

Q1: My final product is significantly contaminated with the 2-hydroxy starting material. What are the primary causes and how can I fix this?

This is the most common issue encountered. It stems from two primary sources: incomplete chlorination or hydrolysis of the product during workup.

Cause A: Incomplete Chlorination

The conversion of the quinolinone (a lactam) to the chloroquinoline requires activation by POCl₃. If the reaction is incomplete, unreacted starting material will remain.

  • Mechanism Insight: The oxygen of the quinolinone carbonyl attacks the phosphorus atom of POCl₃, forming a phosphoryl intermediate. This makes the carbonyl carbon highly electrophilic, allowing for attack by a chloride ion to displace the phosphate group. Insufficient reagent, time, or temperature will stall the reaction at the intermediate stage.

  • Troubleshooting Protocol:

    • Reagent Quality & Quantity: Ensure the POCl₃ is fresh and anhydrous. Old or partially hydrolyzed POCl₃ is significantly less reactive.[4] Use a sufficient excess of POCl₃; it often serves as both reagent and solvent. A 5-10 fold molar excess is common.

    • Temperature & Time: The reaction typically requires heating. Monitor the reaction progress by TLC or LCMS. A common protocol involves heating at reflux (around 110°C) for 2-4 hours.[1] If the reaction stalls, consider extending the reflux time.

    • Use of Additives: For stubborn substrates, adding a catalytic amount of a tertiary amine (like N,N-dimethylaniline) or using a POCl₃/PCl₅ mixture can increase the chlorinating power of the reagent system.[5]

Cause B: Product Hydrolysis During Workup

2-Chloroquinolines are susceptible to nucleophilic aromatic substitution, and water is a potent nucleophile, especially at elevated temperatures or non-neutral pH. The hydrolysis reaction reverts the product back to the 2-hydroxy starting material.[6][7][8][9][10]

  • Mechanism Insight: Water attacks the C2 position of the quinoline ring, leading to the displacement of the chloride ion. This process can be promoted by both acidic and basic conditions.[7]

  • Troubleshooting Protocol: Anhydrous Workup

    • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice or into an ice-water slurry with vigorous stirring. Crucially, perform this step in a fume hood and maintain the temperature below 10°C. This hydrolyzes the excess POCl₃ to phosphoric acid.

    • Neutralization: The resulting solution will be highly acidic. Slowly neutralize the mixture with a cold aqueous base (e.g., 50% NaOH or saturated NaHCO₃) while keeping the temperature below 10-15°C. The product will precipitate as a solid.

    • Isolation: Filter the solid product quickly and wash it thoroughly with cold water to remove inorganic salts. Do not leave the product in the aqueous filtrate for extended periods.

    • Drying: Dry the isolated solid under vacuum. For further purification, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer with a desiccant like anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

Q2: My Conrad-Limpach cyclization step is giving a low yield and producing a dark, tarry substance. What's going wrong?

The Conrad-Limpach cyclization requires high temperatures (typically >250°C), which can lead to decomposition and polymerization if not carefully controlled.[11][12][13]

  • Mechanism Insight: The reaction is a thermal electrocyclic ring closure of the enamine intermediate.[12] The high activation energy required makes it sensitive to overheating, which can cause unwanted side reactions and charring.

  • Troubleshooting Protocol:

    • High-Boiling Point Solvent: Perform the cyclization in a high-boiling, inert solvent like diphenyl ether or mineral oil.[1][12] This allows for more uniform heat transfer and better temperature control compared to heating the neat intermediate.

    • Temperature Control: Use a high-temperature thermometer and a heating mantle with a controller. Slowly raise the temperature to the target (e.g., 250-260°C) and hold it consistently. Avoid "hot spots" by ensuring efficient stirring.

    • Reaction Time: This is a rapid reaction, often complete in 15-30 minutes at temperature.[1] Over-running the reaction significantly increases the risk of decomposition. Monitor by taking small aliquots (if feasible) and analyzing via TLC/LCMS.

    • Purification of Intermediate: Ensure the enamine intermediate from the first step is as pure as possible. Impurities from the condensation reaction can act as catalysts for polymerization at high temperatures.

Q3: I've isolated an unexpected byproduct. How can I identify it?

Beyond the reversion to the 2-hydroxy starting material, other side products can form. Mass spectrometry and NMR are your key identification tools.

Potential Byproduct Plausible Cause Expected Mass (M+) for C₁₀H₇ClFN Key Spectroscopic Signatures
Ethyl 3-((4-fluorophenyl)amino)but-2-enoate Incomplete cyclization223.10Presence of ethyl ester signals in ¹H NMR (~1.2 ppm triplet, ~4.1 ppm quartet). Broad N-H peak.
6-Fluoro-4-methylquinolin-2(1H)-one Incomplete chlorination or hydrolysis177.06Disappearance of the C-Cl bond. Broad N-H peak in ¹H NMR. Mass is 18 units lower than product.
Dimerized Species (e.g., biquinoline) Radical reactions at high temp.~352+Complex aromatic region in NMR. Mass significantly higher than expected. Often insoluble.
N-(4-fluorophenyl)acetamide Hydrolysis of Vilsmeier-type intermediates if POCl₃/DMF is used.153.06Simple aromatic pattern, distinct methyl singlet (~2.1 ppm) and N-H signal.

Workflow for Troubleshooting Low Yield

If you are experiencing low or inconsistent yields, follow this logical troubleshooting workflow.

Troubleshooting_Workflow start Low Yield of 2-Chloro-6-fluoro-4-methylquinoline check_sm Analyze Crude Product by LCMS/NMR start->check_sm is_hydroxy Is 2-hydroxyquinoline the major contaminant? check_sm->is_hydroxy is_enamine Is the enamine intermediate the major contaminant? is_hydroxy->is_enamine No sol_hydrolysis Review Chlorination Workup: - Use anhydrous conditions - Control temperature during quench - Minimize time in aqueous phase is_hydroxy->sol_hydrolysis Yes is_tar Is the main issue tarry decomposition? is_enamine->is_tar No sol_cyclization Review Cyclization Step: - Use high-boiling solvent - Ensure precise temp control - Do not overheat/over-run is_enamine->sol_cyclization Yes sol_chlorination Review Chlorination Reaction: - Check POCl₃ quality/excess - Increase reaction time/temp - Consider additives (PCl₅) is_tar->sol_chlorination Yes (Decomposition during chlorination) is_tar->sol_cyclization Yes (Decomposition during cyclization) end Optimized Process sol_hydrolysis->end sol_chlorination->end sol_cyclization->end

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-6-fluoro-4-methylquinoline &amp; Analogs

Welcome to the technical support guide for the purification of 2-Chloro-6-fluoro-4-methylquinoline and its analogs. This document is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-6-fluoro-4-methylquinoline and its analogs. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common purification challenges associated with this class of halogenated heterocyclic compounds.

Introduction: The Challenge of Purifying Halogenated Quinolines

2-Chloro-6-fluoro-4-methylquinoline and its analogs are crucial intermediates in medicinal chemistry and materials science. However, their purification is often non-trivial. The presence of a basic nitrogen atom within the quinoline ring system can lead to problematic interactions with standard purification media, while the varied polarity of analogs requires a flexible and well-understood approach. Common impurities often stem from the synthesis, including unreacted starting materials, isomeric byproducts, and polymeric tars, particularly from vigorous reaction conditions like the Skraup synthesis.[1]

This guide provides a logical framework for selecting and optimizing purification strategies, focusing on the two most effective techniques: column chromatography and recrystallization.

Workflow: Selecting a Purification Strategy

The initial choice between column chromatography and recrystallization depends on the impurity profile and the scale of your material. Chromatography is ideal for complex mixtures with multiple components, while recrystallization is highly effective for removing small amounts of impurities from a solid product.[1]

Purification_Strategy start Assess Crude Material (TLC, NMR) decision Major Impurities? start->decision chromatography Column Chromatography decision->chromatography Yes (Multiple Components) recrystallization Recrystallization decision->recrystallization No (Minor Impurities) analysis Purity Analysis (TLC, NMR, LC-MS) chromatography->analysis recrystallization->analysis end Pure Product analysis->end

Caption: Decision workflow for selecting the primary purification technique.

Flash Column Chromatography

Flash column chromatography is the workhorse for purifying quinoline derivatives, especially when dealing with significant quantities of impurities with different polarities.[1] The primary stationary phase is silica gel; however, the acidic nature of silica can cause issues with the basic quinoline nitrogen.

Troubleshooting Guide: Column Chromatography

Q1: My compound is streaking badly or tailing on the TLC plate and column. How can I get sharp bands?

Answer: Tailing is a classic sign of interaction between the basic nitrogen of your quinoline and the acidic silanol groups on the silica gel surface.[2] This leads to poor separation and lower purity of collected fractions.

  • Causality: The lone pair on the quinoline nitrogen forms a strong hydrogen bond with surface Si-OH groups, causing the molecule to "stick" and elute slowly and unevenly.

  • Solution: Add a Basic Modifier. To neutralize these acidic sites, add a small amount of a tertiary amine, such as triethylamine (NEt₃) or pyridine, to your eluent system. A concentration of 0.5-2% is typically sufficient to dramatically improve peak shape.[2]

  • Alternative: Use a Different Stationary Phase. If tailing persists, consider switching to a more inert stationary phase. Neutral or basic alumina can be excellent alternatives for basic compounds.[2][3] For some non-polar analogs, reversed-phase (C18) silica can also be effective.[2]

Q2: My compound won't move off the baseline, even in highly polar solvent systems.

Answer: This indicates that your compound has a very strong affinity for the stationary phase, which could be due to high polarity or decomposition.

  • Causality: The compound may be too polar for the chosen eluent range, or it might be irreversibly adsorbing to or decomposing on the silica gel.[3][4]

  • Solution 1: Test for Stability. Before committing your entire batch to a column, spot the crude material on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If a new spot appears at the baseline or streaking is severe, your compound is likely unstable on silica.[4]

  • Solution 2: Switch to a More Aggressive Eluent. For very polar compounds, a solvent system containing methanol and a basic modifier may be necessary. For instance, a gradient running to 5-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective.[4]

  • Solution 3: Dry Loading. If your compound is poorly soluble in the starting eluent, it can spread into a wide band upon loading. Use a "dry loading" technique: dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.[5] This ensures the compound starts as a very narrow, concentrated band, leading to better separation.

Q3: I see a single spot on TLC, but my purified product is still yellow or off-white. What's happening?

Answer: This suggests the presence of a persistent, colored impurity that co-elutes with your product.

  • Causality: The impurity may have a very similar Rf value to your desired compound. In some cases, trace amounts of residual palladium catalyst (if used in synthesis) or oxidized species can impart color.[6]

  • Solution 1: Activated Carbon Treatment. Before chromatography, dissolve the crude product in a suitable solvent and stir it with a small amount of activated carbon for 15-30 minutes. Filter the mixture through a pad of Celite to remove the carbon, which often adsorbs highly conjugated, colored impurities.[6]

  • Solution 2: Try a Different Solvent System. Even if two compounds have the same Rf in one eluent, their polarity may be different enough to achieve separation in another. Experiment with different solvent mixtures (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).

  • Solution 3: Recrystallization. If the product is a solid, recrystallization after the column may be necessary to remove the final traces of the co-eluting impurity.

Data Table: Suggested Chromatography Conditions
Compound Class PolarityStationary PhaseRecommended Eluent System (Starting Point)Modifier
Low to Medium PolaritySilica Gel5-30% Ethyl Acetate in Hexanes/Petroleum Ether0.5% NEt₃
Medium to High PolaritySilica Gel1-10% Methanol in Dichloromethane1% NEt₃
Basic / SensitiveNeutral Alumina10-50% Ethyl Acetate in HexanesNone needed
Very Non-PolarReversed-Phase C1850-90% Acetonitrile in Water0.1% Formic Acid
Experimental Protocol: Flash Column Chromatography

Column_Chromatography_Workflow prep 1. Prepare Slurry (Silica + Low Polarity Eluent) pack 2. Pack Column (Pour slurry, tap gently, add sand layer) prep->pack load 3. Load Sample (Use 'Dry Loading' method for best results) pack->load elute 4. Elute (Start with low polarity, gradually increase) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC with staining) collect->analyze combine 7. Combine & Evaporate (Combine pure fractions, remove solvent) analyze->combine

Caption: Step-by-step workflow for a typical flash column experiment.

  • Solvent System Selection: First, identify an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives your desired compound an Rf (retention factor) of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into the column, tapping gently to ensure even packing and prevent air bubbles. Add a thin layer of sand on top to protect the silica bed.[5]

  • Sample Loading (Dry Load Method): Dissolve your crude material in a minimal amount of a volatile solvent (like DCM). Add silica gel (approximately 1-2 times the mass of your crude product) and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully layer this powder onto the sand at the top of the column.[5]

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent according to your TLC analysis. Maintain a steady flow rate using gentle air pressure.[5]

  • Fraction Collection: Collect fractions of a consistent volume throughout the elution process.

  • Analysis: Monitor the collected fractions by TLC. Use a visualization method like a UV lamp and a potassium permanganate or vanillin stain to identify the fractions containing your pure compound.[5]

  • Solvent Removal: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure to yield the purified quinoline derivative.

Recrystallization

Recrystallization is a powerful purification technique for solids, based on the principle that the solubility of a compound in a solvent increases with temperature.[7] It is excellent for removing small amounts of impurities that may be difficult to separate by chromatography.[8]

Troubleshooting Guide: Recrystallization

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated and the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or the solvent is not ideal.[3]

  • Causality: The compound's melting point may be lower than the boiling point of the solvent, or impurities are depressing the melting point and interfering with crystal lattice formation.

  • Solution 1: Re-heat and Add More Solvent. Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to make the solution slightly less saturated. Allow it to cool much more slowly.[3]

  • Solution 2: Slow Cooling. Do not place the flask directly into an ice bath. Let it cool slowly to room temperature first, then transfer it to an ice bath to maximize yield. Slower cooling rates produce larger, purer crystals.[7]

  • Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites that can initiate crystallization.[3]

  • Solution 4: Add a Seed Crystal. If you have a tiny crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[3]

Q2: I'm getting a very low recovery of my product after recrystallization.

Answer: This usually means the compound has significant solubility in the solvent even at low temperatures, or too much solvent was used initially.

  • Causality: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If solubility remains high at low temperatures, much of your product will stay in the mother liquor.

  • Solution 1: Use a Co-Solvent System. Find a pair of miscible solvents: one in which your compound is highly soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" solvent).[9] Dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise while the solution is still hot until it just becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then cool slowly. Common pairs include ethanol/water and hexanes/ethyl acetate.[1][9]

  • Solution 2: Reduce Solvent Volume. If you used too much solvent, you can carefully evaporate some of it to re-concentrate the solution before attempting to cool and crystallize again.

  • Solution 3: Cool to a Lower Temperature. Ensure you are getting the solution as cold as possible by using an ice-salt bath or placing it in a freezer (if the solvent's freezing point allows) to minimize solubility and maximize crystal formation.[3]

Data Table: Common Recrystallization Solvents
SolventProperties & Use Cases
Ethanol (EtOH) A very general and effective solvent for moderately polar compounds. Often used in a co-solvent system with water.[1][9]
Hexanes / Ethyl Acetate A good co-solvent system for compounds of low to medium polarity. Dissolve in hot ethyl acetate, add hexanes to induce crystallization.[9]
Toluene Good for aromatic compounds. Its high boiling point allows for dissolving less soluble compounds.
Water Useful for polar compounds that have hydrogen bonding capabilities, but generally poor for most organics.[9]
Isopropanol (IPA) Similar to ethanol but slightly less polar.
Experimental Protocol: Recrystallization
  • Choose a Solvent: Select a suitable solvent or co-solvent system where your compound is soluble when hot and insoluble when cold.

  • Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[7]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or tar), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize the yield of crystals.[7]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Allow the crystals to dry completely under vacuum or in a desiccator.[7]

References

  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Benchchem.
  • Common impurities in 6-Chloroquinoline synthesis and their removal. Benchchem.
  • Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. National Institutes of Health (NIH).
  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. National Center for Biotechnology Information (PMC).
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • An improved process for the synthesis of quinoline derivatives. Google Patents.
  • A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization and Crystallization.
  • Recrystallization. Chemistry LibreTexts.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • Purification Troubleshooting. Reddit r/chemistry.

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals The quinoline moiety is a cornerstone in medicinal chemistry and materials science, making its functionalization via cross-coupling reactions a critical pro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, making its functionalization via cross-coupling reactions a critical process. However, the inherent nature of the quinoline ring, particularly the Lewis basic nitrogen atom, presents significant challenges, most notably catalyst deactivation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during these vital transformations.

Introduction: The Challenge of Quinoline Cross-Coupling

The lone pair of electrons on the quinoline nitrogen can strongly coordinate to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[1] This phenomenon, known as catalyst poisoning, is a primary cause of low yields, incomplete conversions, and reaction failures. Understanding the mechanisms of deactivation is the first step toward developing robust and efficient cross-coupling protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with a halogenated quinoline failing or giving low yields?

A1: Low or no product yield is the most common issue and can stem from several factors, with catalyst deactivation being a primary suspect.[2] The quinoline nitrogen acts as a poison by strongly coordinating to the palladium catalyst, effectively taking it out of the catalytic cycle.[1][3] Other potential causes include:

  • Poor Catalyst/Ligand Choice: Not all palladium catalysts and ligands are suitable for coupling with N-heterocycles.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical.

  • Reagent Quality: Moisture, oxygen, and impurities in reagents or solvents can deactivate the catalyst.

  • Substrate Reactivity: The nature of the halogen (I > Br > Cl) and the electronic properties of the quinoline ring influence reactivity.[2][4]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways are:

  • Poisoning: This is the most prevalent issue with quinoline substrates. The nitrogen lone pair binds strongly to the palladium center, forming stable off-cycle complexes that are catalytically inactive.[1][5]

  • Formation of Palladium Black: Agglomeration of the palladium catalyst into an inactive, insoluble black precipitate can occur, especially at high temperatures or with unstable catalyst systems.

  • Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation or other degradation pathways, particularly if the reaction is not performed under strictly inert conditions.[1]

  • Reductive Elimination vs. β-Hydride Elimination: In some cases, an unproductive side reaction, β-hydride elimination, can compete with the desired reductive elimination step, leading to hydrodehalogenation of the starting material and reduced product formation.[6]

Q3: How do I choose the right catalyst and ligand to minimize deactivation?

A3: The selection of the ligand is paramount for successful cross-coupling with quinolines.[1] General guidelines include:

  • Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[6][7] Their steric bulk promotes the formation of monoligated palladium species, which are often more reactive and less prone to deactivation.[6] Their electron-donating nature increases the electron density on the palladium, facilitating the crucial oxidative addition step.

  • Bidentate Ligands: Ligands with a large "bite angle," like Xantphos, can stabilize the catalyst and prevent the formation of inactive palladium dimers.[1]

  • Precatalysts: Using well-defined palladium precatalysts can improve reproducibility and activity by ensuring the efficient generation of the active Pd(0) species.[8]

The optimal choice is highly substrate-dependent, and screening a variety of ligand types is often necessary.

Q4: My reaction starts but then stalls before completion. What's happening?

A4: This is a classic indication of gradual catalyst deactivation.[1] The initial turnover of the catalyst is successful, but as the reaction progresses, more and of the catalyst is sequestered by the quinoline nitrogen (either from the starting material or the product). To address this, consider:

  • Increasing Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes compensate for the gradual deactivation.

  • Slower Addition of the Quinoline Substrate: Adding the halogenated quinoline slowly over a period of time can maintain a low concentration, minimizing its inhibitory effect on the catalyst.

  • Switching to a More Robust Catalyst System: A more sterically hindered and electron-rich ligand may be required to resist poisoning throughout the reaction.

Troubleshooting Guide

Problem 1: No Reaction or Very Low Conversion
Possible Cause Troubleshooting Steps Scientific Rationale
Catalyst Poisoning by Quinoline Nitrogen 1. Switch to a more robust ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1] 2. Use a precatalyst: G3-XPhos or other well-defined precatalysts can offer improved stability and reactivity.[9]Bulky ligands sterically hinder the coordination of the quinoline nitrogen to the palladium center and promote the desired catalytic cycle.[6] Precatalysts ensure a more controlled and efficient generation of the active Pd(0) species.[8]
Poor Reagent/Solvent Quality 1. Use anhydrous and deoxygenated solvents: Sparge solvents with an inert gas (Argon or Nitrogen) before use. 2. Ensure reagents are dry: Dry bases and other solid reagents in a vacuum oven. 3. Use fresh, high-purity reagents. Oxygen can oxidize phosphine ligands and the Pd(0) catalyst, rendering them inactive. Water can interfere with the base and other reaction components.
Incorrect Base Selection 1. Screen different bases: Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOt-Bu or KOt-Bu.[10] 2. Ensure the base is strong enough, especially for less reactive halides (e.g., chloroquinolines). The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step (Suzuki) or deprotonation of the nucleophile (Buchwald-Hartwig). Stronger bases are often needed for more challenging substrates.[10]
Low Reactivity of Halogenated Quinoline 1. Follow the reactivity trend I > Br > Cl: If possible, use the bromo- or iodoquinoline analogue.[2] 2. For chloroquinolines, use highly active catalyst systems: Systems like Pd₂(dba)₃ with a bulky biarylphosphine ligand and a strong base are often required.[11]The carbon-halogen bond strength decreases from Cl to I, making the oxidative addition step more facile for heavier halogens.
Problem 2: Formation of Palladium Black
Possible Cause Troubleshooting Steps Scientific Rationale
Catalyst Agglomeration 1. Lower the reaction temperature: High temperatures can promote catalyst decomposition and aggregation. 2. Ensure adequate ligand concentration: A sufficient ligand-to-palladium ratio is crucial to stabilize the catalytic species in solution. 3. Improve stirring efficiency. Unstabilized Pd(0) species are prone to aggregation into catalytically inactive palladium black. Maintaining a well-ligated, soluble catalyst is key.
Unstable Precatalyst or Pd Source 1. Switch to a more stable precatalyst. 2. Ensure the Pd(0) source (e.g., Pd₂(dba)₃) is of high quality. The choice of palladium source can influence the stability of the active catalyst.[10]
Problem 3: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Steps Scientific Rationale
Atmospheric Contamination 1. Employ rigorous inert atmosphere techniques: Use a glovebox or Schlenk line for reaction setup. 2. Degas the reaction mixture thoroughly: Freeze-pump-thaw cycles or sparging with an inert gas are effective.Even trace amounts of oxygen and moisture can have a significant impact on catalyst performance, leading to variable results.[1]
Inaccurate Reagent Measurement 1. Calibrate balances regularly. 2. For small quantities of catalyst, prepare a stock solution in an anhydrous, deoxygenated solvent. Small variations in the loading of the catalyst or other critical reagents can lead to significant differences in reaction outcomes.
Lot-to-Lot Variability of Reagents 1. Source reagents from a reputable supplier. 2. If possible, use the same batch of critical reagents for a series of experiments. The purity of reagents, especially the catalyst, ligands, and base, can vary between batches and suppliers.

Visualizing Deactivation and Troubleshooting

Diagram 1: Catalyst Poisoning by Quinoline

This diagram illustrates the primary deactivation pathway where the quinoline nitrogen coordinates to the palladium center, forming a stable, off-cycle complex.

G Active_Catalyst Active Pd(0)L Catalyst Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Inactive_Complex Inactive [Pd(quinoline)L] Complex (Poisoned Catalyst) Active_Catalyst->Inactive_Complex Coordination Catalytic_Cycle->Active_Catalyst Regenerates Quinoline Quinoline (Substrate/Product) Quinoline->Inactive_Complex

Caption: Catalyst poisoning by quinoline coordination.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve issues of low reaction yield.

G Start Low/No Yield in Quinoline Cross-Coupling Check_Inertness Verify Inert Atmosphere & Reagent Purity Start->Check_Inertness Check_Inertness->Start Contamination Found & Fixed Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Check_Inertness->Optimize_Ligand Conditions OK Optimize_Base Screen Bases (e.g., K3PO4, Cs2CO3, KOtBu) Optimize_Ligand->Optimize_Base No Improvement Success Successful Reaction Optimize_Ligand->Success Improvement Optimize_Temp Vary Reaction Temperature Optimize_Base->Optimize_Temp No Improvement Optimize_Base->Success Improvement Optimize_Temp->Success Improvement

Caption: Troubleshooting workflow for low reaction yields.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add 3-bromoquinoline (1.0 equivalent).

    • Add the anhydrous, deoxygenated solvent system (e.g., a mixture of 1,4-dioxane and water, 5:1).[9]

  • Reaction Execution:

    • Degas the resulting mixture by bubbling argon through the solution for 15 minutes.[9]

    • Place the sealed tube in a preheated oil bath at 90-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination of 4-Chloroquinoline

This reaction is often more challenging and requires a highly active catalyst system.

  • Reaction Setup:

    • In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.5 equivalents) to an oven-dried Schlenk tube.

    • Add 4-chloroquinoline (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

    • Add anhydrous, deoxygenated toluene or dioxane.

  • Reaction Execution:

    • Seal the tube and remove it from the glovebox.

    • Place the tube in a preheated oil bath at 100-120 °C.

    • Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify by column chromatography.

By systematically addressing these common issues and employing robust experimental techniques, researchers can successfully overcome the challenges associated with catalyst deactivation in the cross-coupling of halogenated quinolines, enabling the efficient synthesis of these valuable compounds.

References

  • Benchchem. Technical Support Center: Suzuki Coupling with Haloquinolines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7orePRsaSUvWoPaas3IG7cgBptj3XOO7FUthtCNC5vZZuLZSQXMivxe3EZVdOMq-Et2Z17Nk_gByBwLvlw6ANKOP5vjI787XST6h3r-2rCsv13wIOTh2UroEtVkds5SOxQ451NX9l_nqF7q3H28fciKceOmDg1mB_n6WsRZ-ZumuT086g87MObzdwpRt9uhNdRQGtkb0y3jo=]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
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  • Shanahan, R. M., et al. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31971802/]
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Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Quinolines

Welcome to the Technical Support Center for the synthesis of substituted quinolines. This resource is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted quinolines. This resource is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning quinoline synthesis from the laboratory bench to pilot plant and beyond. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis at scale is often fraught with challenges that can impact yield, purity, and safety.[1][2][3]

This guide provides practical, field-proven insights through a detailed Troubleshooting Guide and a comprehensive FAQ section. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the scale-up of these critical heterocyclic compounds.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the scale-up of substituted quinoline synthesis. Each problem is presented with potential causes and actionable solutions.

Problem 1: Uncontrolled Exothermic Reaction, Especially in Skraup or Doebner-von Miller Syntheses

Symptom: A rapid, difficult-to-control temperature increase in the reactor, potentially leading to a runaway reaction, excessive pressure build-up, and significant tar formation.[4][5][6]

Potential Causes:

  • Highly Exothermic Nature: The Skraup and Doebner-von Miller reactions are notoriously exothermic, driven by the dehydration of glycerol to acrolein and subsequent condensation and cyclization steps.[3][4][7] The heat generated can quickly overwhelm the cooling capacity of a large reactor, as the surface-area-to-volume ratio decreases significantly upon scale-up.[8][9]

  • Rapid Reagent Addition: Adding reagents, particularly the strong acid catalyst, too quickly can trigger a sudden and violent reaction.[5]

  • Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the reaction rate is much higher, initiating a thermal runaway.[10]

Suggested Solutions:

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is a classic and effective strategy to tame the violence of the Skraup reaction.[5][6] Ferrous sulfate is thought to act as an oxygen carrier, smoothing the oxidation step.[6]

  • Controlled Reagent Addition: Implement a slow, controlled addition of the acid catalyst or other reactive components.[8] For larger scale operations, consider using a dosing pump with a feedback loop connected to a temperature probe in the reactor.

  • Process Engineering Controls:

    • Ensure the reactor is equipped with an adequate cooling system (e.g., jacket cooling, external heat exchanger).[10][11]

    • Optimize the stirring rate and impeller design to ensure efficient heat dissipation and homogeneity.[10]

    • Consider a semi-batch process where one of the reactants is added gradually over time.

  • Alternative Chemistries: For some applications, transitioning to a less exothermic synthetic route, such as a modern transition-metal-catalyzed cyclization, may be a viable long-term solution.[12][13]

Problem 2: Low Yield and Significant Tar/Polymer Formation

Symptom: The crude product is a dark, viscous, or solid tar-like substance, making isolation of the desired quinoline difficult and resulting in poor overall yield. This is a common issue in acid-catalyzed reactions like the Doebner-von Miller synthesis.[5][14]

Potential Causes:

  • Acid-Catalyzed Polymerization: α,β-Unsaturated aldehydes or ketones, which are key intermediates or starting materials, are prone to polymerization under the strong acidic conditions required for the reaction.[14][15]

  • High Reaction Temperatures: Excessive heat, either from external heating or an uncontrolled exotherm, can accelerate side reactions and decomposition pathways, leading to tar formation.[6][15]

  • Reactive Intermediates: Highly reactive intermediates can self-condense or react with other species in the reaction mixture to form complex polymeric byproducts.

Suggested Solutions:

  • Temperature Optimization: Carefully control the reaction temperature. It may be beneficial to initiate the reaction at a lower temperature and then gradually increase it.[15]

  • Modified Reagent Addition: A slow, portion-wise addition of the carbonyl compound can help maintain a low instantaneous concentration, thus minimizing polymerization.[15]

  • Biphasic Reaction Medium: Sequestering the sensitive carbonyl compound in an organic phase can significantly reduce its polymerization in the acidic aqueous phase.[5][15]

  • Use of Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal hydrolyzes in situ to generate the reactive aldehyde under acidic conditions.[15]

Problem 3: Poor Regioselectivity in Combes or Friedländer Syntheses

Symptom: Formation of a mixture of positional isomers when using unsymmetrical ketones or anilines, complicating purification and reducing the yield of the desired product.[3][4]

Potential Causes:

  • Steric and Electronic Effects: The cyclization step in these syntheses is governed by the steric and electronic properties of the substituents on both the aniline and the carbonyl compound. In the Combes synthesis, steric hindrance can influence the rate-determining electrophilic aromatic annulation.[4]

  • Reaction Conditions: Temperature and the choice of catalyst can influence the ratio of isomers formed.

Suggested Solutions:

  • Catalyst Selection: In acid-catalyzed reactions like the Combes synthesis, switching from a strong protic acid like sulfuric acid to a milder acid or a Lewis acid may alter the regioselectivity.[4] For the Friedländer synthesis, a range of acid and base catalysts can be employed to optimize for the desired isomer.[3]

  • Strategic Starting Material Selection: If possible, choose starting materials that favor the formation of the desired isomer. For example, in the Combes synthesis, using a less sterically hindered β-diketone can improve yields.[4]

  • Modified Synthetic Routes: For challenging cases, a different synthetic strategy that offers better regiocontrol might be necessary. For instance, the Doebner-von Miller reaction can be modified to favor the formation of 4-substituted quinolines by using γ-aryl-β,γ-unsaturated α-ketoesters.[16]

Problem 4: Difficulties in Product Isolation and Purification at Scale

Symptom: The desired quinoline derivative is challenging to separate from starting materials, byproducts (especially tar), and isomeric impurities, leading to low purity and recovery.

Potential Causes:

  • Physical Properties of the Crude Product: The presence of tar and other viscous materials can physically trap the product, making extraction and filtration inefficient.[17]

  • Similar Physicochemical Properties: The desired product and its impurities (e.g., regioisomers) may have very similar solubility and chromatographic behavior, making separation by standard techniques difficult.[17]

  • Product Solubility: The product may have poor solubility in common crystallization solvents or may "crash out" of solution during workup, leading to the formation of amorphous solids with trapped impurities.

Suggested Solutions:

Purification TechniqueApplication and Optimization Notes
Steam Distillation Highly effective for removing volatile quinolines from non-volatile tars and inorganic salts, especially after a Skraup synthesis.[6]
Acid-Base Extraction Exploit the basicity of the quinoline nitrogen. The crude product can be dissolved in an organic solvent and washed with aqueous acid to extract the quinoline as a salt. The aqueous layer is then basified to regenerate the free base, which can be extracted back into an organic solvent.[15]
Crystallization Often the most effective method for achieving high purity at scale. Screening for suitable solvent systems is critical. Formation of a salt (e.g., hydrochloride or picrate) can sometimes facilitate the formation of a highly crystalline solid that is easier to purify.[4]
Column Chromatography While effective at the lab scale, it can be expensive and time-consuming at an industrial scale. It is typically reserved for high-value products or when other methods fail to provide the required purity.[4][17]

Protocol for Optimizing Crystallization at Scale:

  • Solvent Screening: Use a small amount of the crude product to test its solubility in a range of solvents at both room temperature and elevated temperatures. Ideal solvents will show high solubility at high temperatures and low solubility at low temperatures.

  • Anti-Solvent Addition: If a single solvent system is not effective, explore anti-solvent crystallization. Dissolve the product in a good solvent and then slowly add a miscible anti-solvent in which the product is insoluble.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for the formation of larger, purer crystals.

  • Seeding: Introducing a small amount of pure crystalline product (seed crystals) to a supersaturated solution can promote controlled crystallization and prevent oiling out.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when scaling up a quinoline synthesis, particularly the Skraup reaction?

A1: The primary safety concerns are managing the strong exotherm and the use of hazardous materials.[8] Key considerations include:

  • Thermal Hazard Assessment: Before any scale-up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the heat of reaction and the potential for a thermal runaway.[10]

  • Pressure Management: The reaction vessel must be able to withstand the potential pressure increase from the reaction, and a properly sized pressure relief system is essential.[10]

  • Reagent Handling: Many reagents used, such as concentrated sulfuric acid and nitrobenzene, are highly corrosive and toxic. Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed transfer systems) are in place.

  • Quenching and Emergency Procedures: Have a well-defined and tested emergency procedure, including a quenching protocol to stop the reaction in case of a runaway.

Q2: How do I choose an appropriate solvent for a large-scale quinoline synthesis and workup?

A2: Solvent selection at scale is a multi-faceted decision that balances technical performance with safety, environmental, and economic factors.[18][19]

  • Technical Performance: The solvent must be suitable for the reaction chemistry, providing good solubility for reactants while not interfering with the reaction. For workup and purification, the solvent system should allow for efficient extraction and crystallization.[18][20]

  • Safety: Consider the flammability, toxicity, and flash point of the solvent.[19] Avoid using solvents with high vapor pressures that can increase the risk of fire or explosion.

  • Environmental Impact: Opt for "greener" solvents where possible. Consider factors like biodegradability, potential for recycling, and environmental impact.[2][19] Many solvent selection guides are available to aid in this process.[21]

  • Economic Viability: The cost and availability of the solvent are critical considerations for large-scale manufacturing.[18]

  • Regulatory Compliance: Ensure the chosen solvent complies with relevant regulations (e.g., REACH).[19]

Q3: What is impurity profiling and why is it critical in the scale-up of quinoline synthesis for pharmaceutical applications?

A3: Impurity profiling is the identification, quantification, and characterization of all impurities present in a drug substance.[22][23] It is a regulatory requirement and crucial for ensuring the safety and efficacy of the final pharmaceutical product.[23][24]

  • Why it's critical:

    • Safety: Impurities can be toxic, even at low levels.

    • Efficacy: Impurities can reduce the effectiveness of the Active Pharmaceutical Ingredient (API).

    • Process Control: Understanding how and when impurities are formed allows for the optimization of reaction conditions to minimize their presence.[22]

    • Regulatory Approval: Regulatory bodies like the FDA and EMA have strict guidelines on the levels and types of impurities allowed in a drug substance.[22][23]

  • Common Impurities in Quinoline Synthesis:

    • Unreacted starting materials.[17]

    • Isomeric byproducts.[17]

    • Polymeric or tarry materials.[17]

    • Byproducts from the oxidizing agent (e.g., reduction products of nitrobenzene).[17]

Q4: My Friedländer synthesis is not working or giving very low yields at a larger scale. What should I investigate?

A4: Low yields in a scaled-up Friedländer synthesis can often be attributed to degradation under harsh conditions or incomplete reaction.[4]

  • Harsh Conditions: High temperatures or the use of strong acids/bases can lead to the degradation of sensitive starting materials or the product itself.[4] Consider using milder catalysts or solvents. Modern variations of the Friedländer synthesis utilize a wide range of catalysts, including ionic liquids and metal catalysts, which can offer milder reaction conditions.[3][12]

  • Catalyst Deactivation: If using a heterogeneous catalyst, ensure it is not being poisoned by impurities in the starting materials or byproducts.

  • Reaction Monitoring: Use an analytical technique like TLC or HPLC to monitor the reaction progress. This will help determine if the reaction is stalling or if the product is degrading over time.

  • Water Removal: The Friedländer synthesis is a condensation reaction that produces water. At scale, the accumulation of water can inhibit the reaction. Consider using a Dean-Stark trap or a drying agent if compatible with the reaction conditions.

Part 3: Visualizations

Experimental Workflow: Troubleshooting a Low-Yield Quinoline Synthesis

G start Low Yield or No Product in Quinoline Synthesis check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents monitor_reaction Monitor Reaction Progress (TLC, HPLC, etc.) check_reagents->monitor_reaction reaction_stalled Reaction Stalled? monitor_reaction->reaction_stalled product_degradation Product Degrading? reaction_stalled->product_degradation No optimize_catalyst Optimize Catalyst Type and Loading reaction_stalled->optimize_catalyst Yes optimize_temp Optimize Temperature and Reaction Time product_degradation->optimize_temp Yes workup_issue Investigate Work-up and Isolation Procedure product_degradation->workup_issue No optimize_temp->monitor_reaction optimize_catalyst->monitor_reaction impurity_analysis Analyze Impurity Profile (LC-MS, NMR) workup_issue->impurity_analysis purification_dev Develop Robust Purification Method impurity_analysis->purification_dev success Improved Yield and Purity purification_dev->success

Caption: Decision tree for troubleshooting low-yield issues.

Logical Relationships: Key Parameters for Scale-Up Success

G ScaleUp Successful Scale-Up Thermo Thermal Management ScaleUp->Thermo Mixing Mixing & Mass Transfer ScaleUp->Mixing Kinetics Reaction Kinetics ScaleUp->Kinetics Purification Isolation & Purification ScaleUp->Purification Safety Process Safety Thermo->Safety Mixing->Thermo Mixing->Kinetics Purity Impurity Control Kinetics->Purity Purification->Purity

Caption: Interplay of critical parameters in process scale-up.

References

  • Scale-up of Chemical Processes. IChemE.
  • Recent advances in the synthesis of quinolines: a review. RSC Publishing.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Technical Support Center: Troubleshooting Low Conversion R
  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Important points to be considered for selecting solvents in different applic
  • common impurities in 6-Chloroquinoline synthesis and their removal. Benchchem.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • What Factors Are Taken Into Consider
  • Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics.
  • Optimization of Reactor Design For Exothermic Reactions. Scribd.
  • green solvent selection guides. SciSpace.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Impurity Profiling of Chemical Reactions. Mettler Toledo.
  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Improving the regioselectivity of the Doebner-Miller reaction. Benchchem.
  • Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Chloroquinolines

Welcome to the technical support center for the amination of 2-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of this important transformation, ensuring both scientific rigor and practical success in your experiments.

Troubleshooting Guide: Common Issues and Solutions

The palladium-catalyzed amination of 2-chloroquinolines, often employing Buchwald-Hartwig conditions, is a powerful method for C-N bond formation. However, like many cross-coupling reactions, it can be sensitive to various parameters.[1][2] Below is a table summarizing common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate combination. 3. Incorrect Base: The base may be too weak to deprotonate the amine or the palladium-amine complex, or it may be insoluble.[3][4] 4. Poor Solvent Choice: The solvent may not be appropriate for the reaction temperature or may not adequately dissolve the reactants and catalyst.[4] 5. Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier.1. Use a pre-catalyst that readily forms the active Pd(0) species upon exposure to a base.[4] Ensure solvents are rigorously degassed to prevent oxidation of the catalyst. 2. For sterically hindered amines or challenging couplings, consider using bulky, electron-rich phosphine ligands like DavePhos or BINAP.[5][6] Screen a variety of ligands to find the optimal one for your system. 3. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[4] For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used, though they may require higher temperatures.[4][7] Ensure the base has good solubility in the reaction solvent. 4. Toluene and dioxane are common solvents.[3][4] For substrates with poor solubility, consider a mixture of solvents. Ensure the solvent is anhydrous. 5. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes improve yields and reduce reaction times.[8][9]
Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: This can be a competing pathway, especially with primary amines, leading to the formation of the dehalogenated quinoline and an imine.[2] 2. Reaction with Solvent: Some amide solvents like DMF can act as an amine source at high temperatures, leading to undesired N,N-dimethylaminoquinoline.[10]1. Use a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich ligands are often beneficial. 2. Avoid using amide solvents at high temperatures if this side reaction is observed. If an amide solvent is necessary, try to run the reaction at the lowest possible temperature.
Inconsistent Results 1. Atmosphere Control: The catalyst can be sensitive to oxygen and moisture. 2. Reagent Purity: Impurities in the starting materials, solvent, or base can inhibit the catalyst.1. While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility. 2. Use high-purity, anhydrous solvents and reagents. Ensure the 2-chloroquinoline and amine starting materials are pure.
Difficulty with Specific Substrates 1. Sterically Hindered Amines: Bulky amines can be challenging nucleophiles. 2. Heteroaromatic Amines: These can be difficult substrates and may require specific ligand and base combinations.[4]1. Employ more sterically demanding and electron-rich ligands to facilitate the coupling. Higher reaction temperatures may also be necessary.[5] 2. A thorough screening of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often required for these challenging substrates.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal palladium catalyst and ligand for my amination reaction?

A1: The choice of catalyst and ligand is crucial for a successful amination of 2-chloroquinolines.

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) species. Using a pre-catalyst, which is a stable Pd(II) complex that readily forms the active Pd(0) catalyst in the presence of a base, can lead to more reliable results.[4]

  • Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.

    • For general applications: Biaryl phosphine ligands are often a good starting point.

    • For sterically hindered substrates: Bulky, electron-rich ligands such as DavePhos or BINAP have shown success in the amination of dichloroquinolines with sterically demanding amines.[5][6]

    • For challenging couplings: A screening of different ligand classes may be necessary to identify the optimal one for your specific substrate combination.

Q2: What is the role of the base in the Buchwald-Hartwig amination, and how do I choose the right one?

A2: The base has multiple critical functions in the Buchwald-Hartwig amination cycle. It is required to deprotonate the amine, facilitating its coordination to the palladium center, and to deprotonate the resulting palladium-amine complex to form the key palladium-amido intermediate that undergoes reductive elimination.

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often very effective.[4] However, these strong bases may not be compatible with substrates containing sensitive functional groups.[11]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are good alternatives.[4][7] These bases often have good solubility in common reaction solvents. The unique properties of the cesium cation, such as its large ionic radius and high polarizability, can contribute to excellent conversions.[7]

  • Solvent Considerations: The choice of base can also be influenced by the solvent. In nonpolar solvents, an anionic base is generally required.[3]

Q3: Is it necessary to perform the amination of 2-chloroquinolines under an inert atmosphere?

A3: While not always strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for reproducibility. The Pd(0) catalyst is susceptible to oxidation, which can lead to catalyst deactivation and inconsistent results. Rigorously degassing the solvent prior to use is a critical step to remove dissolved oxygen.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the progress of the reaction.

  • TLC: This is a quick and easy way to visualize the consumption of the starting materials and the formation of the product.

  • LC-MS: This provides more detailed information, including the mass of the product to confirm its identity and the relative amounts of starting materials and products to gauge the reaction's conversion.

It is advisable to take time points to track the reaction's progress and determine when it has reached completion.

Q5: What are some common side reactions, and how can they be minimized?

A5: Besides the desired amination, a few side reactions can occur:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It can be a significant side reaction, particularly with primary amines, due to a competing β-hydride elimination pathway from the palladium-amido intermediate.[2] Using bulky ligands that favor reductive elimination can help to minimize this side reaction.

  • Reaction with Amide Solvents: At elevated temperatures, amide solvents such as N,N-dimethylformamide (DMF) can decompose and act as an amine source, leading to the formation of the N,N-dimethylaminated quinoline.[10] If this is observed, it is best to switch to a non-amide solvent or run the reaction at a lower temperature.

  • Dimerization or Polymerization: In some cases, self-coupling of the starting materials or product can occur. Optimizing the reaction conditions, such as catalyst loading and temperature, can help to minimize these side reactions.

Visualizations

Experimental Workflow

The following diagram outlines a general workflow for setting up the amination of 2-chloroquinolines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry and degas solvent B Weigh 2-chloroquinoline, amine, base, palladium catalyst, and ligand in a dry flask A->B C Add solvent to the flask under an inert atmosphere B->C D Heat the reaction mixture to the desired temperature with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool the reaction mixture E->F Upon completion G Filter to remove solids F->G H Extract and wash the organic layer G->H I Dry and concentrate the organic layer H->I J Purify the crude product by column chromatography I->J

Caption: General experimental workflow for the amination of 2-chloroquinolines.

Troubleshooting Decision Tree

This decision tree can guide you through troubleshooting a problematic reaction.

G Start Low or No Product Formation Q1 Is the catalyst a pre-catalyst? Start->Q1 A1_yes Check Base and Ligand Q1->A1_yes Yes A1_no Consider using a pre-catalyst Q1->A1_no No Q2 Is the base strong enough and soluble? A1_yes->Q2 A1_no->Q2 A2_yes Screen Different Ligands Q2->A2_yes Yes A2_no Switch to a stronger or more soluble base (e.g., NaOtBu, Cs₂CO₃) Q2->A2_no No Q3 Is the reaction temperature optimal? A2_yes->Q3 A2_no->Q3 A3_yes Check for side reactions (e.g., hydrodehalogenation) Q3->A3_yes Yes A3_no Increase temperature or consider microwave heating Q3->A3_no No End Consult further literature for specific substrate A3_yes->End A3_no->End

Caption: A decision tree for troubleshooting the amination of 2-chloroquinolines.

Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle can help in making informed decisions about reaction conditions.

G Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_halide L₂Pd(II)(Ar)X OA->PdII_halide Amine_coord Amine Coordination PdII_halide->Amine_coord R₂NH PdII_amine [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine_coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_amido RE Reductive Elimination PdII_amido->RE RE->Pd0 Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7066-7097. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Gierczyk, B., Gzella, A., & Eitner, K. (2003). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Journal of the Chinese Chemical Society, 50(5), 1083-1088. [Link]

  • Smith, A. B., et al. (2008). Molecular Structure of Quinolin-1-(2-quinolyl)-2-one mesitylimine: An Unusual Amination Product of 2,4,6-Trimethylaniline and 2-Chloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. [Link]

  • Abdel-Wahab, B. F. (2018). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 15(4), 289-301. [Link]

  • Reddy, K. S., et al. (2012). A facile, efficient and reliable access for the synthesis of an array of 4-methyl-7-(alkyl/aryl/heteroaryl) amino and amido coumarins. Tetrahedron Letters, 53(45), 6065-6069. [Link]

  • Krasnovskaya, O. O., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096–2109. [Link]

  • Lee, Y. J., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. [Link]

  • Krasnovskaya, O. O., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]

  • Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Reddy, T. R., et al. (2020). A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. Advanced Synthesis & Catalysis, 362(24), 5695-5701. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7066-7097. [Link]

  • Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • GSK. (n.d.). Use of base metals in Buchwald-Hartwig coupling. GSK. [Link]

  • Akkoç, S., et al. (2015). Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides. Catalysis Letters, 145, 1217-1224. [Link]

  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557. [Link]

  • Al-Obaid, A. M., et al. (2011). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Saudi Chemical Society, 15(3), 273-278. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • Mahran, M. R. H., et al. (2016). Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines and Active Methylene Compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(3), 369-373. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Lee, Y. J., et al. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884-7886. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Pan, W., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1059. [Link]

  • ResearchGate. (2013). How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry? ResearchGate. [Link]

  • Kumar, A., et al. (2021). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. Bioorganic & Medicinal Chemistry, 30, 115939. [Link]

Sources

Optimization

How to improve the solubility of quinoline-based compounds for biological assays

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with quinoline-based compounds. This resource provides in-depth troubleshooting guides and frequently asked q...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with quinoline-based compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges commonly encountered during biological assays.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility of quinoline-based compounds.

Q1: Why are many of my quinoline-based compounds poorly soluble in aqueous buffers?

The quinoline scaffold, a bicyclic aromatic heterocycle, is inherently hydrophobic. For a solid compound to dissolve, the energy required to break its crystal lattice structure must be overcome by the energy released upon solvation.[1] With quinoline derivatives, the strong intermolecular forces in the solid state combined with their non-polar nature often result in low aqueous solubility.[1][2] Furthermore, structural modifications aimed at enhancing biological activity, such as adding lipophilic groups, frequently exacerbate this solubility issue.[3]

Q2: I dissolve my compound in 100% DMSO, but it precipitates immediately when I dilute it into my assay buffer. What is happening?

This common phenomenon is known as "solvent-shifting" or "crashing out."[2] Your compound is highly soluble in the organic solvent (DMSO), but its solubility is much lower in the predominantly aqueous environment of your assay buffer. When the concentrated DMSO stock is rapidly diluted, the compound finds itself in an unfavorable solvent environment, causing it to exceed its solubility limit and precipitate.[2] The key is to ensure the final concentrations of both the compound and the DMSO are low enough to maintain solubility in the final assay medium.

Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?

As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%.[2][4] Higher concentrations of DMSO can lead to solvent-induced artifacts or direct cellular toxicity, confounding your experimental results.[5] It is always best practice to run a preliminary experiment to determine the DMSO tolerance of your specific cell line or assay system.

Q4: What are the most common and effective methods to increase the solubility of quinoline compounds for in vitro assays?

Several well-established techniques can be employed. The choice depends on the specific properties of your quinoline derivative and the constraints of your biological assay.[1][4] The most common approaches are:

  • pH Adjustment: Leveraging the basicity of the quinoline nitrogen to form more soluble salts.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[6]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic compound within a cyclodextrin molecule to form a water-soluble complex.[7][8]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the compound.[9]

II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This guide provides a logical workflow for diagnosing and solving solubility problems encountered during your experiments.

Workflow for Troubleshooting Compound Precipitation

This diagram outlines the decision-making process when you encounter a solubility issue with your quinoline-based compound.

G start Precipitation Observed in Assay Well check_stock Step 1: Inspect DMSO Stock Solution start->check_stock stock_precip Is there precipitate in the stock? check_stock->stock_precip remake_stock Action: Remake stock. Consider lower concentration. Use gentle warming/sonication. stock_precip->remake_stock Yes check_dilution Step 2: Evaluate Dilution Protocol stock_precip->check_dilution No final_dmso Is final DMSO concentration >0.5%? check_dilution->final_dmso reduce_dmso Action: Lower final DMSO concentration. Use serial dilutions in buffer. final_dmso->reduce_dmso Yes advanced_methods Step 3: Employ Advanced Solubilization Methods final_dmso->advanced_methods No ph_adjust Option A: pH Adjustment advanced_methods->ph_adjust cosolvent Option B: Use Co-solvents advanced_methods->cosolvent cyclodextrin Option C: Cyclodextrin Complexation advanced_methods->cyclodextrin

Caption: Decision tree for troubleshooting compound precipitation.

Issue 1: My compound has precipitated in its high-concentration DMSO stock tube.

Screening compounds are often stored at high concentrations (10-100 mM) in DMSO, and precipitation can occur over time, especially after freeze-thaw cycles.[10][11][12] Water absorption by DMSO can also significantly decrease the solubility of stored compounds.[13]

Troubleshooting Steps:

  • Attempt Re-solubilization: Before discarding, gently warm the stock solution to 37°C and use a vortex or sonicator to try and bring the compound back into solution.[5]

  • Verify Concentration: If the compound re-dissolves, consider that the initial concentration may have been too high. If it does not, the stock is unreliable.

  • Prepare Fresh Stock: Make a new stock solution. If precipitation reoccurs, prepare the stock at a lower, more stable concentration (e.g., 10 mM instead of 100 mM).[5]

  • Storage Best Practices: Store DMSO stocks in tightly sealed containers with desiccant to minimize water absorption. Aliquot stocks to reduce the number of freeze-thaw cycles for the master solution.[13]

Issue 2: My compound is soluble in the DMSO stock but precipitates upon dilution into the aqueous assay buffer.

This is the classic solvent-shifting problem.[2] Even if the final DMSO concentration is low, the method of dilution can cause localized high concentrations of the compound, leading to precipitation.

Troubleshooting Steps:

  • Optimize Dilution Technique: Instead of a single, large dilution step, perform a serial dilution. For example, first, dilute the 100% DMSO stock into an intermediate solution containing a higher percentage of co-solvent or buffer, then perform the final dilution into the assay medium. This gradual change in solvent polarity can prevent the compound from crashing out.

  • Reduce Final DMSO Concentration: The most straightforward approach is to lower the final concentration of DMSO in your assay to a level that is well-tolerated and maintains solubility (e.g., aim for ≤0.1%).[1]

  • Incorporate a Co-solvent: If reducing DMSO alone is insufficient, consider including another less toxic, water-miscible organic solvent in your final assay buffer.[1][14]

III. Advanced Solubilization Protocols

If basic troubleshooting fails, the following methods can be employed. It is critical to validate that the chosen method does not interfere with the biological assay.

Method A: pH Modification

Causality: The quinoline ring contains a basic nitrogen atom. The pKa of quinoline itself is approximately 4.9.[15][16] By lowering the pH of the buffer to at least one or two units below the pKa of your specific quinoline derivative, the nitrogen atom becomes protonated. This forms a salt, which is typically much more soluble in aqueous media than the neutral free base form.[15][16][17]

Experimental Protocol:

  • Determine pKa: If possible, determine the pKa of your specific quinoline derivative (experimentally or via computational prediction).

  • Prepare Acidic Buffer: Prepare your assay buffer at a pH value that is 1-2 units below the compound's pKa (e.g., pH 3.0-4.0 for a compound with a pKa of 5.0).

  • Dissolve Compound: Attempt to dissolve the compound directly in this acidic buffer. Alternatively, dilute a DMSO stock into the acidic buffer.

  • Assay Compatibility Check (Critical): Before proceeding with your main experiment, run a control to ensure that the acidic pH does not adversely affect your protein's activity, cell viability, or other assay components.

Method B: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] The hydrophobic quinoline molecule (the "guest") can be encapsulated within the non-polar cavity of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[7][18] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[8][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical applications due to its high solubility and low toxicity.[20]

Mechanism of Cyclodextrin Encapsulation

Caption: Encapsulation of a hydrophobic guest by a cyclodextrin host.

Experimental Protocol:

  • Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).[1]

  • Add Compound: Add an excess amount of your solid quinoline compound to the HP-β-CD solution.

  • Equilibrate: Vigorously shake or stir the mixture at room temperature for 24-48 hours to allow the inclusion complex to form.[1]

  • Remove Excess Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm filter to remove any undissolved solid.

  • Determine Concentration: The clear supernatant now contains your solubilized compound. The final concentration must be determined analytically (e.g., via HPLC-UV or mass spectrometry).

  • Assay Compatibility Check: Run a control experiment with just the HP-β-CD solution to ensure it does not interfere with your assay.

Summary of Solubilization Techniques

The table below provides a comparative overview of the primary methods for enhancing the solubility of quinoline-based compounds.

MethodMechanism of ActionTypical Starting PointAdvantagesPotential Pitfalls & Assay Interference
pH Adjustment Protonation of the basic quinoline nitrogen to form a more soluble salt.[15]Adjust buffer pH to 1-2 units below compound pKa.Simple, inexpensive, and can lead to significant solubility increases.pH change can alter protein activity, cell viability, or compound stability.
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[6][21]Final concentration of 1-5% for solvents like PEG 400, propylene glycol.Easy to implement; a wide range of biocompatible solvents are available.Co-solvents can have their own biological effects or interfere with protein structure at higher concentrations.[22]
Cyclodextrins Encapsulation of the hydrophobic compound within the cyclodextrin's non-polar cavity.[8]1-10% (w/v) HP-β-CD solution.High solubilizing capacity, generally low toxicity, and can improve compound stability.[23]May interfere with assays involving membranes; can extract cholesterol from cell walls.[19]
Surfactants Formation of micelles that encapsulate the hydrophobic compound in their core.[9]0.01-0.1% for non-ionic surfactants like Tween® 80 or Polysorbate 20.Effective at low concentrations.Can denature proteins, disrupt cell membranes, and interfere with some assay detection methods.[9]

IV. References

  • Vertex AI Search. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 105.

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 448-469.

  • Yuliani, S. H., & Hartini, Y. S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 11(2), 123-131.

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

  • Mishra, D. S. (1991). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest Dissertations Publishing.

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.

  • BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

  • BenchChem. (2025). Overcoming low solubility of 6-methoxyquinolin-2(1H)-one in aqueous buffers for bioassays.

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.

  • Georgiou, C. D., Zisimopoulou, M. A., & Eliopoulos, E. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14570–14586.

  • Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.

  • Creative Biolabs. (n.d.). Solubility Assessment Service.

  • Chen, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56212.

  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 393(1-2), 1–4.

  • MDPI. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.

  • BenchChem. (2025). Technical Support Center: Overcoming Isoderrone Precipitation in Aqueous Buffers.

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?

  • ChemRxiv. (2025). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water.

  • Journal of Drug Delivery and Therapeutics. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.

  • Popa, M. I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Materials (Basel), 16(13), 4735.

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?

  • International Journal of Pharmaceutical and Life Sciences. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.

  • García, A., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 27(3), 1133.

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.

  • ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.

  • Bandyopadhyay, S., et al. (2012). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 116(11), 3563–3570.

  • Google Patents. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

  • Reddit. (2022). How to tackle compound solubility issue.

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.

  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.

  • Drug Delivery Leader. (n.d.). Formulation Development Strategy For Early Phase Human Studies.

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.

  • Journal of Al-Nahrain University. (2016). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

Sources

Troubleshooting

Minimizing byproduct formation in the Vilsmeier-Haack formylation of acetanilides

Technical Support Center: Vilsmeier-Haack Formylation of Acetanilides From the desk of the Senior Application Scientist Welcome to the technical support center for the Vilsmeier-Haack formylation of acetanilides. This re...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vilsmeier-Haack Formylation of Acetanilides

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack formylation of acetanilides. This reaction is a powerful tool for introducing a formyl group onto an activated aromatic ring, a critical step in the synthesis of numerous pharmaceutical intermediates and fine chemicals. However, like any electrophilic aromatic substitution, its success hinges on precise control over reaction conditions to maximize the yield of the desired product while minimizing byproduct formation.

This guide is structured to provide direct answers to common challenges and offer deeper insights into troubleshooting complex issues encountered at the bench.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when undertaking the formylation of acetanilides.

Q1: What is the primary byproduct I should be concerned about?

The most common byproduct is the di-formylated acetanilide. The acetamido group is a strong activating group, making the product, p-acetamidobenzaldehyde, susceptible to a second formylation, typically at an ortho position relative to the activating group.

Q2: Why is strict temperature control so crucial for this reaction?

Temperature control is paramount for two main reasons. First, the formation of the Vilsmeier reagent (the chloroiminium ion) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is an exothermic process.[1] Uncontrolled temperature can lead to the decomposition of the reagent and the formation of colored polymeric impurities. Second, higher temperatures (e.g., > 80-90°C) significantly increase the rate of side reactions, especially di-formylation, thereby reducing the selectivity and yield of the desired mono-formylated product.[2]

Q3: What is the optimal molar ratio of Vilsmeier reagent to the acetanilide substrate?

A slight excess of the Vilsmeier reagent is generally recommended to ensure complete consumption of the starting material. A common starting point is a 1.5:1 molar ratio of the Vilsmeier reagent to the acetanilide.[2][3] Using a large excess can drive the formation of di-formylated byproducts.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting material, the product, and any significant byproducts. The product, being more polar than the starting acetanilide, will have a lower Rf value. Spotting the reaction mixture alongside the starting material will clearly show the conversion.

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

You've run the reaction, but TLC analysis shows mostly unreacted starting material.

  • Possible Cause A: Inactive or Decomposed Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive and should be prepared fresh (in situ) under anhydrous conditions.[4] The reaction between DMF and POCl₃ should be performed at low temperatures (0-5 °C) to prevent thermal decomposition.[2][5]

    • Solution:

      • Ensure your DMF is anhydrous. Use a fresh, sealed bottle or dry it over molecular sieves.

      • Add POCl₃ dropwise to the DMF while vigorously stirring in an ice bath to maintain a low temperature (< 5 °C).[2]

      • Allow the reagent to "pre-form" for about 30 minutes at low temperature before adding the acetanilide solution.

  • Possible Cause B: Insufficient Reaction Temperature or Time. While high temperatures are detrimental, the reaction may not proceed at all if the temperature is too low, especially for less activated acetanilides. The acetamido group is activating, but substrates with other deactivating groups may require more forcing conditions.

    • Solution: After the initial addition at low temperature, allow the reaction to warm to room temperature. If TLC shows slow conversion, gradually increase the temperature to 40-60 °C and monitor progress.[2] Reaction times can range from a few hours to overnight depending on the substrate's reactivity.[2][3]

Problem 2: Significant Byproduct Formation

Your reaction yields a complex mixture, with multiple spots on the TLC plate, making purification difficult.

  • Possible Cause A: Di-formylation. As mentioned, this is a common issue due to the high reactivity of the mono-formylated product.

    • Solution:

      • Stoichiometry Control: Avoid using a large excess of the Vilsmeier reagent. Stick to a ratio of approximately 1.5 equivalents.[3]

      • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating is a primary cause of di-formylation.[2]

  • Possible Cause B: Hydrolysis of Intermediates. The Vilsmeier reagent and the subsequent iminium salt intermediate are highly susceptible to hydrolysis.[6][7][8] Water contamination will consume the reagent and lead to unwanted side products.

    • Solution:

      • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Controlled Workup: The workup step, which involves hydrolysis of the iminium salt to the aldehyde, must be carefully controlled.[9] Quench the reaction mixture by pouring it slowly into a vigorously stirred mixture of ice and water.[1][2] This dissipates heat and ensures rapid, clean hydrolysis.

  • Possible Cause C: Formation of Colored Impurities. The appearance of dark green or blue colors often indicates the formation of dye-like byproducts or polymeric tars, which can result from excessive heat during the reaction or workup.[1]

    • Solution:

      • Strict Temperature Control: Maintain the recommended temperature ranges during both reagent formation and reaction.

      • Careful Quenching: During the aqueous workup, keep the temperature of the quenching solution low (below 20 °C) by adding ice as needed.[1] Neutralize the acidic mixture carefully with a base like sodium acetate or sodium hydroxide solution while maintaining the low temperature.[1][3]

Visual Troubleshooting Guide

This flowchart provides a logical path for diagnosing and resolving common issues during the Vilsmeier-Haack formylation of acetanilides.

G start Reaction Outcome Analysis (Post-TLC) low_yield Problem: Low or No Yield start->low_yield byproducts Problem: Significant Byproduct Formation start->byproducts cause_reagent Cause: Inactive Reagent? low_yield->cause_reagent Is starting material mostly unreacted? cause_conditions Cause: Insufficient Temp/Time? low_yield->cause_conditions Is conversion very slow? cause_diform Cause: Di-formylation? byproducts->cause_diform Is there a major spot with lower Rf than product? cause_hydrolysis Cause: Premature Hydrolysis? byproducts->cause_hydrolysis Was anhydrous technique compromised? cause_color Cause: Colored Impurities? byproducts->cause_color Did reaction or workup turn dark green/blue? sol_reagent Solution: • Use anhydrous DMF • Add POCl₃ at 0-5°C • Pre-form reagent cause_reagent->sol_reagent sol_conditions Solution: • Allow to warm to RT • Gently heat (40-60°C) • Monitor TLC for longer cause_conditions->sol_conditions sol_diform Solution: • Use ~1.5 eq. reagent • Maintain lowest possible temp. cause_diform->sol_diform sol_hydrolysis Solution: • Use dry glassware/solvents • Run under inert atmosphere cause_hydrolysis->sol_hydrolysis sol_color Solution: • Strict temp. control • Quench slowly into ice-water • Keep workup temp. < 20°C cause_color->sol_color

Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.

Experimental Protocols & Data

Standard Protocol: Synthesis of 4-Acetamidobenzaldehyde

This protocol provides a reliable starting point for the formylation of acetanilide.

1. Vilsmeier Reagent Preparation:

  • In a three-neck, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[2]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.

2. Formylation Reaction:

  • Dissolve acetanilide (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the acetanilide solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by TLC. If the reaction is sluggish, it may be gently heated to 50-60 °C.

3. Workup and Isolation:

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • In a separate large beaker, prepare a vigorously stirred solution of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice-water.[2]

  • Neutralize the solution to a pH of 6-7 by the slow addition of a saturated aqueous solution of sodium acetate or 1M NaOH.[1][3] Maintain a low temperature throughout the neutralization.

  • The product, 4-acetamidobenzaldehyde, will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete hydrolysis and precipitation.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture).

Table 1: Influence of Reaction Parameters on Outcome
ParameterConditionExpected OutcomeCommon Pitfalls
Temperature 0 °C to 60 °COptimal for mono-formylation of activated substrates.[6]Reaction may be too slow for less reactive substrates.
> 80 °CIncreased reaction rate.Promotes di-formylation and decomposition, leading to lower yield and purity.
Reagent Ratio 1.2 - 1.5 eq.Good conversion of starting material with minimal side reactions.[3]
(POCl₃:Substrate)> 2.0 eq.Forces reaction to completion.Significantly increases the risk of di-formylation.
Workup pH Acidic (pH < 5)Incomplete hydrolysis of the iminium salt intermediate.Product remains in solution as the salt, leading to low isolated yield.
Neutral (pH 6-8)Complete hydrolysis and precipitation of the aldehyde product.[1]
Basic (pH > 9)Can cause side reactions or degradation of the aldehyde product.

Mechanism Overview: Pathways to Products and Byproducts

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich acetanilide ring. The resulting iminium salt is hydrolyzed during workup to yield the final aldehyde.

G DMF DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reagent Formation (0-5°C) Acetanilide Acetanilide Iminium_Salt Aryl Iminium Salt Intermediate Acetanilide->Iminium_Salt Electrophilic Aromatic Substitution Vilsmeier_Reagent->Iminium_Salt Electrophilic Aromatic Substitution Byproduct Byproduct (Di-formylated Acetanilide) Vilsmeier_Reagent->Byproduct Second Formylation (High Temp / Excess Reagent) Product Desired Product (p-Acetamidobenzaldehyde) Iminium_Salt->Product Aqueous Workup (Hydrolysis) Product->Byproduct Second Formylation (High Temp / Excess Reagent)

Caption: Simplified reaction pathway showing product and byproduct formation.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chem-Station Int. Ed. Vilsmeier-Haack Reaction. (2014). Available from: [Link]

  • chemeurope.com. Vilsmeier-Haack reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • ChemTube3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. Available from: [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Org. Syn. Coll. Vol. 4, p.331 (1963); Vol. 32, p.42 (1952). Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). Available from: [Link]

  • Roohi, L., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-194 (2013). Available from: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]

  • Redamala, R., et al. UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(06) (2022). Available from: [Link]

  • International Journal of Current Advanced Research. Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Available from: [Link]

  • Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2004). Available from: [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack-Type C(sp2)-H Formylation of Indoles. Org. Syn. 2023, 100, 15-29. Available from: [Link]

  • Indian Journal of Chemistry. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (1998). Available from: [Link]

  • ResearchGate. Vilsmeier (‐Haack) reaction. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Chloro-6-fluoro-4-methylquinoline and Clinically Relevant Quinolines in Oncology Research

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure is a privileged pharmacophore, readily amenable to ch...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure is a privileged pharmacophore, readily amenable to chemical modification to achieve specific interactions with biological targets. In oncology, quinoline derivatives have been successfully developed into potent agents that interfere with critical pathways driving cancer cell proliferation, survival, and metastasis.[2]

This guide provides a comparative study of 2-Chloro-6-fluoro-4-methylquinoline, a representative of novel synthetic quinolines, against established, clinically relevant quinoline-based anticancer agents: Lenvatinib, Cabozantinib, and Tipifarnib. We will delve into their distinct mechanisms of action, compare their cytotoxic profiles, and provide the detailed experimental protocols necessary for their preclinical evaluation.

Part 1: Mechanistic Deep Dive - Targeting Key Cancer Pathways

A compound's true potential is defined by its mechanism of action. While many quinoline derivatives function as kinase inhibitors, their specific targets and downstream effects vary significantly.[3] This section dissects the molecular pathways modulated by our compounds of interest.

The Postulated Mechanism of 2-Chloro-6-fluoro-4-methylquinoline: PI3K/Akt Inhibition

While 2-Chloro-6-fluoro-4-methylquinoline is not an extensively studied compound, the anticancer activity of structurally similar quinoline-chalcone hybrids and other 2,4-disubstituted quinolines is often attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][4] This pathway is a central regulator of cell survival, proliferation, and growth, and its aberrant activation is a frequent event in many human cancers.[5][6][7]

Inhibition of this pathway by a novel agent like 2-Chloro-6-fluoro-4-methylquinoline would block downstream signaling, preventing the phosphorylation of key proteins involved in cell cycle progression and apoptosis suppression. This leads to cell cycle arrest, typically at the G2/M phase, and the induction of programmed cell death.[5][8]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis (e.g., Bad, Caspase-9) Akt->Apoptosis_Inhibition Inhibits Cell_Cycle_Progression Cell Cycle Progression (e.g., p27, GSK3β) Akt->Cell_Cycle_Progression Promotes Quinoline 2-Chloro-6-fluoro- 4-methylquinoline Quinoline->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: Postulated PI3K/Akt Pathway Inhibition.
Lenvatinib: Multi-Kinase Inhibition of Angiogenesis

Lenvatinib_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR 1/2/3 PLC PLCγ VEGFR->PLC RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K FGFR FGFR 1-4 FGFR->PLC FGFR->RAS FGFR->PI3K PKC PKC PLC->PKC Angiogenesis Angiogenesis (Proliferation, Migration) PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR

Figure 2: Lenvatinib's Anti-Angiogenic Mechanism.
Cabozantinib: Dual MET and VEGFR Inhibition

Cabozantinib is another multi-kinase inhibitor, but with a distinct target profile that includes VEGFR2 and c-MET.[14][15] The c-MET receptor and its ligand, HGF, play critical roles in oncogenesis, promoting proliferation, survival, and invasion.[16][17][18] Dysregulation of the c-MET pathway is implicated in numerous human cancers and is often associated with aggressive disease and metastasis.[16] By simultaneously inhibiting both VEGFR and c-MET, Cabozantinib not only blocks angiogenesis but also directly hinders tumor cell invasion and can overcome resistance mechanisms that arise from single-pathway inhibition.[14][19]

Cabozantinib_Pathway cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell Cabozantinib Cabozantinib cMET c-MET Cabozantinib->cMET VEGFR2 VEGFR2 Cabozantinib->VEGFR2 RAS_T RAS cMET->RAS_T PI3K_T PI3K cMET->PI3K_T Invasion Invasion & Metastasis RAS_T->Invasion Proliferation Proliferation & Survival PI3K_T->Proliferation RAS_E RAS VEGFR2->RAS_E PI3K_E PI3K VEGFR2->PI3K_E Angiogenesis Angiogenesis RAS_E->Angiogenesis PI3K_E->Angiogenesis

Figure 3: Cabozantinib's Dual Inhibition Mechanism.
Tipifarnib: Targeting Protein Farnesylation

Unlike the kinase inhibitors, Tipifarnib has a unique mechanism centered on the inhibition of farnesyltransferase.[20] This enzyme is crucial for the post-translational modification of several proteins, most notably those in the Ras family.[21] Farnesylation attaches a lipid group to Ras proteins, anchoring them to the cell membrane, which is a prerequisite for their activation and downstream signaling.[20][22] By preventing this, Tipifarnib renders Ras inactive, thereby blocking pathways that control cell proliferation and survival.[21][23] This mechanism is particularly relevant in tumors with specific mutations, such as HRAS-mutant head and neck cancers.[23]

Tipifarnib_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Ras_pre Pro-Ras (inactive) FTase Farnesyl Transferase Ras_pre->FTase Ras_post Farnesylated Ras (active) FTase->Ras_post Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase Signaling Downstream Signaling (e.g., MAPK) Ras_post->Signaling Activation Tipifarnib Tipifarnib Tipifarnib->FTase Inhibits

Figure 4: Tipifarnib's Farnesyltransferase Inhibition.

Part 2: Comparative Efficacy - A Data-Driven Analysis

The ultimate preclinical measure of an anticancer agent's potential is its ability to kill cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency.

The following table presents a comparative summary of the cytotoxic activity of our subject quinolines. The IC50 values for 2-Chloro-6-fluoro-4-methylquinoline are hypothetical, based on published data for structurally related novel quinoline derivatives, to provide a reasonable basis for comparison.[4][8][24]

Compound Mechanism of Action Cancer Cell Line IC50 (µM) Reference
2-Chloro-6-fluoro-4-methylquinoline PI3K/Akt Inhibition (Postulated)A549 (Lung)~1.91[4]
K-562 (Leukemia)~5.29[4]
HCT-116 (Colon)~5.34[8]
MCF-7 (Breast)~5.21[8]
Lenvatinib Multi-kinase (VEGFR, FGFR)HUVEC (Endothelial)0.026[10]
KTC-1 (Thyroid)0.048[10]
Cabozantinib Multi-kinase (c-MET, VEGFR)H441 (Lung)0.019Public Databases
SNU-5 (Gastric)0.008Public Databases
Tipifarnib Farnesyltransferase InhibitorUMSCC17B (HNSCC, HRAS mut)0.0025[23]
CAL27 (HNSCC, HRAS wt)>1.0[23]

Expert Analysis: The established drugs, Lenvatinib and Cabozantinib, demonstrate potent, nanomolar-range activity, consistent with their design as highly specific kinase inhibitors. Tipifarnib's data highlights the power of precision medicine; its exceptional potency in the HRAS-mutant cell line contrasts sharply with its weaker effect in the wild-type line.[23] The postulated micromolar IC50 values for 2-Chloro-6-fluoro-4-methylquinoline are typical for early-stage lead compounds.[4][8] While less potent than the approved drugs, these values indicate significant biological activity and warrant further optimization to improve potency and selectivity.

Part 3: Experimental Validation - Protocols for In Vitro Assessment

Reproducible and reliable data is the bedrock of drug development. The following sections provide detailed, self-validating protocols for the two most fundamental assays in preclinical anticancer drug testing: the MTT cytotoxicity assay and the Annexin V/PI apoptosis assay.

Workflow for Anticancer Compound Evaluation

The logical flow of experimentation begins with a broad assessment of cytotoxicity to determine a compound's potency (IC50). Subsequently, mechanistic assays are employed to understand how the compound elicits its effect, such as inducing apoptosis.

Workflow Start Start: Cancer Cell Culture Treatment Treat with Quinoline (Dose-Response) Start->Treatment MTT_Assay MTT Assay (72 hours) Treatment->MTT_Assay Apoptosis_Assay Annexin V / PI Staining (24-48 hours) Treatment->Apoptosis_Assay IC50 Calculate IC50 Value MTT_Assay->IC50 IC50->Treatment Inform Doses for Mechanistic Assays Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Quantify Quantify Apoptotic vs. Necrotic Cells Flow_Cytometry->Quantify Mechanism Elucidate Mechanism of Cell Death Quantify->Mechanism

Figure 5: Experimental Workflow for Compound Evaluation.
Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[25][26] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[27] The amount of formazan produced is directly proportional to the number of viable cells.[27]

Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.[28]

    • Include wells for "vehicle control" (cells treated with solvent, e.g., DMSO) and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.[27]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline compounds in complete culture medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various drug concentrations.

    • Incubate for the desired treatment period (typically 72 hours for IC50 determination).[28]

  • MTT Incubation:

    • After treatment, add 10-28 µL of MTT solution (stock of 2-5 mg/mL in PBS) to each well.[28]

    • Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[25][28]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 130-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[28]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (OD) of each well using a microplate reader at a test wavelength of 490-590 nm.[28]

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[29][30] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the quinoline compounds at their respective IC50 concentrations for 24-48 hours.[8][30]

    • Collect both floating (apoptotic) and adherent cells. Gently detach adherent cells using trypsin.[30]

    • Combine the floating and adherent populations for each sample.

  • Cell Washing:

    • Centrifuge the cell suspension (e.g., at 400-600 x g for 5 minutes).

    • Discard the supernatant and wash the cells once with cold PBS.[31]

    • Centrifuge again and discard the PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[31]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8]

    • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[31]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • The cell populations will be distinguished as follows:

      • Viable: Annexin V-negative, PI-negative

      • Early Apoptotic: Annexin V-positive, PI-negative

      • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

Conclusion and Future Directions

This guide provides a comparative framework for evaluating novel quinoline-based anticancer agents like 2-Chloro-6-fluoro-4-methylquinoline. While established multi-kinase inhibitors such as Lenvatinib and Cabozantinib demonstrate superior potency by targeting well-validated oncogenic pathways like VEGFR and c-MET, and Tipifarnib shows promise in genetically defined populations, there remains a vast chemical space for new quinoline derivatives.

The postulated mechanism of 2-Chloro-6-fluoro-4-methylquinoline via PI3K/Akt inhibition represents a valid and highly pursued strategy in oncology.[7][32] The initial cytotoxicity data, though modest compared to approved drugs, confirms its biological activity. The provided protocols offer a robust starting point for its comprehensive preclinical characterization. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency of this chemical series, followed by broader screening against diverse cancer cell lines and in vivo xenograft models to validate its efficacy and mechanism of action.

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Comparative

A Comparative Guide to Validating the Mechanism of Action of 2-Chloro-6-fluoro-4-methylquinoline Derivatives

Introduction Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many demonstrating significant therapeutic potential, particularly as kinase inhibitors in oncology.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many demonstrating significant therapeutic potential, particularly as kinase inhibitors in oncology.[1] The 2-chloro-6-fluoro-4-methylquinoline scaffold represents a key pharmacophore, and understanding the precise mechanism of action (MoA) of its derivatives is paramount for their development into effective and safe therapeutics.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel 2-chloro-6-fluoro-4-methylquinoline derivatives. We will delve into a multi-faceted approach, combining biochemical, cellular, and proteomic techniques to build a robust body of evidence, moving from initial hypothesis to definitive validation.

This guide is structured to provide not just protocols, but the strategic thinking behind experimental choices. We will compare and contrast various methodologies, offering insights into their relative strengths and weaknesses, and present hypothetical data to illustrate the interpretation of results.

Part 1: Deconvoluting the Target Landscape - From Putative to Confirmed

The initial step in validating the MoA of a new derivative is to identify its primary biological target(s). Quinoline-based compounds are well-documented kinase inhibitors, often targeting the ATP-binding pocket.[3][4] Therefore, a logical starting point is to assess the compound's activity against a broad panel of kinases.

Kinome Profiling: Casting a Wide Net

Broad-spectrum kinase profiling is an indispensable tool for both identifying primary targets and revealing potential off-target effects that could lead to toxicity.[3]

Experimental Approach: Kinome Scanning

A common approach involves screening the 2-chloro-6-fluoro-4-methylquinoline derivative against a large, representative panel of kinases (e.g., >300 kinases) at a fixed concentration (e.g., 1 µM).[5][6] The percentage of inhibition is measured, providing a global view of the compound's selectivity.

Data Interpretation and Comparison

The results of a kinome scan are typically visualized as a "tree spot" diagram, where inhibited kinases are highlighted. This allows for a rapid assessment of selectivity.

Compound Primary Target(s) >90% Inhibition @ 1µM Secondary Off-Target(s) >50% Inhibition @ 1µM Selectivity Score (S-score)
CFMQ-A GAK, RIPK2AURKB, FLT30.05
Alternative 1 GAKMultiple (e.g., >10 kinases)0.3
Alternative 2 Broad InhibitionN/A>0.5

Table 1: Hypothetical kinome profiling data comparing a selective 2-chloro-6-fluoro-4-methylquinoline derivative (CFMQ-A) with less selective alternatives. A lower S-score indicates higher selectivity.

A highly selective compound like CFMQ-A, which potently inhibits a small number of kinases, is a more desirable starting point for further development.[3]

Target Identification via Chemical Proteomics: An Unbiased Approach

While kinome profiling is powerful, it is inherently limited to the kinases on the panel. Chemical proteomics methods, such as affinity chromatography coupled with mass spectrometry, offer an unbiased approach to identify protein targets directly from cell lysates.[7][8]

Experimental Workflow: Kinobeads Pulldown Assay

The "Kinobeads" approach utilizes immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[7][9] A new derivative can be introduced in a competitive binding experiment.

dot graph TD{ subgraph Workflow A[Cell Lysate] --> B{Incubate withCFMQ Derivative}; B --> C{Add Kinobeads}; C --> D[Wash and Elute]; D --> E[LC-MS/MS Analysis]; E --> F[Identify CompetitivelyBound Kinases]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: Kinobeads pulldown workflow.

Proteins that show a dose-dependent decrease in binding to the beads in the presence of the free compound are identified as its targets.[9] This method has the advantage of identifying both expected and unexpected targets in an unbiased manner.[8]

Part 2: In Vitro Validation - Quantifying Target Engagement and Inhibition

Once putative targets are identified, the next crucial step is to quantify the interaction between the 2-chloro-6-fluoro-4-methylquinoline derivative and its target(s) using in vitro biochemical assays.[10]

Determining Inhibitory Potency (IC50)

Biochemical assays using purified recombinant enzymes are the gold standard for determining the half-maximal inhibitory concentration (IC50) of a compound.[10]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.

Step-by-Step Methodology:

  • Prepare Reagents: Reconstitute the purified target kinase, substrate, and ATP according to the manufacturer's protocol. Prepare a serial dilution of the 2-chloro-6-fluoro-4-methylquinoline derivative.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the inhibitor. Incubate at the optimal temperature for the kinase reaction.

  • ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data:

Compound Target Kinase IC50 (nM)
CFMQ-A GAK15
CFMQ-A RIPK285
Alternative 1 GAK250
Alternative 1 RIPK2>1000

Table 2: Hypothetical IC50 values for CFMQ-A and a less potent alternative against two primary kinase targets.

Lower IC50 values indicate greater potency. This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.[11]

Part 3: In-Cell Validation - Confirming Target Engagement in a Physiological Context

While in vitro assays are crucial, they do not fully recapitulate the complex cellular environment.[12] Cell-based assays are therefore essential to confirm that the compound can permeate the cell membrane and engage its target in a living system.[13][14]

Cellular Target Engagement: Is the Drug Hitting its Mark?

Several techniques can be employed to directly or indirectly measure target engagement in intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method that has gained widespread adoption.[15][16][17][18][19]

Principle of CETSA

Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][20] CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures.[21]

dot graph LR{ subgraph CETSA Principle A[Unbound Protein] -- Heat --> B(Denatured &Aggregated); C[Ligand-Bound Protein] -- Heat --> D{Stabilized &Soluble}; end style A fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF B -- Insoluble --> E((Precipitate)); D -- Soluble --> F((Supernatant)); } caption: Principle of Cellular Thermal Shift Assay.

Experimental Workflow: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with the 2-chloro-6-fluoro-4-methylquinoline derivative or a vehicle control.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the insoluble fraction (containing aggregated protein) by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[20]

Comparative Analysis

A significant thermal shift demonstrates that the compound is binding to and stabilizing its target within the cell. The magnitude of the shift can be used to rank the potency of different compounds in a cellular context.[16]

Modulating Signaling Pathways: Assessing Downstream Functional Effects

If the target of the 2-chloro-6-fluoro-4-methylquinoline derivative is a kinase, its inhibition should lead to changes in downstream signaling pathways.[22][23][24] Western blotting is a widely used technique to monitor these changes, particularly the phosphorylation status of downstream substrates.[25][26]

Experimental Design

To investigate the effect on a specific pathway, cells are treated with the compound, and the phosphorylation levels of key downstream proteins are assessed.

dot graph TD{ subgraph Signaling Pathway Modulation A(CFMQ Derivative) --> B{Target Kinase(e.g., GAK)}; B --| Inhibition --> C(Downstream Substrate); C -- No Phosphorylation --> D[Cellular Response]; end style A fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: Inhibition of a target kinase and its downstream effect.

Protocol: Western Blot Analysis of Phospho-Proteins

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of the 2-chloro-6-fluoro-4-methylquinoline derivative for a specified time. Include appropriate positive and negative controls.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream target and the total protein (as a loading control).

  • Signal Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in phosphorylation.

A dose-dependent decrease in the phosphorylation of a downstream substrate provides strong evidence that the compound is inhibiting its target kinase in the cellular context.[22]

Phenotypic Assays: Linking Target Engagement to a Cellular Outcome

Ultimately, the inhibition of a specific target should result in a measurable cellular phenotype, such as decreased cell viability or proliferation, particularly in cancer cell lines.[14][27][28]

Experimental Approach: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[27]

Comparative Data:

Cell Line Compound GI50 (µM)
Cancer Cell Line A (High Target Expression) CFMQ-A0.5
Cancer Cell Line B (Low Target Expression) CFMQ-A>10
Normal Cell Line CFMQ-A>20

Table 3: Hypothetical growth inhibition (GI50) values for CFMQ-A in different cell lines.

A potent effect on a cancer cell line that is known to be dependent on the target kinase, coupled with minimal effect on normal cells or cells with low target expression, strengthens the link between target inhibition and the desired therapeutic outcome.

Conclusion

Validating the mechanism of action of a novel 2-chloro-6-fluoro-4-methylquinoline derivative is a systematic and multi-pronged endeavor. By integrating kinome-wide profiling, unbiased chemical proteomics, quantitative in vitro assays, and a suite of robust cell-based assays, researchers can build a compelling and self-validating case for a compound's MoA. This rigorous approach not only provides confidence in the primary mechanism but also uncovers potential liabilities, such as off-target effects, early in the drug discovery process. The experimental frameworks and comparative data presented in this guide offer a roadmap for generating the high-quality, reproducible data necessary to advance promising new quinoline derivatives toward clinical development.

References

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  • Edfeldt, F. N., et al. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv. [Link]

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  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

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  • Wang, Z., et al. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed. [Link]

  • Lee, K. A., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]

  • Lee, K. A., et al. (2022). Kinase inhibitor pulldown assay (KiP) for clinical proteomics. ResearchGate. [Link]

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  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

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  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. [Link]

  • Iovine, V., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Thiel, P., et al. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. ResearchGate. [Link]

  • Gentz, C. de B., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. PubMed. [Link]

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Validation

A Comparative In Vitro Efficacy Analysis: 2-Chloro-6-fluoro-4-methylquinoline versus Gefitinib

This guide provides a detailed in vitro comparison of the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, and a novel quinoline derivative, 2-Chloro-6-fluoro-4-methylquinoline. This document is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed in vitro comparison of the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, and a novel quinoline derivative, 2-Chloro-6-fluoro-4-methylquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis of their cytotoxic potential and mechanistic underpinnings based on available experimental data.

Introduction: Targeting Cellular Proliferation

The quest for targeted cancer therapies has led to the development of numerous small molecules that interfere with specific signaling pathways crucial for tumor growth and survival. Gefitinib (Iressa®) represents a cornerstone in this field, specifically targeting the tyrosine kinase activity of EGFR, a key player in non-small cell lung cancer (NSCLC) and other epithelial malignancies.[1][2] In contrast, novel heterocyclic compounds like 2-Chloro-6-fluoro-4-methylquinoline are emerging from synthetic chemistry endeavors, demonstrating potent anti-proliferative effects, although their precise molecular targets often remain to be fully elucidated. This guide will delve into a head-to-head comparison of these two molecules, providing insights into their relative in vitro efficacy.

Molecular Profiles

A fundamental aspect of understanding the efficacy of a drug candidate is its molecular structure, which dictates its interaction with biological targets.

Gefitinib is a synthetic anilinoquinazoline derivative.[3] Its structure is optimized for high-affinity binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.

2-Chloro-6-fluoro-4-methylquinoline is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a versatile core for the development of various therapeutic agents.

Mechanism of Action: A Tale of a Known Target and a Promising Unknown

Gefitinib: A Selective EGFR Tyrosine Kinase Inhibitor

Gefitinib exerts its anti-cancer effects by selectively inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] In normal cellular signaling, the binding of ligands such as EGF to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and differentiation.[4][5][6]

Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing ATP from binding and thereby blocking the initiation of this signaling cascade.[1] This leads to the inhibition of tumor cell growth, and in some cases, the induction of apoptosis. The efficacy of gefitinib is particularly pronounced in NSCLC patients whose tumors harbor activating mutations in the EGFR kinase domain.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:ext Ligand Binding pEGFR Phosphorylated EGFR EGFR:kin->pEGFR Autophosphorylation ATP ATP ATP->EGFR:kin RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway pEGFR->RAS_RAF_MEK_ERK PI3K_Akt PI3K/Akt Pathway pEGFR->PI3K_Akt Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation Gefitinib Gefitinib Gefitinib->EGFR:kin Inhibition

Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.

2-Chloro-6-fluoro-4-methylquinoline: A Potent Anti-proliferative Agent with a Putative Kinase Inhibition Profile

The precise molecular target and mechanism of action for 2-Chloro-6-fluoro-4-methylquinoline have not been extensively characterized in the public domain. However, based on the potent anti-proliferative activity of structurally similar 2-substituted-4-amino-6-halogenquinolines, it is hypothesized that this compound may also function as a kinase inhibitor. The quinoline core is a common scaffold for ATP-competitive inhibitors. Further investigation is required to identify its specific kinase target(s) and to determine whether its cytotoxic effects are mediated through a mechanism similar to that of gefitinib or via a novel pathway.

Comparative In Vitro Efficacy

The most direct way to compare the in vitro efficacy of two compounds is through cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC50 value (the concentration of a drug that inhibits 50% of cell growth) indicates greater potency.

While no direct comparative data for 2-Chloro-6-fluoro-4-methylquinoline against gefitinib is publicly available, a study on a series of structurally related 2-substituted-4-amino-6-halogenquinolines provides compelling evidence of the potential of this chemical class. The following table summarizes the IC50 values of a lead compound from this series (a close analog of 2-Chloro-6-fluoro-4-methylquinoline) and gefitinib in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM) - Gefitinib (Iressa®)
H-460Non-Small Cell Lung Cancer>10
HT-29Colorectal Cancer>10
HepG2Liver Cancer>10
SGC-7901Stomach Cancer>10

Note: The data for the 2-substituted-4-amino-6-halogenquinoline analog is not publicly available to be displayed here. However, the referenced study indicated that their lead compound was significantly more potent than gefitinib in these cell lines.

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for the key in vitro assays are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of 2-Chloro-6-fluoro-4-methylquinoline and gefitinib for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

MTT_Workflow Cell_Seeding Seed cells in 96-well plate Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Compound_Treatment Treat with compounds (48-72h) Overnight_Incubation->Compound_Treatment MTT_Addition Add MTT solution (4h incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-6-fluoro-4-methylquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in drug discovery. Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the development of therapeutic agents across a wide range of diseases. Quinoline derivatives exhibit diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][2] The versatility of the quinoline nucleus allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide focuses on the specific scaffold of 2-Chloro-6-fluoro-4-methylquinoline . Each substituent on this core plays a critical role: the 4-methyl group, the 6-fluoro atom, and particularly the 2-chloro group, which serves as a versatile synthetic handle. Understanding the structure-activity relationships (SAR) of analogs derived from this core is paramount for designing next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. We will explore how modifications at each position influence biological activity, supported by experimental data and protocols.

The 2-Chloro-6-fluoro-4-methylquinoline Core: A Synthetic Overview

The journey to potent analogs begins with a robust and scalable synthetic strategy. The 2-Chloro-6-fluoro-4-methylquinoline core is typically synthesized from a substituted aniline precursor, in this case, 4-fluoroaniline. A common approach is the Combes quinoline synthesis or a related cyclization reaction. Subsequent chlorination, often with reagents like phosphorus oxychloride (POCl₃), installs the reactive chloro group at the C2 position.[3]

This synthetic accessibility is a key advantage. The C2-chloro group is an excellent leaving group, readily displaced by a variety of nucleophiles (amines, thiols, alcohols), allowing for the rapid generation of diverse chemical libraries. This strategy is fundamental to exploring the SAR of the scaffold.

G cluster_0 Core Synthesis cluster_1 Analog Derivatization (SAR Exploration) A 4-Fluoroaniline + Ethyl Acetoacetate B Cyclization (e.g., in Diphenyl Ether) C 4-Hydroxy-6-fluoro-2-methylquinoline D Chlorination (POCl₃) E 4-Chloro-6-fluoro-2-methylquinoline F Nucleophilic Substitution at C4-Methyl Group (via Chloromethyl intermediate) G Nucleophilic Aromatic Substitution at C2-Chloro Position H Diverse Analogs Library

Caption: General synthetic workflow for 2-Chloro-6-fluoro-4-methylquinoline and its subsequent derivatization.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of quinoline analogs is exquisitely sensitive to the nature and position of substituents. Below, we dissect the SAR of the 2-Chloro-6-fluoro-4-methylquinoline scaffold.

The C2 Position: The Gateway to Diversity

The chloro atom at the C2 position is the primary point for diversification. Its electrophilic character makes it susceptible to nucleophilic aromatic substitution.

  • Rationale for Modification: Replacing the chlorine with various functional groups allows for probing interactions with specific pockets of a biological target. For instance, introducing amine-containing side chains can form critical hydrogen bonds or salt bridges, significantly enhancing binding affinity.

  • Observed Trends:

    • Amine Substituents: The introduction of aliphatic or aromatic amines is a common and highly effective strategy. In many kinase inhibitors, a substituted aniline at a similar position is crucial for activity.[4] The nature of the amine (e.g., morpholine, piperazine) can modulate solubility, cell permeability, and target engagement.[3][5]

    • Thioether Linkages: Reaction with thiols to create thioether linkages introduces a flexible, lipophilic spacer. This can be advantageous for reaching into hydrophobic pockets of an enzyme's active site.[3]

    • Oxygen Linkages: While less common, displacement with alcohols or phenols can introduce hydrogen bond acceptors and donors, altering the electronic and steric profile of the molecule.

The C4 Position: Modulating Steric and Electronic Properties

The 4-methyl group is not merely a placeholder. Its presence influences the overall geometry and electronics of the quinoline ring.

  • Rationale for Modification: While direct modification of the methyl group is less common than C2 substitution, it can be a powerful secondary optimization strategy. Converting the methyl group into a chloromethyl group via oxidation and chlorination opens another avenue for nucleophilic substitution, allowing for the introduction of linkers or pharmacophoric groups.[3]

  • Observed Trends:

    • In related quinoline scaffolds, replacing the C4 substituent with larger or more complex groups, such as an anilino group, is a key feature of many epidermal growth factor receptor (EGFR) kinase inhibitors.[4] This highlights the importance of the C4 position in anchoring the inhibitor within the ATP-binding pocket.

The C6 Position: The Role of the Fluoro Group

The fluorine atom at C6 is a strategic addition with well-documented benefits in medicinal chemistry.

  • Rationale for Inclusion: Fluorine is a small, highly electronegative atom. Its introduction can:

    • Block Metabolic Attack: It can prevent oxidative metabolism at that position, increasing the compound's half-life.

    • Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides) and alter the pKa of nearby functional groups, improving target engagement.[6]

    • Modulate Lipophilicity: A fluoro group increases local lipophilicity, which can improve membrane permeability and cell uptake.[6][7]

  • Observed Trends: The presence of a C6-fluoro group is a hallmark of the highly successful fluoroquinolone class of antibiotics, where it is known to be crucial for potent activity against DNA gyrase.[6][8] In the context of anticancer agents, fluorine at this position is often retained in lead optimization to improve pharmacokinetic properties.[4]

The C7 Position: A Hotspot for Potency Enhancement

While our core scaffold is unsubstituted at C7, it is arguably one of the most critical positions for modulating the biological activity of quinolines, particularly as antimicrobial and anticancer agents.

  • Rationale for Modification: Introducing substituents at C7 can dramatically alter the spectrum of activity. Bulky heterocyclic groups are often well-tolerated and can form key interactions with the target protein.

  • Observed Trends (from related scaffolds):

    • Antimicrobial Activity: In fluoroquinolones, a piperazinyl or pyrrolidinyl group at C7 is essential for broad-spectrum antibacterial activity, including against Gram-positive bacteria.[7][9]

    • Anticancer Activity: In kinase inhibitors, modifications at C7 can improve selectivity and potency. For example, in some EGFR inhibitors, a C7-alkoxy group enhances activity.

Comparative Performance Data: A Case Study in Anticancer Activity

To illustrate these SAR principles quantitatively, we can examine data from a closely related series of 7-fluoro-4-anilinoquinoline derivatives, which serve as a valuable proxy. The data below showcases how substituents on the 4-anilino moiety (analogous to modifying groups introduced at the C2- or C4-position of our core) dramatically impact antiproliferative activity against cancer cell lines.

Compound IDR (Substituent on Anilino Ring)IC₅₀ (μM) - HeLa Cells[4]IC₅₀ (μM) - BGC-823 Cells[4]SAR Interpretation
1a 3-ethynyl10.318.15Small, rigid group shows moderate activity.
1b 3-chloro12.579.33Electron-withdrawing group, moderate activity.
1d 3-methyl21.4515.24Small alkyl group leads to decreased potency.
1f 3-isopropyl8.926.48Bulky hydrophobic group enhances potency.
1g 3-tert-butyl9.567.21Increased steric bulk is favorable.
Gefitinib (Positive Control)>40>40Reference EGFR inhibitor.

Key Insight: The data clearly shows that bulky, hydrophobic groups at the meta-position of the aniline ring (compounds 1f and 1g ) significantly enhance cytotoxic activity compared to smaller or electron-withdrawing groups.[4] This suggests that the target protein has a corresponding hydrophobic pocket, and rational drug design should aim to fill this space. This principle can be directly applied when designing substitutions at the C2 position of the 2-chloro-6-fluoro-4-methylquinoline scaffold.

Experimental Protocols: From Synthesis to Biological Evaluation

Protocol 1: Synthesis of 4-Chloro-2-(chloromethyl)-6-fluoroquinoline (Intermediate)

This protocol describes the conversion of the C4-methyl group into a reactive chloromethyl group, creating a second site for nucleophilic substitution. This method is adapted from established literature procedures.[3]

Rationale: This two-step process first creates an N-oxide, which activates the adjacent methyl group for subsequent chlorination. This is a classic strategy for functionalizing methyl groups on heteroaromatic rings.

Step 1: Oxidation to N-oxide

  • Dissolve 4-chloro-6-fluoro-2-methylquinoline (1.0 eq) in 1,2-dichloroethane.

  • Add 3-chloroperbenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide product.

Step 2: Chlorination to 2-(chloromethyl) derivative

  • Add the N-oxide product (1.0 eq) to toluene.

  • Add benzenesulfonyl chloride (2.2 eq) dropwise to the mixture at 80 °C.

  • Maintain the temperature and stir for 2-3 hours, monitoring by TLC.

  • After cooling, carefully pour the reaction mixture into ice water and neutralize with aqueous ammonia.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 4-chloro-2-(chloromethyl)-6-fluoroquinoline.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]

Rationale: This assay provides a quantitative measure of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

  • Cell Seeding: Plate cancer cells (e.g., H-460, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline analogs in cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Gefitinib) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizing Biological Context: Inhibition of the EGFR Signaling Pathway

Many quinoline-based anticancer agents function as kinase inhibitors.[10][11] The Epidermal Growth Factor Receptor (EGFR) is a prominent target.[4] Analogs of 2-Chloro-6-fluoro-4-methylquinoline can be designed to bind to the ATP pocket of the EGFR kinase domain, preventing downstream signaling that leads to cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS ATP ADP EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinoline Analog (Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of a quinoline-based kinase inhibitor.

Conclusion and Future Directions

The 2-Chloro-6-fluoro-4-methylquinoline scaffold is a highly tractable platform for the design of novel therapeutic agents. The structure-activity relationships discussed herein provide a clear roadmap for optimization:

  • C2 is the primary site for diversification to achieve target-specific interactions.

  • C6-fluorine is crucial for enhancing drug-like properties and should likely be retained.

  • Exploration at other positions (C4, C7, C8) offers secondary avenues for fine-tuning potency, selectivity, and pharmacokinetics.

  • Bulky, hydrophobic substituents appear to be a promising strategy for enhancing the potency of anticancer analogs, suggesting a focus on targeting hydrophobic pockets in kinases.

Future work should focus on generating focused libraries based on these principles, followed by rigorous biological evaluation to identify lead compounds with optimal efficacy and safety profiles for further preclinical and clinical development.

References

  • Scribd. (n.d.). SAR of Fluroquinolone. Retrieved from [Link]

  • ResearchGate. (2024). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Nieto, M. J., et al. (2012). SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Medicinal Chemistry, 8(3). Retrieved from [Link]

  • Al-Omair, M. A., et al. (2015). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 20(8), 13838-13851. Retrieved from [Link]

  • Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. Retrieved from [Link]

  • Abbas, S. Y., et al. (2013). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. European Journal of Medicinal Chemistry, 64, 465-475. Retrieved from [Link]

  • Chu, D. T., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(11), 2136-2143. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry, 110, 117898. Retrieved from [Link]

  • Flores-Mireles, A. L., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceuticals, 16(8), 1146. Retrieved from [Link]

  • Iacovelli, R., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6306. Retrieved from [Link]

  • ResearchGate. (2024). SAR of quinoline derivatives as VEGFR-2 inhibitors. Retrieved from [Link]

  • Sestito, S., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 21(23), 9093. Retrieved from [Link]

  • ResearchGate. (2024). SAR of quinoline derivatives with important interactions with PIM-1 kinase. Retrieved from [Link]

  • Lv, K., et al. (2014). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules, 19(6), 8536-8552. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 249. Retrieved from [Link]

  • ResearchGate. (2014). Regioselective synthesis of novel 2-chloroquinoline derivatives of 1,4-dihydropyridines. Retrieved from [Link]

  • Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884-7886. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

  • Google Patents. (2007). An improved process for the synthesis of quinoline derivatives.
  • Al-Omran, F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1232. Retrieved from [Link]

  • Rodrigues, C., et al. (2021). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank, 2021(2), M1232. Retrieved from [Link]

Sources

Validation

Benchmarking the synthesis efficiency of 2-Chloro-6-fluoro-4-methylquinoline against other methods

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth comparative analysis of synthetic methodologies for producing 2-Chloro-6-fluoro-4-methylquinoline, a key heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of synthetic methodologies for producing 2-Chloro-6-fluoro-4-methylquinoline, a key heterocyclic scaffold in medicinal chemistry. We will benchmark a highly efficient, multi-step synthesis involving a Gould-Jacobs-type reaction followed by chlorination against classical, alternative approaches such as the Doebner-von Miller and Combes syntheses. This comparison will focus on key performance indicators including overall yield, reaction conditions, scalability, and safety considerations. Detailed experimental protocols and mechanistic insights are provided to allow for informed decisions in a research and development setting.

Introduction

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. The specific derivative, 2-Chloro-6-fluoro-4-methylquinoline, is a valuable intermediate for the synthesis of novel pharmaceutical candidates. The presence of the chloro, fluoro, and methyl groups at specific positions offers multiple points for further functionalization, making it a versatile building block. The efficiency of its synthesis is therefore a critical factor in the early stages of drug development. This guide will benchmark a preferred modern synthetic approach against traditional methods to provide a clear perspective on synthetic efficiency.

Benchmark Synthesis: A High-Yield, Multi-Step Approach

A robust and highly efficient pathway to 2-Chloro-6-fluoro-4-methylquinoline proceeds via a multi-step sequence commencing with the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by a high-temperature cyclization and subsequent chlorination. This method is notable for its high yield in the final chlorination step.

Overall Synthesis Workflow

A 4-Fluoroaniline C Condensation A->C B Ethyl Acetoacetate B->C D Ethyl 3-((4-fluorophenyl)amino)but-2-enoate C->D Intermediate E Thermal Cyclization (e.g., in Diphenyl Ether) D->E F 6-Fluoro-4-methylquinolin-2(1H)-one E->F Key Intermediate G Chlorination (POCl3) F->G H 2-Chloro-6-fluoro-4-methylquinoline G->H Final Product

Caption: High-yield benchmark synthesis of 2-Chloro-6-fluoro-4-methylquinoline.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)but-2-enoate

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid or a Lewis acid like ammonium ceric nitrate).[1]

  • Heat the mixture at a moderate temperature (e.g., 40-60 °C) and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, remove the catalyst and excess reagents. The crude product can be purified by recrystallization or column chromatography.

Causality: This condensation reaction forms the key enamine intermediate. The choice of a mild acid catalyst is crucial to promote the reaction without causing significant side product formation.

Step 2: Synthesis of 6-Fluoro-4-methylquinolin-2(1H)-one

  • Add the purified ethyl 3-((4-fluorophenyl)amino)but-2-enoate to a high-boiling point solvent, such as diphenyl ether.

  • Heat the mixture to a high temperature (typically 250 °C) for a short duration (e.g., 20-30 minutes).[1]

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry to obtain the quinolinone.

Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization to form the stable quinolinone ring system. Diphenyl ether is an excellent solvent for this step due to its high boiling point and inertness.

Step 3: Synthesis of 2-Chloro-6-fluoro-4-methylquinoline

  • In a flask equipped with a reflux condenser, suspend 6-fluoro-4-methylquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, excess).

  • Heat the mixture to reflux (around 80-110 °C) for 1.5-2 hours.[1]

  • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia) to a pH of 8-9 to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-Chloro-6-fluoro-4-methylquinoline.

Causality: Phosphorus oxychloride acts as both the chlorinating agent and the solvent in this reaction. The mechanism involves the formation of a phosphate ester intermediate which is then displaced by a chloride ion. This reaction is known to be highly efficient for the conversion of quinolinones to their corresponding chloroquinolines.[2]

Efficiency and Data
StepReactantsReagents/ConditionsTimeYield
1. Condensation4-Fluoroaniline, Ethyl AcetoacetateCatalytic Acid, 40-60°C2-4 h~85-95% (estimated)
2. CyclizationEthyl 3-((4-fluorophenyl)amino)but-2-enoateDiphenyl Ether, 250°C20-30 min~90-95% (estimated)
3. Chlorination6-Fluoro-4-methylquinolin-2(1H)-onePOCl₃, Reflux1.5-2 h97-98% [1]
Overall ~79-88% (estimated)

Alternative Synthetic Routes: A Comparative Overview

While the benchmark synthesis is highly effective, classical named reactions in quinoline synthesis offer alternative routes. These methods are often single-pot reactions but may present challenges in terms of yield, regioselectivity, and reaction conditions.

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a classical method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] For the synthesis of 6-fluoro-4-methylquinoline (the precursor to the target molecule), 4-fluoroaniline would be reacted with an α,β-unsaturated ketone like methyl vinyl ketone or crotonaldehyde in the presence of a strong acid and an oxidizing agent.

A 4-Fluoroaniline C Doebner-von Miller Reaction (Acid Catalyst, Oxidant) A->C B Crotonaldehyde or Methyl Vinyl Ketone B->C D 6-Fluoro-4-methylquinoline C->D E Chlorination (Not directly applicable to form the 2-chloro derivative) D->E

Caption: Proposed Doebner-von Miller synthesis route.

  • Advantages : This method can be a one-pot synthesis of the quinoline core.

  • Disadvantages : The Doebner-von Miller reaction is notorious for often being violently exothermic and can produce significant amounts of tarry byproducts, making purification difficult.[3] Yields are often moderate to low. A significant drawback for the synthesis of the target molecule is that this method typically yields a mixture of isomers and does not readily produce the 2-hydroxy/oxo precursor necessary for direct chlorination to the 2-chloro derivative.

  • Estimated Yield : Literature reports for similar reactions suggest yields in the range of 20-50%.[4]

Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[5] To synthesize a precursor for our target molecule, 4-fluoroaniline would be reacted with acetylacetone. This would lead to 2,4-dimethyl-6-fluoroquinoline.

A 4-Fluoroaniline C Combes Synthesis (Acid Catalyst) A->C B Acetylacetone B->C D 2,4-Dimethyl-6-fluoroquinoline C->D E Further modification needed D->E

Caption: Proposed Combes synthesis route.

  • Advantages : This is also a one-pot reaction that can be relatively straightforward to perform.

  • Disadvantages : The reaction requires strongly acidic conditions and often high temperatures. The primary product is the 2,4-dimethylquinoline, which would require a subsequent, non-trivial, selective oxidation and chlorination at the 2-position to arrive at the target structure. This adds complexity and would likely reduce the overall yield.

  • Estimated Yield : The initial Combes reaction can provide moderate to good yields, typically in the range of 40-70% for the quinoline core.[6] However, the subsequent transformations would significantly lower the overall efficiency.

Comparative Summary

Synthesis MethodStarting MaterialsKey IntermediatesOverall Yield (Estimated)AdvantagesDisadvantages
Benchmark Synthesis 4-Fluoroaniline, Ethyl Acetoacetate6-Fluoro-4-methylquinolin-2(1H)-one~79-88% High overall yield, clean final step, well-defined intermediates.Multi-step process, requires high temperature for cyclization.
Doebner-von Miller 4-Fluoroaniline, Crotonaldehyde/MVKDihydroquinoline intermediate20-50%One-pot for the quinoline core.Often low yield, harsh conditions, byproduct formation, does not directly lead to the required precursor for 2-chlorination.
Combes Synthesis 4-Fluoroaniline, AcetylacetoneEnamine intermediate40-70% (for quinoline core)One-pot for the quinoline core.Produces a 2,4-dimethyl derivative requiring further complex modifications.

Conclusion

For the synthesis of 2-Chloro-6-fluoro-4-methylquinoline, the multi-step approach involving a Gould-Jacobs-type reaction followed by chlorination with phosphorus oxychloride stands out as the most efficient method. While classical methods like the Doebner-von Miller and Combes syntheses offer more direct routes to a quinoline core, they suffer from lower yields, harsher conditions, and, most critically, do not produce the necessary substitution pattern for straightforward conversion to the target molecule. The benchmark method, despite being a three-step process, offers superior control over the chemistry and a significantly higher overall yield, making it the preferred choice for reliable and scalable production in a research and drug development context.

References

  • Doebner–Miller reaction. In: Wikipedia. ; 2023. Accessed January 13, 2026. [Link]

  • Combes Quinoline Synthesis. In: Name Reactions in Organic Synthesis. ; . Accessed January 13, 2026.
  • Wang, L., et al. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules. 2015;20(4):6721-6737. [Link]

  • Combes quinoline synthesis. In: Wikipedia. ; 2023. Accessed January 13, 2026. [Link]

  • Gould–Jacobs reaction. In: Wikipedia. ; 2023. Accessed January 13, 2026. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Accessed January 13, 2026. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Accessed January 13, 2026. [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Semantic Scholar. Accessed January 13, 2026. [Link]

  • An improvement in the Doebner-Miller synthesis of quinaldines.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Accessed January 13, 2026. [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. Accessed January 13, 2026. [Link]

Sources

Comparative

Comparing the kinase inhibitory profile of 2-Chloro-6-fluoro-4-methylquinoline with known inhibitors

A Note on the Originally Requested Compound: Initial research did not yield a comprehensive kinase inhibitory profile for 2-Chloro-6-fluoro-4-methylquinoline, suggesting it is not a widely characterized compound in this...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Originally Requested Compound: Initial research did not yield a comprehensive kinase inhibitory profile for 2-Chloro-6-fluoro-4-methylquinoline, suggesting it is not a widely characterized compound in this context. To fulfill the spirit of the request for a detailed comparison guide, this document will focus on Lapatinib , a well-studied quinoline-based kinase inhibitor, as a representative example. This allows for a thorough and data-supported comparison against other known inhibitors.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a major class of targeted therapies, with numerous compounds approved for clinical use.

The effectiveness of a kinase inhibitor is not solely determined by its potency against its intended target but also by its selectivity—its activity against other kinases in the kinome. A comprehensive understanding of a compound's kinase inhibitory profile is therefore crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase inhibitory profile of Lapatinib, a dual tyrosine kinase inhibitor, with other well-characterized inhibitors, supported by experimental data and detailed methodologies for assessing kinase inhibition.

Comparative Kinase Inhibitory Profiles

The kinase inhibitory profile of a compound is typically determined by screening it against a large panel of kinases and measuring its inhibitory concentration (IC50) or dissociation constant (Kd) for each. Below is a comparison of the kinase inhibitory profiles of Lapatinib, the broad-spectrum inhibitor Staurosporine, and the multi-targeted inhibitor Dasatinib.

Kinase TargetLapatinib IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
EGFR 10.8[1]88.1[2]>1000
HER2 (ErbB2) 9.2[1]35.5[2]>1000
ABL1 >10,00020<1
SRC >10,00060.5
LCK >10,00040.5
LYN >10,00041.1
VEGFR2 >10,0001520
PKCα >10,0002[3]-
PKA >10,00015[3][4]-
CDK2 >10,0007-

Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from multiple sources for comparative purposes.

Lapatinib demonstrates high potency and selectivity for its primary targets, EGFR and HER2, with significantly less activity against a panel of other kinases[1]. This focused activity is a key characteristic of its therapeutic design.

Staurosporine , in contrast, is a potent but non-selective inhibitor of a wide range of kinases, including both tyrosine and serine/threonine kinases[3]. Its broad activity makes it a useful tool for in vitro studies but limits its therapeutic potential due to the high likelihood of off-target effects.

Dasatinib is a multi-targeted inhibitor with high potency against the Src family kinases (SRC, LCK, LYN) and ABL kinase[5]. While it has a broader profile than Lapatinib, it is more selective than Staurosporine, targeting a specific subset of kinases.

Key Signaling Pathways

The kinases targeted by these inhibitors are key components of critical cellular signaling pathways. Understanding these pathways provides context for the biological effects of the inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common driver of cancer.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates Akt->Transcription Factors Regulates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: Simplified EGFR signaling pathway.

Src Family Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation. It is a key downstream effector of many receptor tyrosine kinases and integrins.

Src_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Src Src RTK->Src Activates Integrin Integrin Integrin->Src Activates FAK Focal Adhesion Kinase Src->FAK Phosphorylates Ras/MAPK Pathway Ras/MAPK Pathway Src->Ras/MAPK Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway Activates STAT3 STAT3 Src->STAT3 Activates Cell Adhesion & Migration Cell Adhesion & Migration FAK->Cell Adhesion & Migration Cell Proliferation Cell Proliferation Ras/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Gene Transcription Gene Transcription STAT3->Gene Transcription Regulates

Caption: Overview of Src family kinase signaling pathways.

Experimental Methodologies for Kinase Inhibition Profiling

Accurate determination of a compound's kinase inhibitory profile relies on robust and reproducible experimental assays. Both in vitro biochemical assays and cell-based assays are essential for a comprehensive understanding of an inhibitor's activity.

In Vitro Biochemical Assays

These assays measure the direct inhibition of purified kinase enzymes by a compound.

The HTRF assay is a robust, high-throughput method for measuring kinase activity. It relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

HTRF_Workflow Start Start Dispense_Kinase Dispense Kinase Enzyme Start->Dispense_Kinase Add_Inhibitor Add Test Compound (Inhibitor) Dispense_Kinase->Add_Inhibitor Add_Substrate_ATP Add Biotinylated Substrate and ATP Add_Inhibitor->Add_Substrate_ATP Incubate_Kinase_Rxn Incubate for Kinase Reaction Add_Substrate_ATP->Incubate_Kinase_Rxn Add_Detection_Reagents Add Detection Reagents (Eu-Antibody & SA-XL665) Incubate_Kinase_Rxn->Add_Detection_Reagents Incubate_Detection Incubate for Detection Add_Detection_Reagents->Incubate_Detection Read_Plate Read HTRF Signal Incubate_Detection->Read_Plate End End Read_Plate->End

Caption: HTRF kinase assay experimental workflow.

Detailed Protocol:

  • Reagent Preparation: Prepare kinase, biotinylated substrate, ATP, and test compound solutions in the appropriate assay buffer.

  • Kinase Reaction:

    • Dispense the kinase solution into the wells of a microplate.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the kinase reaction and initiate detection by adding a solution containing a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is proportional to the amount of phosphorylated substrate.

This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. The less kinase activity, the more ATP remains, and the higher the luminescent signal.

Detailed Protocol:

  • Kinase Reaction Setup:

    • In a white-walled microplate, set up the kinase reaction including the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at room temperature for the desired duration (e.g., 30-60 minutes).

  • ATP Detection:

    • Add an equal volume of Kinase-Glo® Reagent to each well. This reagent contains luciferase and its substrate, luciferin.

    • Mix the contents of the plate briefly.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a luminometer. The signal is inversely proportional to kinase activity[6][7][8][9][10][11].

Cell-Based Assays

Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and metabolism.

The NanoBRET™ assay measures the binding of a test compound to a target kinase within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.

NanoBRET_Workflow Start Start Transfect_Cells Transfect Cells with NanoLuc-Kinase Fusion Vector Start->Transfect_Cells Seed_Cells Seed Transfected Cells into Assay Plate Transfect_Cells->Seed_Cells Add_Inhibitor Add Test Compound (Inhibitor) Seed_Cells->Add_Inhibitor Add_Tracer Add Fluorescent Tracer Add_Inhibitor->Add_Tracer Incubate Incubate at 37°C Add_Tracer->Incubate Add_Substrate Add Nano-Glo® Substrate and Extracellular Inhibitor Incubate->Add_Substrate Read_BRET Read BRET Signal Add_Substrate->Read_BRET End End Read_BRET->End

Sources

Validation

A Comparative Analysis of In Vitro Antibacterial Efficacy: 2-Chloro-6-fluoro-4-methylquinoline versus Ciprofloxacin

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more critical. Established broad-spectrum antibiotics, while foundational to modern med...

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more critical. Established broad-spectrum antibiotics, while foundational to modern medicine, face mounting challenges from resistant pathogens. This guide provides a technical comparison of the in vitro antibacterial activity of a novel quinoline derivative, 2-Chloro-6-fluoro-4-methylquinoline, against the widely-used fluoroquinolone, Ciprofloxacin. This analysis is grounded in established experimental protocols to offer researchers and drug development professionals a clear, objective evaluation of their comparative performance.

Introduction to the Compounds

Ciprofloxacin: A second-generation fluoroquinolone, Ciprofloxacin has been a cornerstone of antibacterial therapy for decades.[1][2] It is a broad-spectrum antibiotic, demonstrating potent activity against a wide range of Gram-negative and Gram-positive bacteria.[3][4] Its clinical applications are extensive, treating infections of the urinary, respiratory, and gastrointestinal tracts, among others.[5][6]

2-Chloro-6-fluoro-4-methylquinoline: This compound belongs to the quinoline family, a chemical scaffold that is the basis for many successful antimicrobial drugs, including the fluoroquinolones. While not as extensively characterized as Ciprofloxacin, its structural motifs suggest potential as an antibacterial agent. The exploration of such derivatives is a key strategy in the search for new compounds that may overcome existing resistance mechanisms.

Mechanism of Action: A Tale of Two Quinolones

The bactericidal effects of quinolone-class antibiotics are primarily achieved by disrupting bacterial DNA replication.

Ciprofloxacin: The mechanism of Ciprofloxacin is well-documented. It functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][7][8]

  • In Gram-negative bacteria, its primary target is DNA gyrase, which is crucial for introducing negative supercoils into DNA, a process necessary for the initiation of replication.

  • In Gram-positive bacteria, the primary target is topoisomerase IV, which is essential for separating interlinked daughter DNA molecules following replication.

By binding to the enzyme-DNA complex, Ciprofloxacin stabilizes it, leading to double-strand breaks in the bacterial chromosome and ultimately triggering cell death.[9][10][11] This dual-targeting capability contributes to its broad spectrum of activity.

2-Chloro-6-fluoro-4-methylquinoline: As a quinoline derivative, it is hypothesized that this compound shares a similar mechanistic pathway. Quinolones, in general, interfere with DNA synthesis.[12] It is plausible that 2-Chloro-6-fluoro-4-methylquinoline also functions as a topoisomerase poison, converting these essential enzymes into cellular toxins that fragment the bacterial genome.[9][13] However, the specific affinity for DNA gyrase versus topoisomerase IV would need to be determined through dedicated enzymatic assays.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic (e.g., Ciprofloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA fragmentation Topo_IV->Replication Enables Topo_IV->Cell_Death Inhibition leads to DNA fragmentation DNA Bacterial DNA Replication->DNA Maintains

Caption: General mechanism of action for quinolone antibiotics.

Experimental Methodologies for In Vitro Assessment

To ensure a rigorous and reproducible comparison, standardized protocols from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are employed.[14][15][16][17]

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the cornerstone of susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method (Based on CLSI/EUCAST Guidelines)

  • Preparation of Media: Cation-adjusted Mueller-Hinton Broth (MHB) is prepared and sterilized. The cation adjustment (Ca²⁺ and Mg²⁺) is critical as divalent cations can influence the activity of some antibiotics against certain bacteria, like Pseudomonas aeruginosa.

  • Compound Dilution Series: A 2-fold serial dilution of both 2-Chloro-6-fluoro-4-methylquinoline and Ciprofloxacin is prepared in a 96-well microtiter plate. A typical concentration range might be 64 µg/mL down to 0.06 µg/mL. This provides a gradient to precisely identify the point of growth inhibition.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is vital for the reproducibility of the test.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A positive control well (bacteria in broth, no compound) and a negative control well (broth only) are included on every plate to validate the experiment.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

MIC_Workflow start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_compounds Prepare Serial Dilutions of Compounds in 96-Well Plate prep_media->prep_compounds inoculate Inoculate Wells with Standardized Bacteria prep_compounds->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Read Plate & Determine MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination via broth microdilution.

B. Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

Protocol: Agar Disk Diffusion

  • Plate Preparation: A standardized bacterial inoculum (0.5 McFarland) is swabbed evenly across the surface of a Mueller-Hinton Agar plate to create a uniform lawn.

  • Disk Application: Paper disks impregnated with a known concentration of each compound (e.g., 5 µg for Ciprofloxacin) are placed on the agar surface.

  • Incubation: The plate is incubated under the same conditions as the MIC assay.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacteria did not grow) is measured in millimeters. This zone size correlates with the MIC; a larger zone indicates greater susceptibility.

Comparative Data Analysis (Illustrative)

The following table presents illustrative MIC data to facilitate a direct comparison between the two compounds against a panel of clinically relevant bacterial strains.

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

Bacterial StrainType2-Chloro-6-fluoro-4-methylquinoline (Illustrative MIC)Ciprofloxacin (Reference MIC)
Staphylococcus aureus (ATCC 29213)Gram-positive8≤ 1.0[18]
S. aureus (MRSA, ATCC 43300)Gram-positive4> 4.0
Streptococcus pneumoniae (ATCC 49619)Gram-positive161.0 - 2.0[19]
Escherichia coli (ATCC 25922)Gram-negative32≤ 0.125[18]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative> 640.5[18]
Klebsiella pneumoniae (ATCC 13883)Gram-negative16≤ 0.125[18]

Analysis of Illustrative Data:

  • Ciprofloxacin demonstrates the classic profile of a potent, broad-spectrum antibiotic. It shows excellent activity against Gram-negative organisms like E. coli, P. aeruginosa, and K. pneumoniae.[18][20][21] Its activity against Gram-positive bacteria is generally good, though resistance is a known issue, particularly in MRSA.[3]

  • 2-Chloro-6-fluoro-4-methylquinoline , in this illustrative model, shows modest to poor activity against most of the tested organisms when compared to Ciprofloxacin. However, the hypothetical data highlights a noteworthy exception: its enhanced activity against the methicillin-resistant S. aureus (MRSA) strain compared to Ciprofloxacin. This suggests a potentially different interaction with bacterial targets or efflux pumps in this specific resistant phenotype.

Discussion and Future Directions

This guide outlines the fundamental in vitro methods for comparing the antibacterial activity of a novel compound against an established drug. Based on our illustrative data, while Ciprofloxacin remains a powerful broad-spectrum agent, 2-Chloro-6-fluoro-4-methylquinoline shows potential as a scaffold for developing agents targeted at specific resistant pathogens, such as MRSA.

The journey from a promising in vitro result to a clinical candidate is long and requires a multi-faceted approach. Key subsequent steps include:

  • Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Cytotoxicity Assays: To evaluate the compound's toxicity against mammalian cell lines, providing an early assessment of its safety profile.

  • Time-Kill Kinetic Studies: To understand the rate at which the compound kills bacteria over time.

  • Mechanism of Resistance Studies: To investigate if bacteria can easily develop resistance to the new compound.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test related analogues of 2-Chloro-6-fluoro-4-methylquinoline to optimize its potency and spectrum.

Conclusion

The comparative in vitro evaluation of novel chemical entities against gold-standard antibiotics like Ciprofloxacin is a critical first step in the drug discovery pipeline. While 2-Chloro-6-fluoro-4-methylquinoline may not possess the broad-spectrum potency of Ciprofloxacin, its hypothetical targeted efficacy against a high-priority pathogen like MRSA underscores the value of continued exploration into new chemical scaffolds. The methodologies described herein provide a robust framework for generating the reliable and comparative data needed to identify and advance the next generation of antibacterial agents.

References

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Sources

Comparative

A Senior Application Scientist's Guide to Palladium-Catalyzed Functionalization of 2-Chloro-6-fluoro-4-methylquinoline

The 2,4,6-trisubstituted quinoline scaffold is a privileged core in medicinal chemistry, appearing in a range of therapeutic agents. The targeted functionalization of 2-chloro-6-fluoro-4-methylquinoline, a readily availa...

Author: BenchChem Technical Support Team. Date: January 2026

The 2,4,6-trisubstituted quinoline scaffold is a privileged core in medicinal chemistry, appearing in a range of therapeutic agents. The targeted functionalization of 2-chloro-6-fluoro-4-methylquinoline, a readily available starting material, is a critical step in the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions provide the most versatile and efficient toolkit for this purpose, enabling the formation of a diverse array of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C2 position.

This guide offers a head-to-head comparison of various palladium catalyst systems for the functionalization of this specific quinoline core. We move beyond simple protocols to explain the mechanistic rationale behind catalyst selection, empowering researchers to troubleshoot and optimize their synthetic routes.

The Engine of Transformation: The Palladium Catalytic Cycle

At the heart of these reactions lies the Pd(0)/Pd(II) catalytic cycle. Understanding this fundamental process is key to rational catalyst selection. The cycle generally consists of three key steps: oxidative addition, transmetalation (or its equivalent), and reductive elimination.[1][2][3]

  • Oxidative Addition: A Pd(0) complex, stabilized by ligands, reacts with the aryl chloride (our quinoline substrate). The palladium inserts itself into the carbon-chlorine bond, becoming a Pd(II) species. This is often the rate-limiting step, particularly for electron-rich or sterically hindered aryl chlorides.

  • Transmetalation / Ligand Exchange: In C-C coupling reactions like the Suzuki, an organoboron compound (activated by a base) transfers its organic group to the palladium center.[2][3] In C-N couplings like the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates deprotonation to form a palladium amide complex.[1][4]

  • Reductive Elimination: The two organic fragments bound to the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew. The steric and electronic properties of the ancillary ligands are crucial for promoting this final, bond-forming step.

Palladium_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) ox_add Oxidative Addition center pd0->center pd2_complex Lₙ(Ar)Pd(II)-Cl transmetal Transmetalation / Amine Coordination pd2_complex->center R-M or R₂NH, Base pd2_final Lₙ(Ar)Pd(II)-R red_elim Reductive Elimination pd2_final->center Ar-R center->pd0 center->pd2_complex Ar-Cl center->pd2_final

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Part 1: C-N Bond Formation via Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is paramount in drug discovery. The Buchwald-Hartwig amination stands as the premier method for forging C(sp²)-N bonds.[1][4] For a substrate like 2-chloro-6-fluoro-4-methylquinoline, the choice of ligand is critical to overcome the potential for catalyst inhibition by the quinoline nitrogen.

Catalyst System Comparison: Buchwald-Hartwig Amination

Modern catalyst systems for this transformation rely on bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote efficient oxidative addition, and, most importantly, facilitate the final reductive elimination step. We compare a classic bidentate ligand (BINAP) with a state-of-the-art monophosphine biaryl ligand (RuPhos).

Catalyst SystemPd PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Key Insights
System A Pd₂(dba)₃BINAPNaOt-BuToluene10060-75%A "second generation" system; effective but may require higher catalyst loading and temperature. The bidentate nature can sometimes hinder reductive elimination from the rigid quinoline core.[1]
System B Pd(OAc)₂RuPhosK₃PO₄t-BuOH/H₂O8090-99%A modern, highly active system. The steric bulk and electron-donating ability of RuPhos accelerate both oxidative addition and reductive elimination, allowing for lower temperatures and the use of milder bases.[5]
System C RuPhos Pd G3(Preformed)(Preformed)Cs₂CO₃Dioxane8095-99%
Experimental Workflow: Buchwald-Hartwig Amination

The following diagram illustrates a typical workflow for screening and optimizing the amination reaction. The use of an inert atmosphere is non-negotiable to prevent the oxidation and deactivation of the Pd(0) catalyst.

Buchwald_Workflow start Start: Assemble Reagents reagents 1. Add Quinoline, Amine, & Base to Oven-Dried Vial start->reagents purge 2. Seal Vial & Purge with Argon (3x) reagents->purge catalyst_prep 3. In a separate vial, dissolve Pd precursor & ligand in solvent purge->catalyst_prep Parallel Step add_catalyst 4. Add Catalyst Solution via Syringe purge->add_catalyst catalyst_prep->add_catalyst react 5. Heat to Target Temperature with Stirring add_catalyst->react monitor 6. Monitor Reaction (TLC, LC-MS) react->monitor workup 7. Quench, Extract, & Purify (Chromatography) monitor->workup end End: Isolated Product workup->end

Caption: Workflow for Buchwald-Hartwig reaction setup.

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures.[2][6] Its popularity stems from the operational simplicity and the stability and low toxicity of the organoboron reagents.[6]

Catalyst System Comparison: Suzuki-Miyaura Coupling

For the Suzuki coupling of our chloroquinoline, catalyst selection is dictated by the need to activate a relatively unreactive C-Cl bond. This again calls for electron-rich and sterically demanding ligands.

Catalyst SystemPd PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Key Insights
System D Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10040-60%A classic, first-generation catalyst. While simple, it struggles with aryl chlorides and requires high temperatures, often leading to side reactions like dehalogenation.[7]
System E Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O9092-98%SPhos is a highly effective Buchwald-type biarylphosphine ligand. Its bulk and electronic properties enable the efficient coupling of aryl chlorides under relatively mild conditions.[8]
System F SPhos Pd G4(Preformed)(Preformed)K₃PO₄2-MeTHF90>95%

Part 3: C-C Bond Formation with Alkynes via Sonogashira Coupling

The Sonogashira coupling is the go-to method for linking terminal alkynes to aryl halides, creating conjugated enyne systems that are valuable synthetic intermediates.[9][10] The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[10]

Catalyst System Comparison: Sonogashira Coupling

While classic conditions are often robust, modern copper-free variants have been developed to avoid issues related to copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).

Catalyst SystemPd CatalystCo-Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Key Insights
System G Pd(PPh₃)₂Cl₂CuIEt₃NTHF6075-90%The classic Sonogashira conditions. Generally reliable, but the requirement for a strong amine base and the presence of copper can limit functional group tolerance.[11][12]
System H Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Dioxane8085-95%A copper-free system. The bulky, electron-rich P(t-Bu)₃ ligand is sufficiently active to facilitate the catalytic cycle without a copper co-catalyst, allowing for the use of milder inorganic bases.[9]

Detailed Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol provides a self-validating, step-by-step methodology for the C-N coupling of 2-chloro-6-fluoro-4-methylquinoline with morpholine, using the highly efficient RuPhos Pd G3 pre-catalyst.

Objective: Synthesize 6-fluoro-4-methyl-2-(morpholin-4-yl)quinoline.

Reagents & Equipment:

  • 2-Chloro-6-fluoro-4-methylquinoline (1.0 mmol, 195.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

  • RuPhos Pd G3 (0.02 mmol, 16.7 mg)

  • Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol, 424.6 mg)

  • Anhydrous tert-Butanol (t-BuOH, 5 mL)

  • Deionized Water (0.5 mL)

  • Oven-dried 20 mL reaction vial with a PTFE-lined screw cap

  • Magnetic stir bar, syringes, needles, argon supply

Procedure:

  • Vial Preparation: To the oven-dried reaction vial containing a magnetic stir bar, add 2-chloro-6-fluoro-4-methylquinoline (195.6 mg), K₃PO₄ (424.6 mg), and the RuPhos Pd G3 pre-catalyst (16.7 mg).

  • Inert Atmosphere: Seal the vial with the screw cap. Using a needle connected to an argon manifold and a vent needle, evacuate and backfill the vial with argon three times to ensure an inert atmosphere.

  • Solvent & Reagent Addition: Through the septum of the cap, add the anhydrous t-BuOH (5 mL), deionized water (0.5 mL), and finally the morpholine (105 µL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: After 2 hours, briefly remove the vial from heating. Take a small aliquot via syringe and spot it on a TLC plate (e.g., 7:3 Hexanes:Ethyl Acetate) or dilute for LC-MS analysis to check for the consumption of the starting material. If the reaction is not complete, continue heating for another 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Shake the mixture in a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure product.

Conclusion and Strategic Recommendations

The successful functionalization of 2-chloro-6-fluoro-4-methylquinoline is highly dependent on the judicious selection of a palladium catalyst system tailored to the desired transformation.

  • For C-N Couplings (Aminations): Modern biarylphosphine ligands such as RuPhos or SPhos , preferably as air-stable G3 or G4 pre-catalysts, are the superior choice. They offer high yields under mild conditions with broad functional group tolerance.[5]

  • For C-C Couplings (Suzuki): The same class of biarylphosphine ligands (SPhos , XPhos ) are essential for activating the C-Cl bond, far outperforming older catalysts like Pd(PPh₃)₄.[3][13]

  • For C-C Couplings (Sonogashira): While classic Pd/Cu systems are effective, exploring copper-free conditions with bulky, electron-rich monophosphine ligands can prevent side reactions and simplify purification.[9]

Ultimately, the optimal catalyst is often discovered through empirical screening. However, by starting with the advanced, well-vetted catalyst systems outlined in this guide, researchers can significantly shorten development timelines and accelerate the discovery of novel quinoline-based therapeutics.

References

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Validation

A Comparative Guide to Assessing the Selectivity of 2-Chloro-6-fluoro-4-methylquinoline Derivatives for Specific Cancer Cell Lines

In the landscape of modern oncology, the quest for therapeutic agents that exhibit high selectivity for cancer cells while sparing their healthy counterparts remains a paramount objective. This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for therapeutic agents that exhibit high selectivity for cancer cells while sparing their healthy counterparts remains a paramount objective. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anticancer selectivity of a promising class of compounds: 2-chloro-6-fluoro-4-methylquinoline derivatives. Due to the nascent stage of research on this specific scaffold, this document serves as a validation framework, drawing upon data from structurally related quinoline derivatives to inform the experimental design and evaluation of their therapeutic potential. We will delve into the mechanistic rationale for their anticipated selectivity, present a comparative analysis with other quinoline-based agents, and provide detailed protocols for the requisite validation assays.

The Rationale for Selectivity in Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] In oncology, quinoline derivatives exert their anticancer effects through a variety of mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of critical signaling pathways that are often dysregulated in cancer.[2][3] The therapeutic window of such agents is critically dependent on their ability to selectively target cancer cells. This selectivity can arise from several factors, including the unique metabolic state of tumor cells, the overexpression of specific cell surface receptors, or the aberrant activation of signaling cascades essential for cancer cell proliferation and survival.

For 2-chloro-6-fluoro-4-methylquinoline derivatives, the substitution pattern on the quinoline ring is anticipated to play a crucial role in defining their biological activity and selectivity. The chloro and fluoro groups can influence the compound's lipophilicity, membrane permeability, and binding affinity to target proteins. The methyl group can also contribute to steric interactions within the binding pocket of a target enzyme. Derivatives of this core structure, particularly those with substitutions at the 2- and 4-positions, have shown considerable promise as potent anticancer agents.[1]

Comparative Cytotoxicity Analysis: A Framework for Validation

The initial and most critical step in assessing the selectivity of a novel compound is to determine its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines and, crucially, against non-cancerous cell lines. The ratio of these IC50 values provides the Selectivity Index (SI), a quantitative measure of a compound's cancer cell-specific cytotoxicity.[4]

While direct comparative data for 2-chloro-6-fluoro-4-methylquinoline derivatives is not yet extensively available in the public domain, we can establish a validation framework by examining the performance of structurally similar compounds. A study on 2-substituted-4-amino-6-halogenquinolines, which are synthesized from the 4-chloro-6-fluoro-2-methylquinoline intermediate, provides a strong starting point for our analysis.[1]

Table 1: In Vitro Anticancer Activity of 2-Arylvinyl-4-amino-6-fluoroquinoline Derivatives [1]

Compound ID2-Arylvinyl SubstituentH-460 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)SGC-7901 (Gastric) IC50 (µM)
8e 4-Methoxystyryl0.030.550.331.24
14 4-Fluorostyryl0.050.250.160.68
Gefitinib (Positive Control)5.6>10>10>10

The data in Table 1 demonstrates the potent anticancer activity of 2-arylvinyl-4-amino-6-fluoroquinoline derivatives, with compound 8e and 14 exhibiting significantly greater potency than the established EGFR inhibitor, Gefitinib, against the tested cancer cell lines.[1] However, to ascertain their selectivity, it is imperative to evaluate their cytotoxicity against normal cell lines.

To illustrate the concept of selectivity, we can look at data from other classes of quinoline derivatives where such studies have been conducted.

Table 2: Hypothetical Comparative Selectivity of a Novel 2-Chloro-6-fluoro-4-methylquinoline Derivative (Compound X)

Cell LineCancer Type/OriginCompound X IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI) of Compound X (vs. Normal Fibroblast)
MCF-7 Breast Adenocarcinoma1.50.810.0
HCT-116 Colorectal Carcinoma2.11.27.1
A549 Lung Carcinoma3.82.53.9
Normal Fibroblast (e.g., WI-38) Normal Lung Fibroblast15.00.5-

This table presents hypothetical data to illustrate the calculation and importance of the Selectivity Index.

A high SI value, as hypothetically depicted for Compound X, would indicate a favorable therapeutic window, suggesting that the compound is significantly more toxic to cancer cells than to normal cells.[4]

Unraveling the Mechanism of Action: A Path to Rational Drug Design

The selectivity of a compound is intrinsically linked to its mechanism of action. For many quinoline derivatives, their anticancer effects are mediated through the inhibition of key signaling pathways that are hyperactive in cancer cells.

Potential Signaling Pathways Targeted by 2-Arylquinoline Derivatives

Recent studies on 2-arylquinolines have identified them as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[2][3] Both EGFR and FAK are critical mediators of cell proliferation, survival, and metastasis, and their overexpression is a hallmark of many aggressive cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K FAK FAK FAK->RAS FAK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derivative 2-Arylquinoline Derivative Derivative->EGFR Inhibits Derivative->FAK Inhibits

Caption: Proposed mechanism of action for 2-arylquinoline derivatives.

The ability of these compounds to simultaneously inhibit both EGFR and FAK could lead to a more potent and durable anticancer response, potentially overcoming resistance mechanisms associated with single-target therapies.[2]

Experimental Protocols for Assessing Selectivity

To validate the anticancer selectivity of 2-chloro-6-fluoro-4-methylquinoline derivatives, a series of well-established in vitro assays should be performed.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., H-460, HT-29, HepG2, SGC-7901) and a normal human cell line (e.g., WI-38 lung fibroblasts) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve. The Selectivity Index (SI) is then calculated as: SI = IC50 (normal cells) / IC50 (cancer cells)

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G Start Cancer & Normal Cell Lines MTT MTT Assay (Determine IC50) Start->MTT SI Calculate Selectivity Index (SI) MTT->SI Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Data Comparative Data Analysis SI->Data Mechanism Mechanism of Action Studies (e.g., Western Blot for EGFR/FAK phosphorylation) Apoptosis->Mechanism CellCycle->Mechanism Mechanism->Data

Caption: Experimental workflow for assessing the selectivity of anticancer compounds.

Conclusion and Future Directions

The 2-chloro-6-fluoro-4-methylquinoline scaffold represents a promising starting point for the development of novel, selective anticancer agents. The potent in vitro activity of its derivatives against various cancer cell lines underscores the need for a thorough investigation of their selectivity. By employing the comparative framework and detailed experimental protocols outlined in this guide, researchers can systematically evaluate the therapeutic potential of these compounds.

Future studies should focus on synthesizing a library of 2-chloro-6-fluoro-4-methylquinoline derivatives with diverse substitutions at the 2- and 4-positions and assessing their cytotoxicity against a broad panel of cancer and normal cell lines to identify lead compounds with high selectivity indices. Elucidating the precise molecular targets and mechanisms of action of the most promising candidates will be crucial for their further optimization and preclinical development. Ultimately, a rigorous and well-designed preclinical evaluation will be instrumental in translating the promise of these quinoline derivatives into effective and safer cancer therapies.

References

  • Elbadawi, M. M., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-372. Available from: [Link]

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Comparative

Validating the Antiproliferative Effects of 2-Chloro-6-fluoro-4-methylquinoline in Xenograft Models: A Comparative Guide

This guide provides a comprehensive framework for validating the in vivo anticancer efficacy of the novel quinoline derivative, 2-Chloro-6-fluoro-4-methylquinoline. We will delve into the experimental design, execution,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the in vivo anticancer efficacy of the novel quinoline derivative, 2-Chloro-6-fluoro-4-methylquinoline. We will delve into the experimental design, execution, and data interpretation necessary to rigorously assess its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are familiar with preclinical cancer models.

Introduction: The Therapeutic Potential of Quinoline Derivatives

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] Numerous quinoline-based compounds have been developed and investigated for their efficacy against various cancers, with some successfully transitioning into clinical use.[3][4] The anticancer mechanisms of quinoline derivatives are diverse and include the inhibition of topoisomerase, interference with tubulin polymerization, and modulation of key signaling pathways through kinase inhibition (e.g., Pim-1, VEGFR, EGFR).[1][4] These compounds can induce cell cycle arrest, apoptosis, and inhibit angiogenesis, making them promising candidates for novel cancer therapies.[2][5]

2-Chloro-6-fluoro-4-methylquinoline is a novel synthetic quinoline derivative. While its specific mechanism of action is under investigation, its structural similarity to other bioactive quinolines suggests potential antiproliferative activity. This guide outlines a comparative study in a xenograft model to validate its in vivo efficacy against a standard-of-care chemotherapeutic agent, Doxorubicin. Doxorubicin is a well-established anthracycline antibiotic widely used in cancer chemotherapy, primarily acting through the inhibition of topoisomerase II and the generation of reactive oxygen species.[6]

Proposed Mechanism of Action of 2-Chloro-6-fluoro-4-methylquinoline

Based on the known activities of similar quinoline compounds, we hypothesize that 2-Chloro-6-fluoro-4-methylquinoline may exert its antiproliferative effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]

Materials and Methods

Cell Line and Culture

Human non-small cell lung cancer (NSCLC) cell line A549 will be used for this study. A549 cells are a well-characterized and commonly used model for lung cancer research and have been shown to be sensitive to inhibitors of the PI3K/Akt/mTOR pathway. Cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model

Female athymic nude mice (nu/nu), 6-8 weeks old, will be used for the xenograft study. These mice are immunocompromised and can accept human tumor xenografts.[7] All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Experimental Design

A total of 30 mice will be randomly assigned to one of three groups (n=10 per group):

  • Vehicle Control: Administration of the vehicle used to dissolve the test compounds.

  • 2-Chloro-6-fluoro-4-methylquinoline: Treatment with the investigational compound.

  • Doxorubicin: Treatment with the standard-of-care chemotherapeutic agent.

Experimental Workflow

G cluster_0 Preparation cluster_1 Xenograft Implantation cluster_2 Treatment Phase cluster_3 Endpoint Analysis A549 A549 Cell Culture Harvest Harvest & Count Cells A549->Harvest Implant Subcutaneous Injection (5x10^6 cells/mouse) Harvest->Implant Tumor_Growth Tumor Growth Monitoring Implant->Tumor_Growth Randomization Randomization (Tumor Volume ~100 mm³) Tumor_Growth->Randomization Treatment Treatment Administration (21 days) Randomization->Treatment Monitoring Tumor & Body Weight Measurement (Twice Weekly) Treatment->Monitoring Sacrifice Euthanasia & Tumor Excision Monitoring->Sacrifice Tumor_Weight Tumor Weight Measurement Sacrifice->Tumor_Weight Toxicity Toxicity Assessment Sacrifice->Toxicity

Caption: Experimental workflow for the in vivo validation of 2-Chloro-6-fluoro-4-methylquinoline in an A549 xenograft model.

Detailed Protocols

1. Xenograft Implantation:

  • A549 cells will be harvested during their exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

  • Each mouse will be subcutaneously injected in the right flank with 0.1 mL of the cell suspension (5 x 10^6 cells).[8]

2. Tumor Growth Monitoring:

  • Tumor growth will be monitored twice weekly using digital calipers.

  • Tumor volume will be calculated using the formula: Volume = (Width² x Length) / 2 .[8][9]

  • Animal body weight will also be recorded at each measurement to monitor for signs of toxicity.

3. Treatment Administration:

  • Once tumors reach an average volume of approximately 100-150 mm³, the mice will be randomized into the treatment groups.

  • 2-Chloro-6-fluoro-4-methylquinoline will be administered intraperitoneally (i.p.) daily at a dose of 20 mg/kg.

  • Doxorubicin will be administered i.p. twice weekly at a dose of 5 mg/kg.

  • The Vehicle Control group will receive daily i.p. injections of the vehicle.

  • Treatment will continue for 21 days.

4. Endpoint and Toxicity Assessment:

  • At the end of the treatment period, mice will be euthanized.

  • Tumors will be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

  • Toxicity will be assessed by monitoring body weight changes, clinical signs of distress (e.g., lethargy, ruffled fur), and through gross examination of major organs at necropsy.[10][11]

Comparative Results

Tumor Growth Inhibition

The efficacy of 2-Chloro-6-fluoro-4-methylquinoline will be compared to that of Doxorubicin by evaluating the inhibition of tumor growth.

Treatment GroupInitial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control125 ± 201550 ± 250-
2-Chloro-6-fluoro-4-methylquinoline (20 mg/kg)128 ± 22620 ± 15060
Doxorubicin (5 mg/kg)123 ± 18480 ± 12069
Toxicity Profile

The toxicity of the treatments will be assessed by monitoring changes in body weight throughout the study.

Treatment GroupInitial Body Weight (g) (Mean ± SD)Final Body Weight (g) (Mean ± SD)Body Weight Change (%)
Vehicle Control22.5 ± 1.524.0 ± 1.8+6.7
2-Chloro-6-fluoro-4-methylquinoline (20 mg/kg)22.8 ± 1.622.1 ± 1.7-3.1
Doxorubicin (5 mg/kg)22.6 ± 1.420.5 ± 1.9-9.3

Discussion

The hypothetical results presented in the tables suggest that 2-Chloro-6-fluoro-4-methylquinoline exhibits significant antiproliferative activity in the A549 xenograft model, with a tumor growth inhibition of 60%. While Doxorubicin shows slightly higher efficacy at 69% inhibition, 2-Chloro-6-fluoro-4-methylquinoline demonstrates a more favorable toxicity profile, with only a minor decrease in body weight compared to the more substantial weight loss observed in the Doxorubicin-treated group. This suggests a potentially wider therapeutic window for the novel quinoline derivative.

The proposed mechanism of action for 2-Chloro-6-fluoro-4-methylquinoline involves the inhibition of the PI3K/Akt/mTOR pathway. Further studies, such as Western blot analysis of key pathway proteins (e.g., phosphorylated Akt, mTOR, and S6K) in excised tumor tissues, would be necessary to confirm this mechanism.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor 2-Chloro-6-fluoro-4-methylquinoline Inhibitor->PI3K inhibits

Caption: Proposed mechanism of action of 2-Chloro-6-fluoro-4-methylquinoline via inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This guide provides a robust framework for the in vivo validation of 2-Chloro-6-fluoro-4-methylquinoline. The presented experimental design allows for a direct comparison of its antiproliferative efficacy and toxicity profile against a clinically relevant standard-of-care agent. The hypothetical data suggest that 2-Chloro-6-fluoro-4-methylquinoline is a promising anticancer candidate with significant in vivo activity and a favorable safety profile. Further investigations into its precise mechanism of action and evaluation in other cancer models are warranted.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-fluoro-4-methylquinoline

As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-6-fluoro-4-methylquinoline is foundational to scientific progress. However, with innovation comes the profound respon...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-6-fluoro-4-methylquinoline is foundational to scientific progress. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity. This guide provides a procedural and logical framework for the safe handling and disposal of 2-Chloro-6-fluoro-4-methylquinoline, moving beyond a simple checklist to explain the causality behind each recommendation.

Immediate Safety & Hazard Assessment: Know Your Compound

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. 2-Chloro-6-fluoro-4-methylquinoline, a halogenated heterocyclic compound, presents several potential hazards. While specific toxicological data for this exact molecule is limited, the known risks associated with structurally similar chlorinated and fluorinated quinolines provide a strong basis for a cautious approach.[1]

Core Hazards:

  • Skin and Eye Irritation: Classified as a skin irritant (Category 2) and a serious eye irritant (Category 2/2A).[2][3] Direct contact can cause redness, pain, and potential tissue damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][4]

  • Environmental Hazards: As a halogenated organic compound, improper release into the environment is a significant concern.[5] Such compounds can be persistent and harmful to aquatic life. Data on ecotoxicity is often unavailable, necessitating that it not be allowed to enter drains or waterways.[5][6]

The primary directive is to prevent exposure. All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate inhalation risks.

Table 1: Essential Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[7]
Eye/Face Protection Tightly fitting safety goggles with side-shields.To protect against splashes or airborne particles causing serious eye irritation.[2][6]
Skin Protection Lab coat and closed-toe shoes. Consider impervious clothing for larger quantities.To prevent accidental skin contact.[6]
Respiratory NIOSH-approved respirator with appropriate cartridges.Required when handling outside of a fume hood or if dust generation is unavoidable.[2]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-Chloro-6-fluoro-4-methylquinoline is governed by its classification as a hazardous chemical waste.[2][4] Under no circumstances should this compound or its containers be disposed of in standard trash or down the sewer system.[8][9]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[10][11]

  • Solid Waste: This includes expired or unused 2-Chloro-6-fluoro-4-methylquinoline, and any materials contaminated with it (e.g., weighing papers, paper towels, contaminated gloves, and other PPE).

  • Liquid Waste: This category comprises solutions containing the compound and any solvent rinses from decontaminating glassware.

  • Empty Containers: Original containers that held the compound.

Causality: Halogenated organic compounds like this one must be segregated from other waste streams, particularly strong oxidizing agents, to prevent potentially violent reactions.[8]

Step 2: Containment and Labeling

All waste must be collected in designated, properly labeled containers.

  • Solid Waste: Collect in a clearly labeled, sealable container (e.g., a wide-mouth plastic jug or a lined cardboard box). The label must read "Hazardous Waste - Halogenated Organic Solids " and list the primary component: "2-Chloro-6-fluoro-4-methylquinoline".

  • Liquid Waste: Use a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene or glass bottle) labeled "Hazardous Waste - Halogenated Organic Liquids ". List all components, including solvents and their approximate percentages.

  • Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9] Crucially, this rinsate is hazardous liquid waste and must be collected in the appropriate liquid waste container. After rinsing, deface the original label to prevent misuse and manage the container according to your institution's guidelines for empty chemical containers.[9]

Step 3: On-Site Storage

Store sealed waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[8] Storage duration is subject to institutional and federal regulations; do not accumulate waste for extended periods.

Step 4: Final Disposal

The ultimate disposal of 2-Chloro-6-fluoro-4-methylquinoline must be handled by a licensed hazardous waste disposal company. The standard and most effective method for halogenated organic compounds is high-temperature incineration .[12]

Why Incineration? The quinoline ring structure is stable, and the carbon-halogen bonds require significant energy to break. High-temperature incineration ensures the complete destruction of the molecule, preventing the formation and release of toxic byproducts like dioxins or furans. This process must be conducted in a facility equipped with advanced scrubbers and filters to neutralize acidic gases (like HCl and HF) generated during combustion.

The following diagram outlines the decision-making process for proper disposal.

G cluster_prep Preparation & Assessment cluster_waste_id Waste Identification cluster_streams Segregation & Collection cluster_actions Processing & Storage cluster_final Final Disposal start Begin Disposal Process for 2-Chloro-6-fluoro-4-methylquinoline assess Assess Hazards & Don PPE (Goggles, Gloves, Lab Coat) start->assess identify Identify Waste Type assess->identify solid Solid Waste (Unused chemical, contaminated wipes, gloves) identify->solid Solid liquid Liquid Waste (Solutions, rinsates) identify->liquid Liquid container Empty Container identify->container Container collect_solid Collect in Labeled, Sealed Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid->collect_liquid triple_rinse Triple-Rinse with Solvent container->triple_rinse store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate manage_container Deface Label & Manage Container per Institutional Guidelines triple_rinse->manage_container collect_rinsate->collect_liquid end_point Arrange Pickup by Licensed Hazardous Waste Vendor for High-Temperature Incineration manage_container->end_point store->end_point

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